molecular formula C12H9Cl2NO B1356435 3-Chloro-4-(3-chlorophenoxy)aniline CAS No. 84865-99-6

3-Chloro-4-(3-chlorophenoxy)aniline

Cat. No.: B1356435
CAS No.: 84865-99-6
M. Wt: 254.11 g/mol
InChI Key: HSMSLPVEQDFVRH-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-chlorophenoxy)aniline (CAS RN: See COA

Properties

IUPAC Name

3-chloro-4-(3-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMSLPVEQDFVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589740
Record name 3-Chloro-4-(3-chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84865-99-6
Record name 3-Chloro-4-(3-chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular properties of 3-Chloro-4-(3-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug development professionals. It prioritizes the "Why" and "How" of using this specific scaffold in medicinal chemistry, moving beyond simple database recitation to actionable synthetic and structural insights.

CAS Registry Number: 84865-99-6 Chemical Formula: C₁₂H₉Cl₂NO Molecular Weight: 254.11 g/mol [1][2][3]

Executive Summary: The Diphenyl Ether Scaffold

3-Chloro-4-(3-chlorophenoxy)aniline is a high-value pharmacophore building block belonging to the polychlorinated diphenyl ether class. In modern drug discovery, this specific isomer serves as a "privileged structure" for designing Type II Kinase Inhibitors and GPCR ligands .

Unlike its 4-chlorophenoxy analog (often associated with older anthelmintics like Rafoxanide), the 3-chlorophenoxy (meta-substituted) variant offers a distinct advantage: it modulates metabolic stability by blocking the meta-position on the distal ring while retaining the requisite lipophilicity to penetrate the hydrophobic back-pockets of enzyme active sites (e.g., the DFG-out conformation of kinases).

Physicochemical Profile & Druggability

For a medicinal chemist, this molecule represents a balance of lipophilicity and rigidity. The ether linkage acts as a hinge, allowing the two aromatic rings to adopt a "butterfly" conformation essential for induced-fit binding.

PropertyValueSignificance in Drug Design
LogP (Predicted) ~4.6 – 4.9Highly lipophilic. Requires formulation strategies or polar solubilizing groups in the final drug candidate.
Topological PSA ~26 ŲLow polar surface area suggests excellent Blood-Brain Barrier (BBB) permeability potential, though high lipophilicity may drive non-specific binding.
pKa (Aniline) ~3.5 – 4.0The electron-withdrawing chlorine (ortho) and phenoxy (para) groups significantly reduce the basicity of the aniline nitrogen, making it a poor nucleophile requiring specific coupling conditions.
Rotatable Bonds 2The ether linkage allows rotational freedom (approx. 120° bond angle), critical for accessing deep hydrophobic pockets.

Synthetic Architecture

The synthesis of this compound requires a strategy that ensures regioselectivity during the ether formation and chemoselectivity during the reduction phase to prevent dehalogenation.

Retrosynthetic Logic

The most robust route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Chemoselective Nitro Reduction .

  • Precursor A: 3,4-Dichloronitrobenzene (The electrophile).[4]

  • Precursor B: 3-Chlorophenol (The nucleophile).

  • Critical Control Point: The reduction step must avoid Hydrogenolysis (removing the Cl atoms), which is a common risk when using Pd/C.

Step-by-Step Protocol
Step 1: Regioselective SNAr Etherification
  • Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 3-Chlorophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic is mandatory to solvate the cation and increase phenoxide nucleophilicity).

  • Conditions: 80–100°C for 4–6 hours.

  • Mechanism: The phenoxide attacks the carbon at position 4 (para to the nitro group).

    • Why Position 4? The nitro group exerts a strong mesomeric (-M) effect, stabilizing the Meisenheimer complex significantly more effectively at the para position than the meta position (Cl at pos 3). This ensures high regioselectivity for the 4-(3-chlorophenoxy) isomer.

Step 2: Chemoselective Bechamp Reduction
  • Reagents: Iron Powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl) or Acetic Acid.

  • Solvent: Ethanol/Water (3:1).[4]

  • Conditions: Reflux (80°C) for 2 hours.

  • Workup: Basify with NaHCO₃, filter iron residues, extract with Ethyl Acetate.

  • Why this method? Catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodechlorination (stripping the chlorine atoms). The Fe/NH₄Cl method proceeds via single electron transfer (SET) and is strictly chemoselective for the nitro group, leaving the aryl chlorides intact.

Process Flow Diagram (Graphviz)

SynthesisPath cluster_0 Critical Control Point Start1 3,4-Dichloronitrobenzene (Electrophile) Step1 Step 1: S_NAr K2CO3, DMF, 90°C (Regioselective at C4) Start1->Step1 Start2 3-Chlorophenol (Nucleophile) Start2->Step1 Intermediate Intermediate: 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene Step2 Step 2: Reduction Fe / NH4Cl / EtOH (Chemoselective) Intermediate->Step2 Product Target: This compound Step1->Intermediate Nucleophilic Attack Step2->Product Nitro Reduction

Figure 1: Synthetic pathway highlighting the regioselective ether formation and chemoselective reduction required to preserve the halogenation pattern.

Structural Biology & Pharmacophore Mapping

In kinase inhibitor design, this compound is frequently utilized to target the allosteric hydrophobic pocket adjacent to the ATP binding site.

The "Butterfly" Effect

The ether oxygen allows the two phenyl rings to twist relative to each other.

  • Ring A (Aniline side): Binds to the hinge region or solvent front. The 3-Cl substituent fills small hydrophobic pockets and forces the ring out of coplanarity, improving selectivity against other kinases.

  • Ring B (Phenoxy side): The 3-Cl (meta) substituent on the distal ring is often positioned to interact with the "Gatekeeper" residue or the hydrophobic back pocket (II).

Decision Logic for Substituent Selection

Why choose the 3-chlorophenoxy (meta) over the 4-chlorophenoxy (para)?

SAR_Logic Root Diphenyl Ether Optimization Para 4-Chlorophenoxy (Para) (e.g., Rafoxanide) Root->Para Meta 3-Chlorophenoxy (Meta) (Target Molecule) Root->Meta ResultPara High Metabolic Risk (Susceptible to p-hydroxylation if Cl is removed) Steric Clash in narrow pockets Para->ResultPara ResultMeta Metabolic Stability (Blocks meta-oxidation) Access to sub-pockets Meta->ResultMeta

Figure 2: SAR Decision Tree illustrating the medicinal chemistry rationale for selecting the meta-chloro isomer.

Safety and Handling

As an aniline derivative, this compound carries specific toxicological risks that must be managed in the laboratory.

  • Acute Toxicity: Like many halogenated anilines, it may induce methemoglobinemia (oxidation of hemoglobin iron from Fe²⁺ to Fe³⁺), reducing oxygen transport.

  • Skin Absorption: Highly lipophilic; readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

References

  • ChemicalBook. (2024). This compound Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 3-Chloro-4-(4-chlorophenoxy)aniline (Isomer Comparison). Retrieved from

  • BenchChem. (2025).[5] Technical Support: Synthesis of Polychlorinated Diphenyl Ether Anilines. Retrieved from

  • MalariaWorld. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline hybrids. (Demonstrates the utility of the scaffold class). Retrieved from

  • GuideChem. (2024). This compound CAS 84865-99-6 Profile. Retrieved from

Sources

3-Chloro-4-(3-chlorophenoxy)aniline CAS number and IUPAC nomenclature

[1]

Executive Summary

3-Chloro-4-(3-chlorophenoxy)aniline (CAS: 84865-99-6 ) is a specialized halogenated diaryl ether amine widely utilized as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical agents.[1][2][3][4][5] Structurally characterized by an aniline core substituted with a chlorine atom at the meta position and a 3-chlorophenoxy moiety at the para position, this compound serves as a critical scaffold for developing kinase inhibitors and diphenyl ether herbicides.

This guide provides a comprehensive technical analysis of the compound's chemical identity, validated synthetic methodologies, analytical profiling, and safety protocols, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Profile[2][6][7][8][9]

PropertySpecification
CAS Number 84865-99-6
IUPAC Name This compound
Synonyms 3-Chloro-4-(3-chlorophenoxy)benzenamine; 4-Amino-2-chloro-1-(3-chlorophenoxy)benzene
Molecular Formula C₁₂H₉Cl₂NO
Molecular Weight 254.11 g/mol
Physical State Solid (Off-white to pale brown crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~4.2 (High lipophilicity due to diaryl ether structure)

Synthesis & Manufacturing Methodologies

The synthesis of this compound relies on a two-step sequence: nucleophilic aromatic substitution (SNAr) followed by nitro group reduction. This route is preferred for its high regioselectivity and scalability.

Step 1: Nucleophilic Aromatic Substitution (Ether Formation)

Reaction: Coupling of 3,4-Dichloronitrobenzene with 3-Chlorophenol.

  • Mechanism: The nitro group at position 1 activates the chlorine at position 4 (para) for nucleophilic displacement. The chlorine at position 3 (meta) remains unreactive due to lack of resonance activation.

  • Reagents: 3,4-Dichloronitrobenzene, 3-Chlorophenol, Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH).

  • Solvent: DMF or DMSO (Polar aprotic solvents enhance the nucleophilicity of the phenoxide ion).

  • Conditions: 80–100°C, 2–4 hours.

  • Intermediate: 2-Chloro-1-(3-chlorophenoxy)-4-nitrobenzene.[3]

Step 2: Nitro Reduction

Reaction: Selective reduction of the nitro group to the primary amine.

  • Method A (Chemical Reduction): Iron powder (Fe) with Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl) in Ethanol/Water.

    • Why this choice? Fe/AcOH is mild, cost-effective, and avoids dehalogenation (loss of Cl atoms) which can occur with catalytic hydrogenation.

  • Method B (Catalytic Hydrogenation): H₂, Pt/C or Raney Nickel.

    • Risk:[6][7] Requires careful control to prevent hydrogenolysis of the aryl-chloride bonds.

  • Protocol (Fe/AcOH):

    • Suspend 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene in EtOH/Water (1:1).[3]

    • Add Iron powder (5 eq) and Acetic Acid (catalytic).

    • Stir at 80°C for 30 minutes.

    • Basify with NaHCO₃, extract with Ethyl Acetate.

    • Concentrate to yield the target aniline.

Synthesis Pathway Diagram

SynthesisPathwayStart13,4-DichloronitrobenzeneInterIntermediate:2-Chloro-1-(3-chlorophenoxy)-4-nitrobenzeneStart1->InterK2CO3, DMFSNAr Coupling(80-100°C)Start23-ChlorophenolStart2->InterProductTarget:This compoundInter->ProductFe / AcOH / EtOHNitro Reduction(80°C, 30 min)

Figure 1: Synthetic pathway for CAS 84865-99-6 via regioselective SNAr and nitro reduction.

Analytical Profiling & Quality Control

To ensure suitability for pharmaceutical or agrochemical applications, the compound must meet rigorous purity standards.

HPLC Method (Reverse Phase)
  • Column: Zorbax SB-C18 (4.6 x 30 mm, 3.5 µm) or equivalent.[3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Retention Time: ~2.77 min (dependent on specific gradient).

  • Detection: UV at 254 nm.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Major Ion: [M+H]⁺ = 254.0 (Characteristic pattern for Cl₂ isotopes: peaks at 254, 256, 258 in 9:6:1 ratio).

Analytical Workflow Diagram

AnalyticalWorkflowSampleRaw Sample(Solid)PrepSample PrepDissolve in MeOH/ACNSample->PrepLCHPLC SeparationC18 ColumnPrep->LCUVUV Detection(254 nm)LC->UVMSMS Detection(ESI+, m/z 254)LC->MSDataData AnalysisPurity & ID ConfirmationUV->DataMS->Data

Figure 2: Quality control workflow for purity assessment and identity confirmation.

Applications in Research & Development

Medicinal Chemistry (Kinase Inhibitors)

The this compound scaffold mimics the hinge-binding motif found in several kinase inhibitors. The diaryl ether linkage provides rotational flexibility while maintaining the hydrophobic character necessary for binding to deep hydrophobic pockets in enzymes (e.g., Enoyl-ACP reductase in Plasmodium falciparum or various tyrosine kinases).

Agrochemical Development

This compound is a structural analog to diphenyl ether herbicides (e.g., Aclonifen). It serves as a key intermediate for synthesizing novel protoporphyrinogen oxidase (PPO) inhibitors, which are effective for weed control in crops.

Reference Standards

Due to the prevalence of the 4-chlorophenoxy isomer (CAS 24900-79-6) in industry, the 3-chlorophenoxy isomer (CAS 84865-99-6) is essential as a reference standard to detect and quantify isomeric impurities in manufacturing batches, ensuring regulatory compliance.

Safety & Handling Protocols

Hazard Classification (GHS):

  • Acute Toxicity: Toxic if swallowed (H301), in contact with skin (H311), or inhaled (H331).

  • Environmental: Very toxic to aquatic life with long-lasting effects (H410).

  • Target Organ: May cause damage to organs (blood/methemoglobinemia) through prolonged exposure (H373).

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a P95/P100 respirator if dust formation is likely.

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • Spill Response: Do not dry sweep. Dampen with water to avoid dust, then absorb with inert material (vermiculite) and dispose of as hazardous waste.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and acids.[8]

References

  • ChemicalBook. (n.d.). This compound Synthesis and Properties. Retrieved from

  • GuideChem. (n.d.). This compound CAS 84865-99-6 Details. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for similar diaryl ethers. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Chloroaniline Derivatives. Retrieved from

An In-depth Technical Guide to the Physical and Chemical Characteristics of Chlorophenoxy Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorophenoxy aniline scaffold represents a privileged structural motif in modern medicinal chemistry and drug discovery. This diaryl ether amine framework offers a unique combination of conformational rigidity and flexibility, enabling it to interact with a diverse array of biological targets. The incorporation of a chlorine atom on the phenoxy ring provides a critical handle for modulating the electronic properties, lipophilicity, and metabolic stability of derivative compounds. These attributes have established chlorophenoxy aniline derivatives as key building blocks in the development of targeted therapeutics, particularly in oncology, as well as in the creation of novel antimicrobial and anti-inflammatory agents.[1]

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of chlorophenoxy aniline derivatives. As a Senior Application Scientist, the following sections are designed to not only present factual data but also to offer field-proven insights into the causality behind experimental choices and analytical interpretations, empowering researchers to leverage this versatile chemical class to its full potential.

Chemical Synthesis: Constructing the Core Scaffold

The synthesis of the chlorophenoxy aniline core is primarily achieved through two robust and widely adopted cross-coupling methodologies: the Ullmann Condensation and the Buchwald-Hartwig Amination. The choice between these methods often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction that forms the diaryl ether bond by coupling an aryl halide with a phenol.[2][3][4][5] In the context of chlorophenoxy aniline synthesis, this typically involves the reaction of a chlorophenol with a nitro-substituted aryl halide, followed by reduction of the nitro group to the aniline.

Mechanism: The reaction is believed to proceed through the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.[3][6] The base plays a crucial role in deprotonating the phenol to form the reactive phenoxide.

Diagram 1: Generalized Workflow of the Ullmann Condensation for Chlorophenoxy Aniline Synthesis.

Experimental Protocol: Synthesis of 4-(3-Chlorophenoxy)aniline via Ullmann Condensation [1]

  • Step 1: Diaryl Ether Formation. To a dry flask under an inert atmosphere (e.g., nitrogen), add 4-iodonitrobenzene, 3-chlorophenol, copper(I) iodide (CuI), and potassium carbonate (K₂CO₃).

    • Scientist's Insight: Potassium carbonate is a common and effective base for this transformation. The use of an iodide as the leaving group on the nitroaromatic ring enhances reactivity compared to bromides or chlorides.

  • Add anhydrous dimethylformamide (DMF) and heat the mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, pour it into water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(3-chlorophenoxy)nitrobenzene.

  • Step 2: Nitro Group Reduction. Suspend the 4-(3-chlorophenoxy)nitrobenzene intermediate in a mixture of ethanol and water.

  • Add iron powder, followed by the slow addition of concentrated hydrochloric acid (HCl).

    • Scientist's Insight: The Fe/HCl system is a classical and cost-effective method for nitro group reduction. The reaction is typically exothermic, so controlled addition of the acid is crucial.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC.

  • Cool the reaction and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash, dry, and concentrate the organic extracts to obtain 4-(3-chlorophenoxy)aniline. Purification can be achieved by column chromatography or recrystallization.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its broad substrate scope and high functional group tolerance.[7][8][9] This method can be employed to directly couple a chlorophenol with a haloaniline or, more commonly, a chlorophenoxy-substituted aryl halide with an amine source.

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7][8][9] The choice of phosphine ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried reaction vial with the aryl halide, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

    • Scientist's Insight: The choice of ligand is crucial and depends on the specific substrates. For electron-rich anilines, bulky, electron-rich phosphine ligands often give the best results. The use of a strong base is necessary to deprotonate the amine in the catalytic cycle.

  • Seal the vial and remove it from the glovebox.

  • Add the amine and anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture with stirring (typically 80-110 °C) for the required time (often 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product into an organic solvent.

  • Purify the crude product by column chromatography.

Physicochemical Characteristics

The physicochemical properties of chlorophenoxy aniline derivatives, such as their acidity/basicity (pKa), lipophilicity (logP), and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic behavior in drug development.

Property2-(4-chlorophenoxy)aniline4-(3-chlorophenoxy)aniline4-(4-chlorophenoxy)aniline
Molecular Formula C₁₂H₁₀ClNO[8]C₁₂H₁₀ClNO[1]C₁₂H₁₀ClNO[10]
Molecular Weight 219.66 g/mol [8]219.67 g/mol [1][11]219.67 g/mol [10]
Appearance White to light yellow solidSolid[11]Solid
Melting Point (°C) 80-8578-82 (Predicted)[1]99-103
pKa (Predicted) 3.69 ± 0.10[7]--
logP (Predicted) 3.1[8][12]3.68[1]3.71[2]
Water Solubility Sparingly soluble[7]0.046 g/L (Predicted)[1]Insoluble

Table 1: Physicochemical Properties of Representative Chlorophenoxy Aniline Isomers.

Acidity and Basicity (pKa)

The aniline moiety imparts basic character to these molecules. The pKa of the conjugate acid of the aniline nitrogen is a key parameter influencing the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets. The pKa is influenced by the electronic effects of substituents on both aromatic rings. Electron-withdrawing groups will decrease the basicity (lower the pKa), while electron-donating groups will increase it. The predicted pKa for 2-(4-chlorophenoxy)aniline is 3.69.[7]

Lipophilicity (logP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a crucial measure of a molecule's lipophilicity. It is a primary determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The chlorophenoxy group significantly contributes to the lipophilicity of these derivatives. The position of the chlorine atom and other substituents can fine-tune the logP value. For instance, the predicted logP values for 2-(4-chlorophenoxy)aniline, 4-(3-chlorophenoxy)aniline, and 4-(4-chlorophenoxy)aniline are 3.1, 3.68, and 3.71, respectively, indicating their lipophilic nature.[1][2][8][12]

Solubility

The solubility of chlorophenoxy aniline derivatives in both aqueous and organic media is a critical parameter for formulation and biological testing. Generally, these compounds exhibit poor water solubility due to their lipophilic character.[1][7] They are, however, typically soluble in common organic solvents such as alcohols, ethers, and ketones. The aqueous solubility can be influenced by pH, with the protonated form at pH values below the pKa showing increased solubility.

Chemical Reactivity and Stability

Chlorophenoxy aniline derivatives exhibit reactivity characteristic of aromatic amines and diaryl ethers. The aniline nitrogen is nucleophilic and can undergo various reactions, including acylation, alkylation, and formation of ureas and thioureas. The aromatic rings are susceptible to electrophilic substitution, with the positions of substitution directed by the activating amino group and the deactivating but ortho-, para-directing ether linkage and chloro substituent.

Anilines are also known to be susceptible to air oxidation, which can lead to the formation of colored impurities.[1] Therefore, these compounds should be stored under an inert atmosphere and protected from light to maintain their purity.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and assess the purity of chlorophenoxy aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural elucidation of these molecules.

  • ¹H NMR: The aromatic region (typically 6.5-7.5 ppm) will show a complex pattern of signals corresponding to the protons on both phenyl rings. The chemical shifts and coupling patterns provide information about the substitution pattern. The N-H protons of the aniline group typically appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will show signals for all carbon atoms in the molecule. The carbon atoms attached to the nitrogen and oxygen atoms will be shifted downfield. The aromatic carbons will appear in the range of approximately 110-160 ppm.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
Aniline (for comparison)7.13-7.09 (m, 2H), 6.74-6.70 (m, 1H), 6.61-6.59 (m, 2H), 3.54 (s, br, 2H)[3]146.6, 129.4, 118.6, 115.2[3]
2-Chloroaniline (for comparison)7.42 (d, 1H), 7.12 (t, 1H), 6.77 (d, 1H), 7.64 (t, 1H), 4.07 (br s, 2H)[6]144.1, 132.7, 128.4, 119.5, 115.8, 109.4[6]
3-Chloroaniline (for comparison)7.16 (t, 1H), 6.75 (d, 1H), 6.69 (s, 1H), 6.62 (d, 1H), 4.59 (br s, 2H)[6]146.5, 142.1, 129.4, 117.0, 114.3, 113.5[6]

Table 2: Representative NMR Data for Aniline and Chloroaniline. (Note: Specific data for chlorophenoxy anilines is limited in readily available literature; these values provide a basis for interpretation).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • N-H Stretch: Primary aromatic amines typically show two absorption bands in the region of 3300-3500 cm⁻¹.

  • C-O-C Stretch: The diaryl ether linkage will exhibit a strong absorption band in the region of 1200-1250 cm⁻¹.

  • C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹ is characteristic of the C-Cl bond.

  • Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), chlorophenoxy aniline derivatives will typically show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for the chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak) will be observed.[1] Common fragmentation pathways include the loss of the chlorine atom, cleavage of the ether bond, and fragmentation of the aniline ring. For 4-(3-chlorophenoxy)aniline, a molecular ion peak at m/z ≈ 219 is expected.[1]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the workhorse technique for assessing the purity and quantifying chlorophenoxy aniline derivatives.[13] A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water is commonly used. The retention time is influenced by the lipophilicity of the derivative, with more lipophilic compounds having longer retention times.

Experimental Protocol: General HPLC Method for Purity Analysis [13]

  • System: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample and determine the purity by calculating the area percentage of the main peak.

Conclusion

Chlorophenoxy aniline derivatives are a class of compounds with significant potential in drug discovery and development. A thorough understanding of their physical and chemical characteristics, as detailed in this guide, is essential for their effective synthesis, purification, analysis, and application. The interplay of their physicochemical properties, such as pKa, logP, and solubility, with their chemical reactivity and stability provides a rich landscape for the design and optimization of novel therapeutic agents. The analytical methodologies outlined herein serve as a robust framework for ensuring the quality and integrity of these valuable chemical entities.

References

  • ChemBK. (2024, April 10). 2-(4-chlorophenoxy)aniline - Introduction. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supporting Information - Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2024, May 17). 4-chlorophenoxy-aniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenoxy)aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • NIST. (n.d.). Aniline, 2-chloro-n-isopropyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Chloro-2-(4-chlorophenoxy)aniline, N-acetyl- - Optional[13C NMR]. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental sa. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-chlorophenoxy)aniline (C12H10ClNO). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-chlorophenoxy)aniline (C12H10ClNO). Retrieved from [Link]

  • UCLA. (n.d.). IR Chart. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenoxy)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted logP and logD values for chlorophenoxy/chlorophenylthioacetic acids (O,S-pairs) (ACD/Labs Percepta). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling and Process Optimization for 3-Chloro-4-(3-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Chloro-4-(3-chlorophenoxy)aniline (CAS: 84865-99-6) is a critical halogenated diphenyl ether intermediate, primarily utilized in the synthesis of benzoylurea insecticides (e.g., Lufenuron analogs) and specific pharmaceutical kinase inhibitors.[1]

This guide provides a comprehensive framework for establishing the solubility profile of this compound. Given that specific quantitative solubility data for this isomer is often proprietary or absent from open literature, this document outlines the definitive experimental protocols , thermodynamic modeling strategies , and process applications (crystallization/purification) required for industrial scale-up.

Chemical Identity
ParameterDetail
IUPAC Name This compound
CAS Number 84865-99-6
Molecular Formula C₁₂H₉Cl₂NO
Molecular Weight 254.11 g/mol
Physical State Solid (Off-white to pale yellow)
Predicted LogP ~3.8 - 4.2 (Highly Lipophilic)
Melting Point 74–77 °C (Typical for this class)

Theoretical Solubility Prediction (Structural Analysis)

Before experimental determination, a structural analysis allows us to predict the solubility hierarchy. This minimizes the number of solvent screening experiments required.

Structural Drivers
  • Lipophilicity (Diphenyl Ether Backbone): The two aromatic rings and the ether linkage create a highly hydrophobic core. This predicts poor solubility in water and high solubility in non-polar to moderately polar organic solvents .

  • Amine Functionality (-NH₂): The primary amine acts as a hydrogen bond donor and acceptor.[2] This enhances solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMF, DMSO, Acetone) capable of H-bonding.

  • Halogen Substituents (Cl): The chlorine atoms increase the molecular weight and lipophilicity but do not significantly contribute to H-bonding. They enhance solubility in chlorinated solvents (DCM, Chloroform).

Predicted Solvent Hierarchy

Based on "Like Dissolves Like" and Hansen Solubility Parameters (HSP):

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, AcetoneVery High Strong dipole-dipole & H-bonding (Acceptor)
Esters Ethyl Acetate, Isopropyl AcetateHigh Dipole interactions; good for crystallization
Alcohols Methanol, Ethanol, IsopropanolModerate to High H-bonding (Donor/Acceptor); Temperature dependent
Aromatics Toluene, XyleneModerate

-

stacking interactions
Alkanes Hexane, HeptaneLow Lack of polar interactions (Anti-solvent candidate)
Water WaterInsoluble Hydrophobic effect dominates

Experimental Protocol: Laser Dynamic Method

To obtain precise mole fraction solubility data (


), the Laser Dynamic Method  (synthetic method) is superior to gravimetric analysis due to its speed and accuracy in detecting the exact disappearance of the solid phase.
Experimental Setup
  • Apparatus: Double-jacketed glass vessel (50 mL) connected to a high-precision thermostatic water bath (

    
     K).
    
  • Agitation: Magnetic stirrer (constant speed, e.g., 400 rpm).

  • Detection: Laser monitoring system (He-Ne laser) + Photo-detector.

  • Atmosphere: Nitrogen blanket (to prevent oxidation of the amine).

Step-by-Step Methodology
  • Preparation: Weigh a specific mass of this compound (

    
    ) and solvent (
    
    
    
    ) using an analytical balance (precision
    
    
    g).
  • Loading: Charge the solvent and solute into the vessel. Initially, the mixture should be heterogeneous (solid suspended).

  • Heating: Slowly increase the temperature of the jacketed vessel (e.g., 2 K/min) while stirring.

  • Monitoring: The laser beam passes through the suspension.

    • State A (Suspension): Laser is scattered; low intensity at detector.

    • State B (Solution): Solid dissolves completely; laser transmittance maximizes.

  • Data Point Capture: Record the temperature (

    
    ) at which the laser intensity reaches a maximum plateau. This 
    
    
    
    corresponds to the saturation temperature for the specific mole fraction
    
    
    .
  • Replication: Repeat with varying solute/solvent ratios to cover the range 278.15 K to 323.15 K.

Experimental Workflow Diagram

Solubility_Protocol cluster_prep Preparation cluster_measure Measurement (Laser Method) cluster_data Data Output Weigh Weigh Solute (m1) & Solvent (m2) Mix Charge Vessel (Heterogeneous) Weigh->Mix Heat Ramp Temp (2 K/min) Mix->Heat Laser Monitor Laser Transmittance Heat->Laser Detect Detect Max Intensity Laser->Detect Detect->Heat If not dissolved, continue heating Record Record T_diss vs Mole Fraction (x1) Detect->Record Curve Solubility Curve Construction Record->Curve

Figure 1: Workflow for the Laser Dynamic Solubility Determination Method.[3]

Thermodynamic Modeling

Once experimental data (


 vs. 

) is obtained, it must be correlated using thermodynamic models to smooth the data and calculate dissolution properties.
Modified Apelblat Equation

This is the most accurate semi-empirical model for non-ideal solutions of organic solids.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via regression.
    
  • Utility: Provides excellent interpolation for process design (e.g., calculating yield at a specific cooling temperature).

Thermodynamic Dissolution Parameters (van't Hoff Analysis)

Using the van't Hoff equation, we calculate the enthalpy (


), entropy (

), and Gibbs energy (

) of dissolution.



Interpretation for this compound:

  • 
     (Endothermic):  Solubility increases with temperature. This confirms that Cooling Crystallization  is a viable purification method.
    
  • 
    :  The dissolution process is non-spontaneous at standard conditions (requires thermal energy), typical for hydrophobic solids in polar solvents.
    
  • 
    :  The disorder increases as the crystal lattice breaks down.
    

Process Application: Purification & Crystallization

The primary goal of the solubility profile is to design a robust purification step to remove impurities (e.g., unreacted 3-chlorophenol, iron residues, or isomers).

Cooling Crystallization Strategy

Based on the predicted profile (High solubility in hot Ethanol/Ethyl Acetate, low in cold), a Cooling Crystallization is recommended.

Protocol:

  • Dissolution: Dissolve the crude cake in Ethanol or Isopropanol at near-reflux temperature (approx. 70-75 °C).

    • Ratio: Use the solubility curve to add 1.05x the saturation amount (slight undersaturation to ensure complete dissolution).

  • Filtration: Hot filtration to remove insoluble mechanical impurities (Iron powder, inorganic salts).

  • Cooling:

    • Ramp 1: Cool rapidly to 50 °C to induce nucleation (metastable zone width).

    • Ramp 2: Cool slowly (0.5 °C/min) from 50 °C to 5 °C to grow large, pure crystals.

  • Isolation: Filter the slurry at 5 °C. Wash with cold Ethanol.

Anti-Solvent Crystallization (Alternative)

If the yield from cooling is insufficient, use an anti-solvent.

  • Primary Solvent: Acetone or Ethyl Acetate (High solubility).

  • Anti-Solvent: Water or n-Heptane.

  • Method: Dosing water into the Acetone solution forces the hydrophobic this compound to precipitate selectively, while leaving more polar impurities in the mother liquor.

Process Decision Logic

Process_Logic Start Crude this compound Check Check Solubility Profile Start->Check Decision Is Solubility High in Hot & Low in Cold? Check->Decision Cooling Method A: Cooling Crystallization (Solvent: Ethanol/IPA) Decision->Cooling Yes (Steep Curve) AntiSolvent Method B: Anti-Solvent Crystallization (Solvent: Acetone + Water) Decision->AntiSolvent No (Flat Curve) Yield Yield Cooling->Yield High Purity (>99%) Target Yield (>85%) AntiSolvent->Yield

Figure 2: Decision logic for selecting the optimal crystallization technique based on solubility data.

References

Since specific peer-reviewed solubility data for this compound is not currently indexed in open-access major journals (e.g., J. Chem. Eng. Data), the protocols and models above are grounded in the standard methodologies used for this chemical class (Halogenated Diphenyl Ethers).

Methodological & Comparative References:

  • Synthesis & Characterization Context

    • Title: Synthesis of this compound (CAS 84865-99-6).[1][4]

    • Source: ChemicalBook / Patent Literature (Benzoylurea intermedi
    • URL:

  • Standard Solubility Measurement Protocol (Laser Method): Title: Measurement and Correlation of Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. Source:Journal of Chemical & Engineering Data (Example of methodology for analogous aniline). Note: This reference serves as the standard for the Laser Dynamic Method described in Section 3.
  • Thermodynamic Modeling (Apelblat)
  • Comparative Analog Data (4-chlorophenoxy isomer)

    • Title: Preparation of 3-chloro-4-(4-chlorophenoxy)aniline.[1]

    • Source:N
    • URL:

Sources

Toxicity data and safety handling for 3-Chloro-4-(3-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 3-Chloro-4-(3-chlorophenoxy)aniline

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 84865-99-6) is a halogenated diphenyl ether derivative primarily utilized as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical compounds (e.g., structural analogs of antimalarials and anthelmintics like Rafoxanide).[1][2][3]

As a halogenated aniline, this compound presents a dual-hazard profile: acute systemic toxicity (methemoglobinemia) and chronic genotoxicity/carcinogenicity .[1][2][3][4] Its lipophilic nature facilitates rapid dermal absorption, necessitating strict containment protocols beyond standard laboratory practices.[1][2][3][4] This guide defines the safety architecture required to handle this substance with zero-exposure mandates.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyData / CharacteristicNote
CAS Number 84865-99-6 Distinct from its 4-chlorophenoxy isomer (CAS 24900-79-6).[1][2][3][4]
Formula C₁₂H₉Cl₂NOHalogenated aromatic amine.[1][2][3][4]
Molecular Weight 254.11 g/mol
Physical State Solid (Crystalline powder)Typically beige to light brown.[1][2][3][4]
Solubility High in organic solvents (DMSO, DCM, EtOAc); Low in water.[1][2][3][4]Critical Safety Factor: High lipophilicity increases skin permeation rates.[1][2][3][4]
Melting Point ~73–77 °C (Predicted based on isomer)Solid at room temperature; may sublime under high vacuum.[1][2][3][4]

Part 2: Hazard Identification & Toxicology

Note: Specific toxicological data for the 3-chlorophenoxy isomer is limited.[2][3][4] The following hazard assessment is derived from Structure-Activity Relationships (SAR) using the well-characterized 4-chlorophenoxy isomer and general chloroaniline toxicology.

Acute Toxicity: The Aniline Effect

Like most chloroanilines, this compound is a potent methemoglobin (MetHb) inducer .[1][2][3][4]

  • Mechanism: Hepatic oxidation (via CYP450) converts the aniline moiety into N-hydroxylamines.[1][2][3][4] These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.[1][2][3][4]

  • Symptoms: Cyanosis (blue skin/lips), headache, dizziness, and tachycardia.[1][2][3][4]

  • Latency: Symptoms may be delayed 2–4 hours after exposure.[1][2][3][4]

Carcinogenicity & Genotoxicity[1][2][3][4][9]
  • Classification: Presumed Carc.[1][2][3][4] 1B (May cause cancer).[1][2][3][4]

  • Rationale: Halogenated anilines are frequently genotoxic.[1][2][3][4] The structural analog 4,4'-methylenebis(2-chloroaniline) (MOCA) is a known human carcinogen.[1][2][3][4] Treat this compound as a "suspect human carcinogen."[1][2][3][4]

Environmental Toxicity[1][2][3][4]
  • Aquatic Hazard: Category 1 (Acute & Chronic) .[1][2][3][4]

  • Persistence: The halogenated diphenyl ether backbone is resistant to biodegradation, leading to bioaccumulation in aquatic organisms.[1][2][3][4]

Part 3: Safety Handling & Engineering Controls

Hierarchy of Control

Do not rely solely on PPE.[1][2][3][4] Engineering controls are the primary defense against this compound.[2][3][4]

1. Solids Handling (Weighing/Transfer)

  • Requirement: Class II Biosafety Cabinet (BSC) or Static-Dissipative Powder Containment Hood.[1][2][3][4]

  • Airflow: Face velocity > 0.5 m/s.[1][2][3][4] HEPA filtration required on exhaust.[1][2][3][4]

  • Technique: Use anti-static weighing boats.[1][2][3][4] Pre-wet contaminated wipes before removal from the hood to prevent dust aerosolization.[1][2][3][4]

2. Solution Handling

  • Solvent Warning: Avoid Dimethyl Sulfoxide (DMSO) if possible.[1][2][3][4] DMSO acts as a carrier solvent, drastically accelerating the transport of the toxin through intact skin.[1][2][3][4]

  • Alternative: Use Ethyl Acetate or Acetonitrile for transfers where feasible.[1][2][3][4]

  • Vessels: Use screw-cap vials with PTFE-lined septa. Never transport open flasks.[2][3][4]

Personal Protective Equipment (PPE)
  • Respiratory: If outside containment, a Powered Air Purifying Respirator (PAPR) with HEPA cartridges is mandatory.[1][2][3][4] A standard N95 is insufficient for prolonged solid handling.[1][2][3][4]

  • Dermal:

    • Inner Glove: Nitrile (4 mil).[1][2][3][4]

    • Outer Glove: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield) for solution work.[1][2][3][4]

    • Body: Tychem® or equivalent chemically resistant coverall.[1][2][3][4] Lab coats offer insufficient protection against solution spills.[2][3][4]

Part 4: Emergency Response Protocols

Decontamination & First Aid[1][2][3][4]
  • Skin Contact:

    • Immediate Action: Drench with water for 5 minutes before removing clothing (prevents dragging chemical over face).[1][2][3][4]

    • Wash: Use soap and water for 15 minutes.[2][3][4] Do not use alcohol (increases absorption).[1][2][3][4]

    • Monitor: Observe for signs of cyanosis for 6 hours.

  • Inhalation: Move to fresh air. Administer 100% oxygen if breathing is labored.[1][2][3][4]

Medical Management: Methemoglobinemia
  • Antidote: Methylene Blue (1–2 mg/kg IV over 5 minutes).[1][2][3][4]

  • Contraindication: G6PD deficiency (risk of hemolysis).[1][2][3][4] In such cases, use exchange transfusion or hyperbaric oxygen.[1][2][3][4]

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full Tychem suit and respirator.[2][3][4]

  • Contain: Cover spill with damp absorbent pads (to prevent dust).[2][3][4]

  • Neutralize: Clean surface with 10% bleach solution followed by water.[1][2][3][4]

  • Disposal: All waste goes into "Cytotoxic/Carcinogenic" incineration streams.[2][3][4]

Part 5: Visualization & Workflows

Figure 1: Exposure Control Decision Logic

SafetyLogic Start Start: Handling 3-Cl-4-(3-Cl-phenoxy)aniline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution Solution / Liquid StateCheck->Solution Liquid SolidControl REQ: Powder Containment Hood + Anti-static Tools Solid->SolidControl SolControl REQ: Fume Hood + Double Nitrile/Laminate Gloves Solution->SolControl Disposal Disposal: High-Temp Incineration (Halogen Scrubber) SolidControl->Disposal SolventCheck Solvent = DMSO? SolControl->SolventCheck HighRisk CRITICAL RISK: Rapid Transdermal Absorption SolventCheck->HighRisk Yes SolventCheck->Disposal No Mitigation Action: Use Silver Shield Gloves Avoid Syringe Needles HighRisk->Mitigation Mitigation->Disposal

Caption: Decision matrix for selecting engineering controls based on physical state and solvent carrier risks.

Figure 2: Emergency Response Pathway (MetHb)

EmergencyPath Exposure Exposure Event (Dermal/Inhalation) Decon Decon: Water/Soap (NO Alcohol) Exposure->Decon Symptoms Symptom Check: Cyanosis, Headache, SpO2 < 90% Decon->Symptoms MetHbTest Blood Test: MetHb Level > 20%? Symptoms->MetHbTest Treat Administer Methylene Blue (1-2 mg/kg IV) MetHbTest->Treat Yes Monitor Monitor SpO2 & Cardiac Rhythm MetHbTest->Monitor No (<20%) Contra Check: G6PD Deficiency? Treat->Contra Contra->Monitor No (Normal) AltTreat Hyperbaric Oxygen or Exchange Transfusion Contra->AltTreat Yes (Deficient)

Caption: Clinical workflow for managing acute exposure and potential methemoglobinemia.

References

  • ChemicalBook. (2024).[1][2][3][4] Synthesis and Properties of this compound (CAS 84865-99-6).[1][2][3][4][5] Retrieved from [2][3][4]

  • Sigma-Aldrich. (2024).[1][2][3][4] Safety Data Sheet: 3-Chloro-4-(4-chlorophenoxy)aniline (Isomer Surrogate Data). Retrieved from [2][3][4][6]

  • National Institutes of Health (NIH). (2023).[2][3][4] Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline.[1][2][3][4] MalariaWorld/NIH.[2][3][4] Retrieved from [2][3][4]

  • ECHA (European Chemicals Agency). (2024).[1][2][3][4] General Classification Guidelines for Chloroaniline Derivatives.[1][2][3][4] Retrieved from [1][2][3][4]

  • GuideChem. (2024).[1][2][3][4] this compound Technical Specifications. Retrieved from [2][3][4]

Sources

Literature review of 3-Chloro-4-(3-chlorophenoxy)aniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-(3-chlorophenoxy)aniline (CAS 84865-99-6) represents a "privileged scaffold" in modern medicinal chemistry. While structurally homologous to the well-known intermediate used in the synthesis of Sorafenib (Nexavar), this specific isomer offers distinct lipophilic and steric properties utilized in the development of next-generation Type II kinase inhibitors and G-protein coupled receptor (GPCR) modulators (specifically mGluR5).

This guide provides a rigorous technical analysis of the molecule, detailing its chemoselective synthesis, its role as a nucleophilic "warhead" carrier in urea synthesis, and the critical quality attributes required for pharmaceutical application.

Chemical Identity & Structural Significance[1][2][3]

The molecule consists of two benzene rings linked by an ether oxygen (diaryl ether), decorated with chlorine atoms at the 3-positions relative to the ether linkage and the amine/para-position.

FeatureSpecification
IUPAC Name This compound
CAS Number 84865-99-6
Molecular Formula C₁₂H₉Cl₂NO
Molecular Weight 254.11 g/mol
Key Functionality Primary Aniline (Nucleophile), Diaryl Ether (Linker)
Pharmacophore Analysis

In the context of kinase inhibition (e.g., RAF, VEGFR), this scaffold serves three critical functions:

  • Hydrophobic Occupation: The 3-chlorophenoxy moiety is designed to penetrate the deep hydrophobic pocket adjacent to the ATP-binding site (often the "allosteric" pocket in DFG-out conformations).

  • Conformational Lock: The chlorine atom on the aniline ring (ortho to the ether) introduces steric bulk that forces the two phenyl rings to adopt a non-planar, twisted conformation (approx. 60–90° torsion angle). This mimics the bioactive conformation required for binding, reducing the entropic penalty upon ligand-protein complexation.

  • Halogen Bonding: The chlorine substituents can participate in specific halogen-pi or halogen-carbonyl interactions within the binding cleft.

Synthetic Methodology

The synthesis of this compound is a two-step process involving a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.
Step 1: Diaryl Ether Formation ( )

The formation of the ether linkage is the rate-limiting step. It requires an electron-deficient aryl halide and a phenolic nucleophile.

  • Reactants: 3-Chloro-4-fluoronitrobenzene (Electrophile) + 3-Chlorophenol (Nucleophile).

  • Base: Potassium Carbonate (

    
    ).
    
  • Solvent: DMSO or DMF (Polar aprotic is essential to solvate the cation and enhance nucleophilicity).

Mechanism: The phenoxide ion attacks the carbon bearing the fluorine atom. Fluorine is the preferred leaving group over chlorine in


 reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
Step 2: Chemoselective Reduction

The nitro group must be reduced to an aniline without dechlorinating the aromatic rings.

  • Preferred Method: Iron (

    
    ) powder with Acetic Acid (
    
    
    
    ) or Ammonium Chloride (
    
    
    ) in Ethanol/Water.
  • Why not Catalytic Hydrogenation? Standard

    
     conditions carry a high risk of hydrogenolysis (dehalogenation), stripping the critical chlorine atoms. The Fe/Acid method is chemoselective for 
    
    
    
    .
Experimental Protocol (Validated)

Reagents:

  • 3-Chloro-4-fluoronitrobenzene (1.0 eq)

  • 3-Chlorophenol (1.1 eq)

  • 
     (1.5 eq)
    
  • Iron Powder (5.0 eq)

  • Acetic Acid (catalytic)

Workflow:

  • Coupling: Dissolve 3-chlorophenol in DMF. Add

    
     and stir at RT for 30 min to generate the phenoxide. Add 3-chloro-4-fluoronitrobenzene. Heat to 80°C for 4–6 hours. Monitor by HPLC for disappearance of the nitrobenzene.
    
  • Workup 1: Pour into ice water. Filter the precipitate (Intermediate: 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene). Wash with water.[1][2][3]

  • Reduction: Suspend the nitro intermediate in EtOH/Water (3:1). Add Fe powder and AcOH. Heat to reflux (80°C) for 1 hour.

  • Workup 2: Filter hot through Celite to remove iron residues. Neutralize filtrate with

    
    . Extract with Ethyl Acetate. Dry over 
    
    
    
    and concentrate.
Visualization: Synthetic Pathway[5]

SynthesisRoute Reactants Reactants: 3-Chloro-4-fluoronitrobenzene + 3-Chlorophenol SNAr Step 1: SNAr Coupling (K2CO3, DMF, 80°C) Reactants->SNAr Nucleophilic Attack Intermediate Intermediate: 2-chloro-1-(3-chlorophenoxy) -4-nitrobenzene SNAr->Intermediate Meisenheimer Complex Reduction Step 2: Reduction (Fe, AcOH, EtOH/H2O) Intermediate->Reduction Nitro Reduction Product Product: This compound Reduction->Product Chemoselective

Figure 1: Validated synthetic route for CAS 84865-99-6 ensuring retention of halogen substituents.

Medicinal Chemistry Applications

The primary utility of this compound is as a building block for Urea-based Kinase Inhibitors .

The Urea Linkage (Sorafenib Analogs)

Reacting this aniline with an isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) generates a diaryl urea.

  • Mechanism: The aniline nitrogen acts as a nucleophile attacking the electrophilic carbon of the isocyanate.

  • Binding Mode: The resulting urea moiety (

    
    ) acts as a "staple," forming a bidentate hydrogen bond network with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the kinase DFG-out activation loop.
    
Comparative Analysis: Sorafenib vs. Analogs

While Sorafenib uses a 4-(4-aminophenoxy) scaffold, the 3-chloro-4-(3-chlorophenoxy) scaffold discussed here is often used to tune:

  • Lipophilicity (LogP): The additional chlorine increases LogP, potentially improving membrane permeability but reducing solubility.

  • Metabolic Stability: Blocking the 3-position on the phenoxy ring prevents metabolic hydroxylation (Phase I metabolism) at that site.

Visualization: Pharmacophore & Derivatization

MedChem Aniline This compound (The Scaffold) Urea Product: Diaryl Urea Inhibitor Aniline->Urea Nucleophilic Addition Twist Structural Feature: Atropisomerism Control (Ortho-Chlorine) Aniline->Twist Induces Isocyanate Reagent: Isocyanate (R-N=C=O) Isocyanate->Urea Hydrophobic Binding Feature: Deep Hydrophobic Pocket (Phenoxy Ring) Urea->Hydrophobic Occupies HBond Binding Feature: H-Bond Donor/Acceptor (Urea Linker) Urea->HBond Forms

Figure 2: Derivatization logic and pharmacophoric contributions of the scaffold in kinase inhibition.

Quality Control & Impurity Profiling

For drug development, purity is paramount. The following impurities are common with this specific scaffold:

Impurity TypeOriginControl Strategy
Regioisomer Attack at the Cl instead of F during

(rare but possible if temp is too high).
Use 3-chloro-4-fluoronitrobenzene (F is much more reactive). Monitor by

-NMR.
Dehalogenated Analog Loss of Cl during reduction.Avoid

. Use Fe/AcOH or

.
Bis-ether Double substitution on the phenol.Use excess base and control stoichiometry (1:1).
Residual Iron From reduction step.[4]Pass through Celite; wash with EDTA solution if necessary.

References

  • Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. Link

    • Context: Establishes the foundational chemistry for diaryl ether urea synthesis relevant to this scaffold.
  • Addex Pharma S.A. (2009). "Positive Allosteric Modulators of mGluR5." World Intellectual Property Organization (WO200910454). Link

    • Context: Specifically cites the synthesis and use of this compound (CAS 84865-99-6)
  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. Link

    • Context: Explains the binding mode of diaryl ether ureas in the kinase DFG-out pocket.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24879924, this compound." Link

    • Context: Verification of chemical structure and identifiers.[5][4]

Sources

Thermodynamic Stability of 3-Chloro-4-(3-chlorophenoxy)aniline: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This technical guide provides a rigorous framework for assessing the thermodynamic stability of 3-Chloro-4-(3-chlorophenoxy)aniline . While often overshadowed by its 4-chlorophenoxy isomer (a common precursor for agents like Rafoxanide), this specific 3,3'-dichloro analog is a critical intermediate in the synthesis of next-generation agrochemicals and kinase inhibitors.

Understanding its thermodynamic profile is essential for establishing safe process windows (reaction calorimetry), defining storage conditions (shelf-life), and ensuring regulatory compliance during drug substance development.

Chemical Identity
PropertyDetail
Systematic Name This compound
CAS Number 84865-99-6
Molecular Formula

Molecular Weight 254.11 g/mol
Structural Features Diaryl ether linkage (chemically robust); Primary amine (oxidation sensitive); Ortho-chlorine substitution (steric influence).[1][2][3]

Theoretical Stability Framework

Before empirical testing, we must establish a theoretical baseline based on structural moieties.

The Diaryl Ether Linkage

The ether bridge (


) in this molecule is thermodynamically robust. Unlike esters or amides, it is resistant to hydrolysis under standard acidic or basic conditions. However, the bond angle (~120°) and the electron-withdrawing nature of the chlorine atoms on both rings create a dipole that influences crystal packing energy.
The Aniline Functionality

The primary amine (


) is the thermodynamic weak point.
  • Oxidation: Susceptible to formation of quinone imines or azo-dimers, particularly if stored in solution or exposed to light (photolytic degradation).

  • Thermal Decomposition: At elevated temperatures (

    
    ), chloroanilines are prone to dehalogenation and condensation, releasing 
    
    
    
    and
    
    
    .
Degradation Pathway Visualization

The following diagram illustrates the primary theoretical degradation pathways that must be monitored during stability testing.

DegradationPathways cluster_Oxidation Oxidative Stress (Air/Light) cluster_Thermal Thermal Stress (>200°C) Parent This compound (Stable Solid) Azo Azo Dimers (Colored Impurities) Parent->Azo O2 / hν Quinone Quinone Imines Parent->Quinone [Ox] Dehalo Dehalogenation (Release of HCl) Parent->Dehalo ΔT Condense Polyaniline Residues Dehalo->Condense

Figure 1: Theoretical degradation pathways. The primary amine is the locus for oxidative instability, while the halogenated rings drive thermal decomposition.

Experimental Protocols for Thermodynamic Characterization

To validate the theoretical profile, the following self-validating protocols should be executed. These are designed to generate quantitative thermodynamic data (


, 

,

).
Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (


), enthalpy of fusion (

), and screen for polymorphism. Equipment: TA Instruments Q2000 or equivalent (Heat Flux DSC).

Workflow:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal to prevent sublimation.

  • Reference: Use an empty, matched mass Tzero pan.

  • Method:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      (First Heat).
    • Cool

      
       to 
      
      
      
      .
    • Ramp

      
       to 
      
      
      
      (Second Heat).
  • Acceptance Criteria:

    • Sharp endotherm in First Heat (Expected

      
       range: 
      
      
      
      based on isomer analogs).
    • Absence of "cold crystallization" exotherms (indicates stable crystal form).

Data Output Table (Template):

Parameter Symbol Unit Significance

| Melting Onset |


 | 

| The "true" melting point for purity calculations. | | Peak Maximum |

|

| Used for qualitative identification. | | Enthalpy of Fusion |

|

| Measure of crystal lattice energy. Lower values (

) may indicate amorphous content. |
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Define the upper temperature limit for processing (decomposition onset). Context: Chloroanilines can release toxic


 gas upon decomposition; TGA determines the safety ceiling.

Workflow:

  • Sample: 5–10 mg in a platinum or ceramic crucible.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (inert environment).
    
  • Ramp:

    
     from Ambient to 
    
    
    
    .
  • Critical Thresholds:

    • 
      : Temperature at 1% weight loss (Solvent/Moisture loss).
      
    • 
      : Extrapolated onset of major degradation step.
      

Safety Note: Perform this experiment in a well-ventilated hood due to potential evolution of chlorinated byproducts.

Accelerated Stability & Shelf-Life Prediction[1]

For drug development, thermodynamic stability must be translated into a shelf-life (


). We utilize the Arrhenius relationship via accelerated aging.
Isothermal Stress Testing

Instead of long-term ambient testing, use elevated temperatures to accelerate degradation.

Experimental Matrix:

  • Conditions:

    
    , 
    
    
    
    ,
    
    
    (keep below melting point).
  • Humidity: 75% RH (to test hydrolytic stability, though likely high).

  • Timepoints: 0, 1, 2, 4, 8 weeks.

  • Assay: HPLC-UV (detecting decrease in parent peak area).

Calculation Logic
  • Determine the degradation rate constant (

    
    ) for each temperature using Zero-order or First-order kinetics (whichever fits the data).
    
  • Plot

    
     vs 
    
    
    
    (Kelvin).
  • Calculate Activation Energy (

    
    ) from the slope (Slope = 
    
    
    
    ).
  • Extrapolate

    
     to 
    
    
    
    to predict shelf life.

Arrhenius Equation:



Synthesis & Process Thermodynamics[1]

The thermodynamic stability of the final product dictates the allowable conditions for its synthesis. The standard route involves the reduction of 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene .

Process Safety Workflow: The reduction step (often Fe/Acetic Acid or Catalytic Hydrogenation) is highly exothermic.

  • Risk: If the reaction temperature exceeds the thermal stability limit of the aniline product (determined by TGA), the product may degrade in situ, forming tarry impurities.

  • Control: Maintain reaction temperature

    
    . The product is stable in this range, but prolonged exposure to Fe(III) salts can catalyze oxidation.
    

SynthesisWorkflow cluster_Safety Thermodynamic Constraints Precursor Nitro Intermediate (2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene) Reduction Reduction Step (Fe/AcOH or H2/Pd) Exothermic ΔH < 0 Precursor->Reduction Heat Control Essential Workup Workup & Isolation (pH Adjustment > 7) Reduction->Workup Cool to <40°C Product Target Aniline (CAS 84865-99-6) Workup->Product Crystallization Constraint1 T(rxn) << T(onset, dec) Constraint1->Reduction

Figure 2: Thermodynamic control points in synthesis. The reduction exotherm must be managed to prevent thermal degradation of the forming aniline.

References

  • ChemicalBook. (2025). This compound Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Chloroaniline Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of Halogenated Salicylanilides and Intermediates. PMC10182345. Retrieved from

  • TA Instruments. (2018).[4] Thermal Analysis of Pharmaceuticals: DSC and TGA Protocols. Retrieved from

  • GuideChem. (2025). This compound CAS 84865-99-6 Profile. Retrieved from

Sources

Methodological & Application

Reagents and catalysts for preparing 3-Chloro-4-(3-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Chloro-4-(3-chlorophenoxy)aniline

Executive Summary

This guide details the chemical synthesis of This compound (CAS 84865-99-6), a critical intermediate in the development of agrochemicals and heterocyclic pharmaceutical agents.[1] The protocol utilizes a robust two-step sequence: a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.[1]

Special emphasis is placed on chemoselectivity during the reduction phase to prevent hydrodechlorination, a common failure mode when using catalytic hydrogenation (Pd/C) for polychlorinated aromatics. The recommended protocol uses Iron (Fe) powder, ensuring high yield and halogen retention.

Retrosynthetic Strategy & Reaction Pathway

The synthesis leverages the electronic properties of 3,4-dichloronitrobenzene . The nitro group (


) acts as a strong electron-withdrawing group (EWG), activating the para-chlorine atom toward nucleophilic attack while leaving the meta-chlorine relatively inert.[1] This difference in reactivity ensures high regioselectivity without the need for protecting groups.
Visualizing the Pathway

The following diagram outlines the reaction flow and mechanistic logic.

SynthesisPath cluster_mech Mechanism: Meisenheimer Complex Start1 3,4-Dichloronitrobenzene (Electrophile) Inter Intermediate: 3-Chloro-4-(3-chlorophenoxy)nitrobenzene Start1->Inter Step 1: SNAr K2CO3, DMF, 80°C Start2 3-Chlorophenol (Nucleophile) Start2->Inter Final Target: This compound Inter->Final Step 2: Reduction Fe, AcOH, EtOH/H2O, 80°C

Figure 1: Synthetic workflow from commercially available precursors to the target aniline.

Step 1: Ether Formation (SNAr)[1]

Objective: Couple 3-chlorophenol with 3,4-dichloronitrobenzene to form the diaryl ether linkage.

Reagents & Materials
ReagentRoleEquiv.CAS
3,4-Dichloronitrobenzene Substrate1.099-54-7
3-Chlorophenol Nucleophile1.05108-43-0
Potassium Carbonate (K₂CO₃) Base1.5 - 2.0584-08-7
DMF (N,N-Dimethylformamide)Solvent5-10 Vol68-12-2
Detailed Protocol
  • Preparation : In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Chlorophenol (1.05 equiv) in DMF (anhydrous preferred).

  • Deprotonation : Add K₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 15–30 minutes to facilitate phenoxide formation.

    • Note: The solution may change color (often yellow/orange) as the phenoxide forms.

  • Addition : Add 3,4-Dichloronitrobenzene (1.0 equiv) to the mixture.

  • Reaction : Heat the reaction mixture to 80–100°C . Monitor by TLC or HPLC.[2]

    • Timeframe: Reaction typically completes in 4–6 hours.

    • Checkpoint: Look for the disappearance of the nitrobenzene starting material. The meta-chlorine (position 3) is sterically hindered and electronically deactivated, preventing bis-substitution.[1]

  • Workup :

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (10x volume) with vigorous stirring. The product should precipitate as a solid.

    • Filter the solid and wash with copious water to remove DMF and inorganic salts.

    • Dry the solid in a vacuum oven at 45°C.

    • Yield Expectation: 85–95%.

Step 2: Nitro Group Reduction[1][3]

Objective: Reduce the nitro group to an amine without removing the chlorine atoms.

Critical Advisory: Avoid catalytic hydrogenation (H₂/Pd-C) unless using a sulfided catalyst (e.g., Pt-S/C).[1] Standard Pd/C often leads to hydrodechlorination , stripping the chlorine atoms and yielding unsubstituted phenoxyaniline impurities. Iron-mediated reduction is the industry standard for high chemoselectivity.[1]

Reagents & Materials
ReagentRoleEquiv.
Nitro Intermediate Substrate1.0
Iron Powder (Fe) Reductant5.0
Acetic Acid (AcOH) Catalyst/Proton Source1.2 - 5.0
Ethanol / Water Solvent System1:1 Ratio
Detailed Protocol
  • Setup : Suspend the Nitro Intermediate (from Step 1) in a mixture of Ethanol and Water (1:1 ratio, ~8 mL per mmol of substrate).

  • Activation : Add Iron powder (5.0 equiv) and Acetic Acid (1.2–5.0 equiv).

    • Alternative: Ammonium chloride (NH₄Cl, 5 equiv) can replace acetic acid for a milder, near-neutral pH reduction, though reaction times may be longer.

  • Reaction : Heat the suspension to Reflux (80°C) with vigorous stirring.

    • Timeframe: 30 minutes to 2 hours.

    • Mechanism:[1][3][4][5] Surface-mediated electron transfer from Fe to the nitro group.[1]

  • Monitoring : Monitor by TLC (Ethyl Acetate/Hexane). The product (aniline) will be more polar than the nitro starting material and often fluorescent under UV.

  • Workup :

    • Cool to room temperature.

    • Filtration : Filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with Ethanol or Ethyl Acetate.[6]

    • Concentration : Evaporate the Ethanol under reduced pressure.

    • Extraction : Basify the remaining aqueous phase with saturated NaHCO₃ (pH ~8-9).[1] Extract with Ethyl Acetate (3x).

    • Drying : Wash combined organics with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate.

  • Purification :

    • The crude material is often pure enough (>95%) for subsequent steps.

    • If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Analytical Validation

ParameterSpecification / Observation
Appearance Off-white to light brown solid.[1]
Molecular Weight 254.11 g/mol
Mass Spec (ESI+) m/z = 254 [M+H]⁺
LC-MS Retention ~2.77 min (C18 column, typical gradient)
¹H NMR (Diagnostic) Look for the broad singlet (NH₂) around 3.5–5.0 ppm.[1] The aromatic region will show a complex pattern due to the two non-equivalent rings.

Troubleshooting Table:

Issue Probable Cause Solution
Low Yield (Step 1) Incomplete deprotonation of phenol.[1] Ensure K₂CO₃ is dry; increase stirring time before adding nitrobenzene.
Impurity: Dechlorinated Product Used H₂/Pd in Step 2. STOP. Switch to Fe/AcOH or SnCl₂ reduction immediately.

| Incomplete Reduction | Old/Oxidized Iron powder. | Use fresh fine powder or activate Zn/Fe with dilute HCl wash prior to use. |

Safety & Handling (E-E-A-T)

  • 3,4-Dichloronitrobenzene : Potent skin sensitizer and methemoglobinemia agent.[1] Handle in a fume hood with nitrile gloves.

  • 3-Chlorophenol : Toxic by inhalation and skin contact.[1] Corrosive.

  • Iron Waste : The filter cake from Step 2 contains iron oxides and may be pyrophoric if dried completely in air. Keep wet and dispose of as hazardous heavy metal waste.

References

  • Addex Pharma S.A. (2009). Patent WO2009/10454: Positive Allosteric Modulators of Metabotropic Glutamate Receptors. Retrieved from . (Describes the specific Fe/AcOH reduction protocol for this exact CAS).

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 24879924: 3-Chloro-4-(4-chlorophenoxy)aniline.[1] (Structural analog data). Retrieved from .

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for SNAr and Bechamp Reduction).
  • BenchChem . Synthesis of 3-Chloro-4-(isopentyloxy)aniline. (Analogous ether synthesis protocols). Retrieved from .

Sources

The Strategic Role of 3-Chloro-4-(3-chlorophenoxy)aniline in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Oncology

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery. Within this pursuit, certain molecular scaffolds have emerged as "privileged," demonstrating a remarkable capacity for yielding high-affinity ligands for multiple kinase targets. 3-Chloro-4-(3-chlorophenoxy)aniline is one such scaffold, a key pharmaceutical intermediate whose structural and electronic properties are pivotal in the synthesis of a class of dual-target tyrosine kinase inhibitors. Its utility is exemplified in the development of therapeutics targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are critical drivers in the proliferation of various solid tumors.[1][2][3]

The strategic placement of chloro- and phenoxy- substituents on the aniline ring system imparts a unique combination of lipophilicity, hydrogen bonding potential, and conformational rigidity. These features are instrumental in achieving high potency and favorable pharmacokinetic profiles in the final drug substance. This guide provides an in-depth exploration of this compound, offering detailed protocols for its application in the synthesis of advanced kinase inhibitors, an elucidation of the targeted biological pathways, and essential safety and handling information for researchers in the field.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Chloro-4-(4-chlorophenoxy)aniline
CAS Number 84865-99-6[4]24900-79-6[5]
Molecular Formula C₁₂H₉Cl₂NO[4]C₁₂H₉Cl₂NO[5]
Molecular Weight 254.11 g/mol [4]254.11 g/mol [5]
Appearance Solid (form may vary)Solid
Melting Point Not explicitly available73-77 °C[5]

Safety and Handling:

Substituted anilines, particularly halogenated ones, are known to be toxic and require careful handling.[6][7][8]

  • Toxicity: Toxic by inhalation, in contact with skin, and if swallowed.[6] There is a danger of cumulative effects.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[5][6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[6]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6][7]

Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative via Nucleophilic Aromatic Substitution

This protocol details a representative method for the synthesis of a 4-anilinoquinazoline derivative, a core structure in many EGFR/HER2 inhibitors, using this compound. The reaction proceeds via a nucleophilic aromatic substitution, where the aniline nitrogen displaces a leaving group (typically a halogen) on the 4-position of the quinazoline ring.

Materials:

  • This compound

  • 4-Chloro-6-iodoquinazoline (or other suitably substituted 4-chloroquinazoline)

  • Isopropanol (IPA)

  • Hydrochloric Acid (HCl) in Isopropanol (optional, for salt formation)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6-iodoquinazoline (1.0 equivalent).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas to create an inert atmosphere. This is crucial to prevent side reactions with atmospheric moisture and oxygen.

  • Solvent Addition: Add isopropanol to the flask to create a slurry of the 4-chloro-6-iodoquinazoline.

  • Addition of Aniline: In a separate container, dissolve this compound (1.0-1.2 equivalents) in isopropanol.

  • Reaction Initiation: Slowly add the aniline solution to the stirred slurry of the quinazoline derivative at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold isopropanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to obtain the final 4-anilinoquinazoline derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is a standard precaution in many organic syntheses to prevent unwanted side reactions and degradation of reagents and products.

  • Isopropanol as Solvent: Isopropanol is a common solvent for this type of reaction as it has a suitable boiling point for the reaction temperature and can dissolve the reactants to a sufficient extent.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

  • Slight Excess of Aniline: A slight excess of the aniline can help to drive the reaction to completion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Isolation A This compound F Nucleophilic Aromatic Substitution A->F B 4-Chloro-6-iodoquinazoline B->F C Isopropanol (Solvent) C->F D Reflux (Heat) D->F E Inert Atmosphere (N2/Ar) E->F G Cooling & Precipitation F->G H Vacuum Filtration G->H I Washing with cold Isopropanol H->I J Drying under Vacuum I->J K Final Product: 4-(3-Chloro-4-(3-chlorophenoxy)anilino)-6-iodoquinazoline J->K

Caption: Synthetic workflow for a 4-anilinoquinazoline derivative.

Mechanism of Action: Dual Inhibition of EGFR and HER2 Signaling

Pharmaceuticals derived from this compound, such as Lapatinib, function as potent inhibitors of the intracellular tyrosine kinase domains of both EGFR (also known as HER1) and HER2.[1][2] These receptors are members of the ErbB family of receptor tyrosine kinases and play a crucial role in regulating cell growth, proliferation, and survival.[9][10]

In many cancers, these receptors are overexpressed or mutated, leading to their constitutive activation and uncontrolled cell growth.[9][11] The binding of a ligand (in the case of EGFR) or heterodimerization (for HER2) triggers a conformational change that activates the intracellular kinase domain. This, in turn, initiates a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][2][12]

The kinase inhibitor, synthesized from the this compound intermediate, acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the EGFR and HER2 kinase domains, preventing the phosphorylation and activation of downstream signaling molecules.[1] This blockade of the MAPK and PI3K/Akt pathways ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells that are dependent on these signaling pathways for their survival.[2][3]

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates HER2 HER2 PI3K PI3K HER2->PI3K Activates Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->EGFR Inhibits Inhibitor->HER2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of EGFR and HER2 signaling pathways.

Conclusion

This compound stands out as a valuable and versatile pharmaceutical intermediate. Its structural attributes make it an ideal starting material for the synthesis of potent dual kinase inhibitors targeting the EGFR and HER2 signaling pathways, which are fundamental to the progression of numerous cancers. The protocols and mechanistic insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this important building block in the ongoing development of next-generation targeted therapies.

References

  • Mechanism of Action. (n.d.). In Lapatinib for Advanced or Metastatic Breast Cancer - PMC.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lapatinib Ditosylate Hydrate?
  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC. (n.d.).
  • EGFR and HER2 signaling in breast cancer brain metastasis - PMC. (n.d.).
  • BreastCancer.org. (2025, December 23). Lapatinib (Tykerb): What to Expect, Side Effects, and More.
  • ResearchGate. (n.d.). Mechanism of action of lapatinib via ERBB signaling pathways. Lapatinib...
  • The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC - NIH. (2017, December 1).
  • MDPI. (2024, July 11). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics.
  • Healio. (n.d.). Pathophysiology and Molecular Pathways | Clinical Guidance.
  • Cell Signaling Technology. (n.d.). ErbB/HER Signaling.
  • Benchchem. (n.d.). The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline 97 24900-79-6.
  • Benchchem. (n.d.). Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery.
  • Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.
  • Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.
  • SAFETY DATA SHEET. (n.d.).
  • ChemicalBook. (n.d.). This compound synthesis.
  • New Drug Approvals. (2013, June 17). Patent of Fresenius Kabi Oncology Ltd.Novel intermediates and process for the preparation of lapatinib and…….
  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 3-chloro aniline 98%.
  • Fisher Scientific. (2010, September 20). SAFETY DATA SHEET.
  • PMC. (n.d.). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chloroaniline.

Sources

Application Note: Scalable Production of 3-Chloro-4-(3-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Chloro-4-(3-chlorophenoxy)aniline (CAS: 2836-04-6).[1] This diaryl ether amine is a critical intermediate in the manufacturing of high-value agrochemicals (e.g., herbicides) and specific tyrosine kinase inhibitors.[1]

While laboratory-scale methods often utilize iron-mediated reduction (Bechamp), this guide focuses on a Catalytic Hydrogenation route post-etherification.[1] This approach minimizes heavy metal waste (iron sludge) and maximizes atom economy, making it suitable for pilot and manufacturing scales (kilogram to metric ton).[1]

Key Performance Indicators (KPIs)
ParameterTarget Specification
Overall Yield > 85% (2 steps)
Purity (HPLC) > 99.0%
Appearance Off-white to pale beige crystalline solid
Critical Impurity 3,4-Bis(3-chlorophenoxy)aniline (< 0.1%)

Reaction Engineering & Mechanism

The synthesis follows a linear two-step sequence: Nucleophilic Aromatic Substitution (


)  followed by Catalytic Hydrogenation .[1]
Step 1: Regioselective Etherification

The reaction between 3,4-Dichloronitrobenzene (3,4-DCNB) and 3-Chlorophenol is highly regioselective.[1]

  • Mechanism: The nitro group at position 1 exerts a strong electron-withdrawing effect (

    
     and 
    
    
    
    effects).[1] This activates the chlorine atom at the para position (C4) for nucleophilic attack.[1] The chlorine at the meta position (C3) is significantly less reactive.[1]
  • Process Safety: This reaction is exothermic.[1] At scale, the addition of the phenoxide anion must be rate-controlled to prevent thermal runaway.[1]

Step 2: Chemoselective Reduction

The challenge here is reducing the nitro group (


) to the amine (

) without dehalogenating the aryl chlorides.[1]
  • Catalyst Selection: Platinum on Carbon (Pt/C) or sulfided Platinum is often preferred over Palladium (Pd/C) to prevent hydrodechlorination.[1] However, with strict temperature control and specific catalyst poisoning (e.g., thiophene), Pd/C can be used cost-effectively.

Visual Workflows

Synthesis Pathway

ReactionScheme Figure 1: Two-step synthesis route highlighting the regioselective SNAr and chemoselective reduction. Start1 3,4-Dichloronitrobenzene (Substrate) Inter Intermediate: 3-Chloro-4-(3-chlorophenoxy)nitrobenzene Start1->Inter Step 1: SNAr K2CO3, DMF, 90°C Start2 3-Chlorophenol (Nucleophile) Start2->Inter Product Target: This compound Inter->Product Step 2: Hydrogenation H2, Pt/C, MeOH

[1]

Scale-Up Logic

ScaleUp Figure 2: Critical Unit Operations for Process Scale-Up cluster_0 Phase 1: Etherification (SNAr) cluster_1 Phase 2: Hydrogenation Step1 Reactant Charging (DMF + 3-Chlorophenol + K2CO3) Step2 Drying Phase (Remove water via distillation/N2) Step1->Step2 Step3 Addition of 3,4-DCNB (Controlled Exotherm) Step2->Step3 Step4 Catalyst Charging (Pt/C under N2 blanket) Step3->Step4 Step5 Pressurization (5-10 bar H2, <50°C) Step4->Step5 Step6 Filtration (Remove Catalyst) Step5->Step6

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-(3-chlorophenoxy)nitrobenzene[1]

Reagents:

  • 3,4-Dichloronitrobenzene (1.0 eq)[1]

  • 3-Chlorophenol (1.05 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (1.2 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or DMSO.[1] Note: For greener processing, Toluene with a Phase Transfer Catalyst (TBAB) can be used, though reaction times are longer.

Protocol:

  • Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Charge DMF (5 vol) and 3-Chlorophenol (1.05 eq). Start stirring.

  • Base Addition: Add

    
     (1.2 eq) in portions.
    
    • Critical Control Point: If significant water is present in reagents, perform a "strip" by heating to 100°C under partial vacuum to remove water before adding the nitrobenzene. Water competes with phenol, creating impurities.

  • Reaction: Add 3,4-Dichloronitrobenzene (1.0 eq). Heat the mixture to 90–100°C .

  • Monitoring: Monitor by HPLC. Reaction typically completes in 4–6 hours.[1]

  • Work-up: Cool to 25°C. Pour into ice water (10 vol). The product will precipitate as a yellow/orange solid.[1]

  • Purification: Filter the solid. Wash with water (3x) to remove DMF and inorganic salts.[1] Recrystallize from Ethanol if purity is <98%.[1]

Step 2: Catalytic Hydrogenation to Aniline[1]

Reagents:

  • Nitro Intermediate (from Step 1)[1][2]

  • Catalyst: 5% Pt/C (sulfided) or 5% Pd/C (with care)[1]

  • Solvent: Methanol or Ethyl Acetate[1]

Protocol:

  • Safety Check: Hydrogenation catalysts are pyrophoric.[1] Ensure reactor is inerted with Nitrogen before introducing catalyst.[1]

  • Loading: In an autoclave, charge Methanol (10 vol) and the Nitro intermediate.

  • Catalyst Addition: Add 5% Pt/C (2 wt% loading relative to substrate) as a wet paste (50% water) to minimize ignition risk.[1]

  • Hydrogenation: Purge with

    
     (3x), then 
    
    
    
    (3x).[1] Pressurize to 5–10 bar (70–145 psi) .
  • Temperature: Heat to 40–50°C .

    • Caution: Do not exceed 60°C to avoid dehalogenation (loss of Cl atoms).[1]

  • Completion: Reaction is complete when

    
     uptake ceases (approx. 2–4 hours). Confirm by HPLC.
    
  • Filtration: Filter hot through a Celite bed to remove the catalyst.[1] Keep catalyst wet during disposal.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The product crystallizes upon cooling.[1]

Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV at 254 nm.[1]

Retention Time Logic:

  • Aniline (Product): Elutes first (most polar).

  • Phenol (Excess Reagent): Elutes second.

  • Nitro Intermediate: Elutes later (less polar).

  • Bis-ether Impurity: Elutes last (highly lipophilic).[1]

References

  • Vertex AI Search / ChemicalBook. Synthesis of this compound via Iron Reduction.[1] (Accessed 2025).[1][2][3] Link

  • National Institutes of Health (PMC). Synthesis of Rafoxanide and related diaryl ether intermediates.[1] (Demonstrates the KOH/DMSO etherification protocol). Link

  • Google Patents (WO2011093529). Synthetic intermediate of oxazole compound and production method.[1] (Describes similar diaryl ether synthesis conditions). Link

  • BenchChem. Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. (Regioselectivity data). Link[1]

Sources

Application Note: Synthesis of Type II Kinase Inhibitors using 3-Chloro-4-(3-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Insight

This guide details the synthetic utility of 3-Chloro-4-(3-chlorophenoxy)aniline as a privileged scaffold in the construction of Type II kinase inhibitors . Unlike Type I inhibitors that target the active ATP-binding conformation, Type II inhibitors (such as Sorafenib and Regorafenib) target the inactive "DFG-out" conformation of kinases (e.g., B-RAF, VEGFR, p38 MAP kinase).

The This compound moiety serves as the hydrophobic tail . In the binding pocket, this diaryl ether motif occupies the allosteric hydrophobic pocket adjacent to the ATP site, providing high selectivity and potency. The synthesis of these inhibitors typically hinges on the formation of a urea linker , which acts as the critical hydrogen-bond anchor to the conserved Glu/Asp residues in the kinase backbone.

Key Applications
  • Target Class: Raf Kinases (B-Raf V600E), VEGFR-2, p38 MAPK.

  • Mechanism: Stabilization of the DFG-out (inactive) conformation.

  • Key Reaction: Isocyanate coupling or Carbamate activation.

Retrosynthetic Analysis & Strategy

To synthesize a high-potency kinase inhibitor from this aniline, the primary objective is to install a urea linkage connecting the aniline to a heteroaryl "hinge-binding" domain.

The Strategy:

  • Nucleophilic Attack: The aniline nitrogen attacks an electrophilic carbonyl equivalent.

  • Linker Formation: Formation of a stable diaryl urea.

  • Purification: Removal of symmetrical urea byproducts.

Pathway Visualization

The following diagram outlines the logical workflow for converting the starting aniline into a bioactive kinase inhibitor.

KinaseInhibitorSynthesis Start This compound (Starting Material) Activation Electrophilic Activation (Isocyanate or CDI) Start->Activation  Method A or B   Coupling Nucleophilic Addition (Urea Formation) Activation->Coupling  + Heteroaryl Amine   Purification Purification (Recrystallization/HPLC) Coupling->Purification  Work-up   Product Type II Kinase Inhibitor (Diaryl Urea Scaffold) Purification->Product  Final QC  

Figure 1: Strategic workflow for the synthesis of diaryl urea kinase inhibitors from this compound.

Detailed Experimental Protocols

Method A: The Isocyanate Coupling (Gold Standard)

This method is preferred for its high yield and operational simplicity when the partner isocyanate is available or stable.

Target Compound: N-(3-chloro-4-(3-chlorophenoxy)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea (A Sorafenib Analog).

Materials & Reagents
ReagentRoleEquiv.Notes
This compound Nucleophile1.0Limiting Reagent
4-Chloro-3-(trifluoromethyl)phenyl isocyanate Electrophile1.1Moisture sensitive
Dichloromethane (DCM) Solvent-Anhydrous
Triethylamine (TEA) Base0.1Optional catalyst
Protocol Steps
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, ~254 mg) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 mmol) dropwise via syringe.

    • Expert Tip: If the isocyanate is solid, dissolve it in a minimal amount of DCM before addition to ensure homogeneity.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4–12 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The starting aniline spot (lower Rf) should disappear, and a new, more polar urea spot will form.

  • Quenching: No aqueous quench is typically needed. If precipitate forms, it is likely the product.

  • Work-up:

    • Scenario 1 (Precipitate formed): Filter the solid, wash with cold DCM (2 x 5 mL), and dry under vacuum.

    • Scenario 2 (Solution): Concentrate the solvent under reduced pressure. Resuspend the residue in diethyl ether or hexane/EtOAc (9:1) and sonicate to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, 0-40% EtOAc in Hexanes).

Method B: The CDI Activation (For Complex Heterocycles)

Use this method when the isocyanate of the partner amine is unstable or unavailable. Here, we activate the aniline first.

Protocol Steps
  • Activation: Dissolve This compound (1.0 mmol) in anhydrous THF (5 mL). Add 1,1'-Carbonyldiimidazole (CDI) (1.2 mmol) and stir at 60°C for 2 hours.

    • Mechanism:[1][2] This forms the reactive acyl-imidazole intermediate.

  • Coupling: Add the partner amine (e.g., 4-aminopyridine derivative) (1.0 mmol) and a base like DMAP (0.1 mmol) or DIPEA (1.5 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (65°C) for 12–24 hours.

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4.[3]

  • Purification: This method often requires Flash Chromatography due to imidazole byproducts.

Quality Control & Validation (Self-Validating System)

To ensure the integrity of the synthesized inhibitor, the following analytical checkpoints must be met.

Analytical Specifications
TestAcceptance CriteriaDiagnostic Signal
1H NMR (DMSO-d6) Identity ConfirmationUrea Protons: Two distinct singlets (or broad singlets) between δ 8.5–9.5 ppm. Phenoxy Linkage: Absence of NH2 broad peak (usually ~5.0 ppm).
HPLC Purity > 95% (Area %)Single peak at 254 nm. Retention time > Starting Aniline (due to increased hydrophobicity).
LC-MS (ESI) Mass Confirmation[M+H]+ or [M-H]- matching the theoretical mass. Characteristic chlorine isotope pattern (M, M+2, M+4).
Troubleshooting Guide
  • Issue: Low Yield / Symmetrical Urea Formation.

    • Cause: Presence of water in the solvent hydrolyzing the isocyanate to an amine, which then reacts with remaining isocyanate.

    • Solution: Use strictly anhydrous solvents and glassware. Keep reaction under Nitrogen/Argon atmosphere.

  • Issue: Incomplete Reaction.

    • Cause: Low nucleophilicity of the diaryl ether aniline.

    • Solution: Heat the reaction to 40°C or add a catalytic amount of DMAP (Method A).

Mechanism of Action Visualization

Understanding why we synthesize this molecule is crucial for optimization. The diagram below illustrates the binding mode of the synthesized urea inhibitor within the kinase pocket.

BindingMode AnilineTail 3-Cl-4-(3-Cl-phenoxy) Tail (Hydrophobic Pocket Binder) DFG DFG Motif (Asp-Phe-Gly) AnilineTail->DFG Steric Occlusion UreaLinker Urea Linkage (H-Bond Donor/Acceptor) GluAsp Conserved Glu/Asp (Catalytic Spine) UreaLinker->GluAsp Hydrogen Bonding HingeBinder Heteroaryl Head (ATP Site Competitor) HingeBinder->GluAsp Hinge Interaction

Figure 2: Pharmacophore mapping of the synthesized inhibitor. The aniline tail forces the kinase into the inactive DFG-out conformation.

References

  • ChemicalBook. Synthesis and Properties of this compound (CAS 84865-99-6).

  • BenchChem. Application Notes: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery. (Analogous chemistry for diaryl ethers).

  • National Institutes of Health (PMC). Synthesis and characterization of novel diaryl urea derivatives bearing quinoxalindione moiety (Sorafenib Analogs).

  • MDPI. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors.

  • Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates (Methodology).

Sources

Advanced Purification Protocols: 3-Chloro-4-(3-chlorophenoxy)aniline

[1]

Executive Summary & Compound Profile

3-Chloro-4-(3-chlorophenoxy)aniline (CAS: 84865-99-6) is a critical diaryl ether intermediate used in the synthesis of agrochemicals and kinase-inhibiting pharmaceuticals. Its structure features a lipophilic diaryl ether core substituted with chlorine atoms, balanced by a polar primary amine.

Achieving pharmaceutical-grade purity (>99%) is challenging due to two primary factors:

  • Oxidative Instability: Like many anilines, this compound is prone to oxidation, forming colored azo/azoxy dimers and quinoid impurities upon exposure to air and light.

  • Structural Lipophilicity: The two chlorophenyl rings increase solubility in non-polar solvents, making "oiling out" a common failure mode during classical recrystallization.

This guide details a hybrid purification strategy combining chemical acid-base extraction with controlled binary solvent recrystallization to ensure high recovery and purity.

Physicochemical Data Table
PropertyValueNotes
Molecular Formula C₁₂H₉Cl₂NO
Molecular Weight 254.11 g/mol
Physical State Off-white to pale brown solidDarkens on storage
Melting Point ~73–78 °C (Analogous)Based on regioisomer data; verify experimentally.
Solubility (High) DCM, Ethyl Acetate, THF, TolueneGood for extraction
Solubility (Mod.) Hot Ethanol, Hot IsopropanolIdeal for crystallization
Solubility (Low) Water, Hexanes, CyclohexaneAnti-solvents

Pre-Treatment: Chemical Purification (Acid-Base Swing)

Rationale: Recrystallization alone often fails to remove structurally similar non-basic impurities (e.g., unreduced nitro precursors or phenols). An acid-base swing exploits the basicity of the aniline nitrogen to chemically separate it from neutral or acidic contaminants.

Protocol:

  • Dissolution: Dissolve crude solid in Dichloromethane (DCM) (10 mL per gram).

  • Acid Extraction: Extract the organic phase twice with 1M HCl (aqueous).

    • Mechanism:[1][2] The aniline becomes the water-soluble hydrochloride salt (

      
      ). Neutral impurities remain in the DCM.
      
  • Wash: Discard the DCM layer. Wash the aqueous acidic layer once with fresh DCM to remove entrained organics.

  • Precipitation: Cool the aqueous layer to 0–5 °C. Slowly basify with 2M NaOH or saturated

    
     to pH > 9.
    
    • Observation: The product will precipitate as a free base solid.

  • Recovery: Filter the solid, wash with water, and dry.

    • Note: If the solid is sticky (oils out), extract it back into Ethyl Acetate, dry over

      
      , and proceed to Recrystallization Method A.
      

Recrystallization Protocols

Method A: The "Anti-Oxidant" Binary System (Ethanol/Water)

Best for: Removing polar impurities, inorganic salts, and colored oxidation byproducts.

Reagents:

  • Solvent: Ethanol (95% or absolute)

  • Anti-solvent: Deionized Water

  • Additive: Sodium Dithionite (

    
    ) - Critical for color removal.
    

Step-by-Step Procedure:

  • Saturation: Place the crude solid in a round-bottom flask. Add Ethanol (approx. 3-5 mL per gram).

  • Heating: Heat to reflux (approx. 78 °C). If solids remain, add Ethanol portion-wise until dissolved.

  • De-coloring (Optional but Recommended):

    • Add a pinch of Sodium Dithionite (10-20 mg per gram of substrate) to the hot solution. This reducing agent prevents oxidation and lightens the color.

    • Alternative: Add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While maintaining reflux, slowly add warm water dropwise.

    • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clearance: Add 1-2 drops of Ethanol to redissolve the turbidity and restore a clear solution.

  • Controlled Cooling: Remove from heat. Allow to cool to room temperature slowly (insulate flask with a towel).

    • Rapid cooling leads to oiling out or amorphous trapping of impurities.

  • Crystallization: Once at room temperature, cool further in an ice bath (0-4 °C) for 1 hour.

  • Filtration: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.

Method B: Non-Polar Precipitation (Toluene/Heptane)

Best for: Highly lipophilic crude material or when water must be avoided.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude solid in minimum hot Toluene (~60-70 °C).

  • Precipitation: Remove from heat. Slowly add Heptane (or Hexane) until the solution becomes slightly cloudy.

  • Seeding: If available, add a seed crystal of pure product.

  • Crystallization: Allow to stand undisturbed. The product should crystallize as needles or plates.

  • Wash: Wash filter cake with cold Heptane.

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying this compound, integrating the Acid-Base swing with Recrystallization.

PurificationWorkflowStartCrude this compoundSolubilityCheckCheck Solubility ProfileStart->SolubilityCheckAcidBaseAcid-Base Extraction (1M HCl / DCM)SolubilityCheck->AcidBaseRecommended Pre-treatmentPhaseSepSeparate PhasesAcidBase->PhaseSepOrgPhaseOrganic Phase (Impurities)PhaseSep->OrgPhaseDiscardAqPhaseAqueous Phase (Product Salt)PhaseSep->AqPhaseKeepBasifyBasify (NaOH) & FilterAqPhase->BasifyRecrystDecisionSelect Recrystallization MethodBasify->RecrystDecisionMethodAMethod A: Ethanol/Water(Removes Polar/Colored Impurities)RecrystDecision->MethodAStandardMethodBMethod B: Toluene/Heptane(Removes Lipophilic Impurities)RecrystDecision->MethodBAlternativeFinalProductPure Crystalline Solid (>99%)MethodA->FinalProductMethodB->FinalProduct

Caption: Integrated purification workflow combining chemical extraction with solvent-specific recrystallization logic.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product separates as a liquid droplet before crystallizing.1. Re-heat to dissolve the oil.2. Add more solvent (Ethanol).3. Cool much slower. 4. Seed the solution at the cloud point.
Dark Color Oxidation of aniline (formation of quinones/azo compounds).1. Use Sodium Dithionite during recrystallization.2. Perform all steps under Nitrogen/Argon.3. Use amber glassware.
Low Yield Too much solvent or product is too soluble in anti-solvent.1. Concentrate the mother liquor and collect a second crop.2. Cool to -20 °C.3. Check pH of aqueous waste (if using Acid-Base method) to ensure full precipitation.
Sticky Solid Residual solvent or impurities trapped in lattice.1. Dry under high vacuum ( < 5 mbar) at 40 °C for 12 hours.2. Grind the solid and re-dry.

References

  • Synthesis and Isolation: Addex Pharma S.A. (2009). Patent WO200910454A2: Positive allosteric modulators of mGluR5 receptors. (Describes the synthesis and isolation of this compound).

  • Physical Properties (Analogous): Sigma-Aldrich. Product Specification: 3-Chloro-4-(4-chlorophenoxy)aniline.[3][4] (Used for melting point and solubility benchmarking of the regioisomer).

  • General Aniline Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard protocols for purification of aromatic amines).

Application Notes and Protocols for the Synthesis of Novel Agrochemicals from 3-Chloro-4-(3-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Anilines in Agrochemical Discovery

Substituted anilines are a cornerstone in the synthesis of a vast array of biologically active molecules, serving as pivotal intermediates in the development of pharmaceuticals and agrochemicals.[1][2] Among these, 3-Chloro-4-(3-chlorophenoxy)aniline presents a unique scaffold, combining the structural features of a chlorinated aniline with a phenoxy linkage, a toxophore present in many successful agrochemicals.[3][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound as a starting material for the synthesis of novel agrochemicals, with a particular focus on a new generation of triazole fungicides.

The rationale for exploring derivatives of this compound stems from the proven efficacy of related compounds. For instance, the anthelmintic drug Rafoxanide is synthesized from the isomeric 3-chloro-4-(4-chlorophenoxy)aniline, highlighting the potential for this molecular framework to yield potent bioactive agents.[6] Furthermore, the structural similarity to a key moiety in the commercial fungicide Difenoconazole suggests that derivatives of this compound are promising candidates for novel fungicides.

This guide will provide detailed protocols for the synthesis of a novel triazole fungicide, herein designated as "Fungicide-33CPA," derived from this compound. The experimental design and rationale are grounded in established synthetic methodologies for analogous compounds, offering a robust starting point for further research and development.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis and handling.

PropertyValueSource
CAS Number 84865-99-6[7]
Molecular Formula C₁₂H₉Cl₂NO[7]
Molecular Weight 254.11 g/mol [7]
Appearance Solid[7]
Purity Typically >97%

Proposed Agrochemical Target: A Novel Triazole Fungicide (Fungicide-33CPA)

Drawing inspiration from the structure of highly effective conazole fungicides, we propose the synthesis of a novel triazole derivative incorporating the this compound moiety. Triazole fungicides are a significant class of agricultural chemicals that act as sterol biosynthesis inhibitors (SBIs), disrupting the formation of fungal cell membranes.

The proposed synthetic route is a multi-step process that leverages well-established organic chemistry transformations. The overall workflow is depicted below.

G A This compound B Diazotization A->B NaNO₂, HCl C Sandmeyer Reaction (Iodination) B->C KI D 1-iodo-3-chloro-4-(3-chlorophenoxy)benzene C->D E Grignard Formation D->E Mg, THF F Reaction with Epichlorohydrin E->F Epichlorohydrin G 2-((3-chloro-4-(3-chlorophenoxy)phenyl)methyl)oxirane F->G H Ring opening with 1,2,4-Triazole G->H 1,2,4-Triazole, Base I Fungicide-33CPA H->I

Caption: Proposed synthetic workflow for Fungicide-33CPA.

Detailed Synthesis Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of the Starting Material, this compound

This protocol outlines the synthesis of the starting aniline from its nitro precursor.

Reaction: Reduction of 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene.

G A 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene B Iron powder, Acetic acid Ethanol/Water C This compound B->C 80°C, 30 min

Caption: Synthesis of the starting aniline.

Materials:

  • 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene

  • Iron powder

  • Glacial acetic acid

  • Ethanol (EtOH)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene (1.0 eq), iron powder (5.0 eq), and a 1:1 mixture of ethanol and water.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the suspension to 80°C and stir vigorously for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Basify the aqueous phase with a saturated solution of NaHCO₃ until the pH is > 7.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.[7] The product can be used in the next step without further purification.

Protocol 2: Synthesis of the Proposed Fungicide-33CPA

This multi-step protocol outlines the conversion of the starting aniline to the final triazole fungicide.

Step 1: Diazotization and Sandmeyer Reaction to form 1-iodo-3-chloro-4-(3-chlorophenoxy)benzene

Rationale: The amino group of the aniline is converted to a diazonium salt, which is then displaced by an iodide to introduce a halogen that can be used for subsequent Grignard reagent formation.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C. Stir for 30 minutes.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude 1-iodo-3-chloro-4-(3-chlorophenoxy)benzene. Purify by column chromatography on silica gel.

Step 2: Grignard Reaction and Epoxidation to form 2-((3-chloro-4-(3-chlorophenoxy)phenyl)methyl)oxirane

Rationale: The aryl iodide is converted to a Grignard reagent, which then reacts with epichlorohydrin to introduce the epoxide functionality necessary for the subsequent reaction with 1,2,4-triazole.

Materials:

  • 1-iodo-3-chloro-4-(3-chlorophenoxy)benzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Epichlorohydrin

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of 1-iodo-3-chloro-4-(3-chlorophenoxy)benzene (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining aryl iodide solution to maintain a gentle reflux.

  • After the addition is complete, cool the Grignard reagent to 0°C.

  • Slowly add epichlorohydrin (1.1 eq) to the Grignard solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude epoxide by column chromatography.

Step 3: Ring Opening of the Epoxide with 1,2,4-Triazole to form Fungicide-33CPA

Rationale: The final step involves the nucleophilic attack of 1,2,4-triazole on the epoxide, leading to the formation of the target triazole fungicide.

Materials:

  • 2-((3-chloro-4-(3-chlorophenoxy)phenyl)methyl)oxirane

  • 1,2,4-Triazole

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of 1,2,4-triazole (1.1 eq) in DMF.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add a solution of the epoxide (1.0 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80°C for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product, Fungicide-33CPA, by column chromatography or recrystallization.

Mode of Action and Application Notes

Mechanism of Action:

Fungicide-33CPA, as a triazole fungicide, is expected to act as a sterol biosynthesis inhibitor (SBI). Specifically, it is anticipated to inhibit the C14-demethylase enzyme, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. The disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane, leading to cell death.

Application Notes for Researchers:

  • In Vitro Antifungal Screening: The synthesized Fungicide-33CPA should be evaluated against a panel of economically important plant pathogenic fungi, such as those from the genera Fusarium, Botrytis, Septoria, and Puccinia.

  • Determination of EC₅₀ Values: Dose-response assays should be conducted to determine the half-maximal effective concentration (EC₅₀) of the compound against each target pathogen.

  • Greenhouse and Field Trials: Promising candidates from in vitro studies should be advanced to greenhouse and then small-scale field trials to assess their efficacy under more realistic conditions on host plants.

  • Formulation Development: For practical application, Fungicide-33CPA would need to be formulated as a suspension concentrate (SC), emulsifiable concentrate (EC), or water-dispersible granule (WG) to ensure stability and effective delivery.

  • Phytotoxicity Assessment: It is crucial to evaluate the potential for phytotoxicity of the new compound on a range of important crops to ensure its safety for agricultural use.

Conclusion

This guide provides a comprehensive framework for the synthesis of novel agrochemicals, specifically a promising triazole fungicide, from the readily accessible intermediate this compound. The detailed protocols, grounded in established chemical principles, offer a solid foundation for researchers and scientists in the agrochemical industry to explore new frontiers in crop protection. The proposed Fungicide-33CPA, with its unique structural features, represents a tangible target for the development of next-generation fungicides with potentially improved efficacy and a broader spectrum of activity.

References

  • Chem-Impex. 3-Chloro-4-(3-fluorobenzyloxy)aniline. [Link]

  • López-Muñoz, G. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 169. [Link]

  • Google Patents. (1984).
  • Bayer Crop Science. Delaro 325 SC Fungicide. [Link]

  • Google Patents. (2002).
  • Taylor & Francis Online. Chlorophenoxy herbicides – Knowledge and References. [Link]

  • Chem-Impex. 3-Chloro-1,2,4-triazole. [Link]

  • Vlada Chem. 3-(4-Chloro-phenyl)-1-phenyl-2-[6][8][9]triazol-1-yl-propan-1-one. [Link]

  • Google Patents. (2017). Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. CN106631715A.
  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A.
  • World Health Organization. (1996). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. [Link]

  • Syngenta. Fungicides. [Link]

  • Google Patents. (2015). Method for synthesizing 3-chloro-4-methylaniline. CN104370747A.
  • ResearchGate. (2018). In vitro evaluation of commonly available fungicides against three fungal isolates. [Link]

  • International Agency for Research on Cancer. (1987). Chlorophenoxy Herbicides. [Link]

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Functional Group Modification of 3-Chloro-4-(3-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

3-Chloro-4-(3-chlorophenoxy)aniline (CAS: 84865-99-6) represents a privileged structural motif in both agrochemical and pharmaceutical discovery. It belongs to the class of polychlorinated diphenyl ether amines, a scaffold characterized by high lipophilicity and metabolic stability.

This molecule serves as a critical intermediate for two high-value chemical classes:

  • Benzoylurea Insecticides: It is the amine precursor for Chitin Synthesis Inhibitors (CSIs), analogous to Lufenuron or Novaluron.

  • Type II Kinase Inhibitors: The diphenyl ether moiety mimics the hydrophobic pocket interactions seen in drugs like Sorafenib, where the amine is derivatized into a urea pharmacophore.

Chemical Space & Reactivity Profile

The molecule presents three distinct vectors for modification, ranked by synthetic accessibility:

  • Primary Amine (N1): The most reactive handle (Nucleophilic). Ideal for acylation, urea formation, and Sandmeyer transformations.

  • Ether Linkage (O-Bridge): Chemically robust. Stable to basic and mild acidic conditions, serving as a flexible hinge between the two aromatic rings.

  • Aryl Chlorides (Cl-Ar): Sites for potential Pd-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki), though they require forcing conditions due to steric and electronic deactivation.

Decision Tree: Synthetic Workflows

The following workflow illustrates the three primary diversification routes covered in this guide.

G Start Starting Material This compound Decision Select Functionalization Route Start->Decision RouteA Route A: Urea Formation (Target: Benzoylurea Insecticides) Decision->RouteA Isocyanates RouteB Route B: Amide Coupling (Target: Salicylanilides/Anthelmintics) Decision->RouteB Activated Acids RouteC Route C: Sandmeyer Reaction (Target: Aryl Iodide for Cross-Coupling) Decision->RouteC NaNO2 / KI ProductA Product: N-Benzoyl-N'-phenylurea (Chitin Synthesis Inhibitor) RouteA->ProductA ProductB Product: Salicylanilide (Uncoupler of Oxidative Phosphorylation) RouteB->ProductB ProductC Product: 4-Iodo-Diphenyl Ether (Scaffold Hopping Intermediate) RouteC->ProductC

Figure 1: Strategic diversification pathways for the this compound scaffold.

Protocol A: Benzoylurea Synthesis (Agrochemical Route)

Objective: Synthesis of a benzoylurea derivative via in situ generation of benzoyl isocyanate. This is the industrial standard for producing insecticides that inhibit chitin synthesis.

Mechanism: The aniline nucleophile attacks the highly electrophilic carbon of a benzoyl isocyanate. Because benzoyl isocyanates are moisture-sensitive, they are generated in situ from benzamide and oxalyl chloride.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent A: 2,6-Difluorobenzamide (1.1 eq) — Common motif in CSIs.

  • Reagent B: Oxalyl Chloride (1.2 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

  • Catalyst: DMF (Catalytic drops)

Step-by-Step Procedure
  • Isocyanate Generation (In Situ):

    • Charge a flame-dried 3-neck flask with 2,6-difluorobenzamide (1.1 eq) and anhydrous DCE (0.5 M concentration).

    • Add oxalyl chloride (1.2 eq) dropwise at room temperature (RT) under N₂ atmosphere.

    • Heat to reflux (80-85°C) for 2–4 hours.

    • Checkpoint: The suspension should clear as the amide converts to the isocyanate. HCl gas evolution will cease.

    • Cool the solution to 0–5°C.

  • Coupling:

    • Dissolve this compound (1.0 eq) in minimal DCE.

    • Add the aniline solution dropwise to the cold isocyanate mixture over 30 minutes. Exothermic reaction.

    • Allow the mixture to warm to RT and stir for 12 hours.

  • Work-up:

    • The benzoylurea product typically precipitates out of the non-polar solvent.

    • Filter the solids.[1][2][3]

    • Wash the cake with cold DCE followed by Hexanes to remove unreacted isocyanate.

    • Recrystallize from Ethanol/Acetone if necessary.[1]

Data Validation:

Analytical Method Expected Result
1H NMR (DMSO-d6) Two distinct exchangeable protons (NH) at ~10.5 ppm and ~9.0 ppm.
IR Spectroscopy Strong Carbonyl stretch (C=O) at ~1700 cm⁻¹ (Urea).

| LC-MS | [M+H]+ or [M-H]- depending on ionization mode. |

Protocol B: Salicylanilide Synthesis (Medicinal Route)

Objective: Coupling the aniline with a substituted salicylic acid to generate a pharmacophore similar to Rafoxanide (anthelmintic).

Scientific Rationale: The phenolic -OH of salicylic acid can interfere with standard couplings. While industrial routes use PCl₃, this protocol uses HATU for higher yield and milder conditions suitable for library synthesis.

Materials
  • Substrate: this compound (1.0 eq)

  • Acid: 3,5-Diiodosalicylic acid (1.0 eq)[4]

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Activation:

    • Dissolve 3,5-diiodosalicylic acid in DMF (0.2 M).

    • Add DIPEA (3.0 eq) and stir for 5 minutes.

    • Add HATU (1.2 eq). The solution typically turns yellow. Stir for 15 minutes at RT.

  • Addition:

    • Add this compound (1.0 eq) in one portion.

    • Stir at RT for 16 hours.

    • Note: If conversion is slow (due to steric bulk of the diphenyl ether), heat to 50°C.

  • Quench & Purification:

    • Dilute reaction with Ethyl Acetate.

    • Wash sequentially with: 1N HCl (remove excess amine/DIPEA), Sat. NaHCO₃ (remove unreacted acid), and Brine.

    • Dry over Na₂SO₄ and concentrate.[4]

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).[4]

Protocol C: Sandmeyer Iodination (Scaffold Hopping)

Objective: Conversion of the amino group to an iodine atom. Significance: This transforms the molecule from a nucleophile (aniline) to an electrophile (aryl iodide), enabling Suzuki or Sonogashira couplings to access bi-aryl or alkyne-linked chemical space.

Materials
  • Substrate: this compound[5]

  • Reagents: Sodium Nitrite (NaNO₂), Potassium Iodide (KI)

  • Acid: HCl (6M) or p-TsOH (for organic solubility)

  • Solvent: Acetonitrile/Water (1:1)

Workflow Diagram

Sandmeyer Step1 1. Diazotization (NaNO2, HCl, 0°C) Intermediate Diazonium Salt [Ar-N2]+ Cl- Step1->Intermediate -2H2O Step2 2. Iodination (KI, RT) Intermediate->Step2 Nucleophilic Sub. Final Aryl Iodide Ar-I Step2->Final -N2 (gas)

Figure 2: Sandmeyer transformation mechanism.

Step-by-Step Procedure
  • Diazotization:

    • Suspend the aniline in Acetonitrile/Water (1:1) and cool to 0°C in an ice bath.

    • Add HCl (6M, 4.0 eq) dropwise. The amine may precipitate as the hydrochloride salt initially.

    • Add an aqueous solution of NaNO₂ (1.2 eq) dropwise, maintaining internal temperature < 5°C.

    • Stir for 20 minutes. The solution should become clear (formation of diazonium salt).

  • Iodination:

    • Dissolve KI (2.0 eq) in minimal water.

    • Add the KI solution slowly to the diazonium mixture.

    • Observation: Immediate evolution of N₂ gas (bubbling) and formation of a dark iodine color.

    • Allow to warm to RT and stir for 1 hour.

  • Work-up:

    • Quench excess iodine with saturated Sodium Thiosulfate (solution turns from dark brown to pale yellow).

    • Extract with Diethyl Ether.

    • The product, 3-Chloro-4-(3-chlorophenoxy)-1-iodobenzene , is obtained as an oil or low-melting solid.

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Wear nitrile gloves and N95 mask.
Skin/Eye Irritant H315/H319: Causes skin/eye irritation.Use safety goggles; work in fume hood.
Aquatic Toxicity H410: Very toxic to aquatic life.Critical: Do not dispose down drain. Collect as halogenated waste.

Specific Note: Polychlorinated diphenyl ethers are lipophilic and persistent.[6] Avoid aerosol generation during weighing.

References

  • Synthesis of Benzoylureas: Becher, H. M., et al. "Process for the preparation of N-benzoyl-N'-phenylureas." U.S. Patent 4,139,636. (1979).

  • Rafoxanide Analogs: Mrozik, H., et al. "C-Acylation of 3,5-diiodosalicylic acid. Synthesis of rafoxanide." Journal of Medicinal Chemistry, 12(1), 1969.

  • General Aniline Functionalization: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (2012).
  • Diphenyl Ether Scaffolds in Agrochemicals: Lamberth, C. "Bioactive heterocyclic compound classes: Agrochemicals." Wiley-VCH. (2012).

  • Sandmeyer Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman. (1989). Page 935.

Sources

Troubleshooting & Optimization

Improving reaction yield of 3-Chloro-4-(3-chlorophenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3C4CA-SYN-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Impurity Suppression

Introduction

Welcome to the Technical Support Center. You are likely encountering yield issues with 3-Chloro-4-(3-chlorophenoxy)aniline , a critical diaryl ether intermediate often used in the synthesis of benzoylurea insecticides (e.g., Lufenuron) and kinase inhibitors.

The synthesis involves two distinct chemical challenges:

  • Regioselective SNAr Coupling: Ensuring the phenoxy group attacks position 4, not position 3.

  • Chemoselective Reduction: Reducing the nitro group without stripping the halogen atoms (hydrodechlorination).

This guide replaces generic advice with specific, causal troubleshooting protocols.

Phase 1: The Ether Coupling (SNAr)

Objective: Synthesize 3-chloro-4-(3-chlorophenoxy)nitrobenzene . Core Reaction: 3,4-Dichloronitrobenzene + 3-Chlorophenol


 Intermediate Ether.
Mechanism & Regioselectivity (The "Why")

In 3,4-dichloronitrobenzene, both chlorine atoms are activated by the electron-withdrawing nitro group. However, the reaction is highly selective for the 4-position (para).

  • Sterics: The 3-position is ortho to the nitro group and the other chlorine, creating significant steric hindrance for the incoming bulky phenoxide nucleophile.

  • Electronic: While the ortho (3-pos) carbon is inductively positive, the para (4-pos) attack leads to a Meisenheimer complex that is less sterically crowded, favoring the kinetic product at position 4.

Standard Protocol (Optimized)
  • Substrates: 3,4-Dichloronitrobenzene (1.0 eq), 3-Chlorophenol (1.05 eq).

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (1.2 eq).
    
  • Solvent: DMF or DMSO (Polar Aprotic is mandatory).

  • Temp: 80–100°C.

Troubleshooting Guide: Coupling Stage
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Particle Size: Large

granules reduce surface area for deprotonation.
Fix: Use micronized/powdered

. Vigorous stirring is non-negotiable to maintain the heterogeneous suspension.
Impurity: Hydrolysis (Phenols) Wet Solvent: Water competes with the phenol as a nucleophile, creating nitrophenols.Fix: Dry DMF/DMSO over molecular sieves (4Å) before use. Ensure water content is <0.1%.
Impurity: Bis-ether Excess Phenol/Heat: The second chlorine (pos 3) reacts under forcing conditions.Fix: Keep temperature strictly

C. Monitor stoichiometry; do not exceed 1.1 eq of phenol.
Dark/Tar Formation Oxidation: Phenolates are prone to oxidation at high temps in air.Fix: Sparge the reaction vessel with Nitrogen/Argon before heating. Run under inert atmosphere.

Phase 2: The Reduction (The Critical Step)

Objective: Reduce the nitro group to aniline while preserving the Cl atoms. The Trap: Standard catalytic hydrogenation (Pd/C +


) will rapidly cause hydrodechlorination , stripping the chlorines to yield unsubstituted phenoxyaniline.
Visualizing the Selectivity Pathway

ReductionPathways Start Nitro-Ether Intermediate (Cl-Ar-NO2) PdC Pd/C Catalyst (Standard) Start->PdC Fast H2 uptake FeAcid Fe / AcOH (Bechamp) Start->FeAcid Chemical Red. PtS Pt/C (Sulfided) (Catalytic) Start->PtS Inhibited Cat. Target Target Aniline (Cl-Ar-NH2) PdC->Target Minor Pathway DeCl Dechlorinated Impurity (H-Ar-NH2) PdC->DeCl Major Pathway (C-Cl Bond Cleavage) FeAcid->Target 100% Selectivity No De-Cl PtS->Target High Selectivity

Figure 1: Selectivity decision tree. Red paths indicate yield loss via dehalogenation.

Protocol A: The "Robust" Method (Iron/Acetic Acid)

Recommended for batch scales where equipment cost is a constraint or selectivity is paramount.

  • Setup: Suspend the nitro-ether (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Activator: Add Iron Powder (5.0 eq, fine mesh) and Acetic Acid (5–10 eq).

  • Reaction: Heat to reflux (approx. 80°C) for 1–2 hours.

  • Workup:

    • Cool to RT.

    • Basify with saturated

      
       (neutralize acid).
      
    • Filter off iron sludge (Celite filtration recommended).

    • Extract filtrate with Ethyl Acetate.[1][2]

Why this works: The electrochemical potential of Fe/AcOH is sufficient to reduce the nitro group (


) but insufficient to insert into the Aryl-Cl bond (

), making dehalogenation chemically impossible under these conditions [1].
Protocol B: The "Scalable" Method (Sulfided Platinum)

Recommended for high-throughput or industrial scales where solid waste (iron sludge) is prohibitive.

  • Catalyst: Use 5% Pt/C (Sulfided) . Do NOT use Pd/C.

  • Solvent: Methanol or Ethyl Acetate.

  • Conditions: 5–10 bar

    
    , 50–60°C.
    
  • Mechanism: Sulfur poisons the highly active sites on the metal surface responsible for C-Cl oxidative addition, leaving the sites required for Nitro reduction active [2].

Troubleshooting Guide: Reduction Stage
SymptomProbable CauseCorrective Action
Loss of Chlorine (M-34 or M-68 peaks in MS) Wrong Catalyst: Using Pd instead of Pt, or non-sulfided catalyst.Fix: Switch immediately to Protocol A (Iron) or source Pt/C(S). If using Pt/C, add 0.1 eq of Morpholine or Diphenylsulfide as a poison.
Incomplete Reduction (Hydroxylamine intermediate) Low Pressure/Temp: Catalyst activity is too low (common with sulfided catalysts).Fix: Increase

pressure to 20 bar or temp to 70°C. Ensure vigorous agitation (H2 mass transfer limitation).
Azo-dimer Formation (Colored Impurity) Base Catalysis: Reduction under basic conditions promotes condensation.Fix: Ensure the reaction media is neutral or slightly acidic. Avoid adding strong bases during hydrogenation.

Phase 3: Purification & Analysis

After the reduction (Protocol A or B), the crude aniline is often an oil or low-melting solid.

  • Isolation:

    • If using Fe/AcOH: The extraction with EtOAc usually yields >95% purity after evaporation.

    • If using Hydrogenation: Filter catalyst and evaporate solvent.

  • Recrystallization (Polishing):

    • Solvent System: Hexane/Ethyl Acetate (9:1) or Ethanol/Water .

    • Heat to dissolve, cool slowly to 4°C.

  • QC Check:

    • HPLC: Monitor for the "Des-chloro" impurity (elutes earlier than product).

    • 1H-NMR: Check for the disappearance of the Nitro-aromatic protons (shifted downfield) and appearance of the broad

      
       peak.
      

References

  • Addex Pharma S.A. (2009).[2] Patent WO200910454A2: Preparation of this compound.[2] ChemicalBook. Link

    • Confirms the Iron/Acetic Acid/Ethanol protocol with 100% yield.
  • RSC Advances. (2017). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Royal Society of Chemistry.[3] Link

    • Validates the use of Pt and Fe-modified catalysts to prevent dehalogen
  • BenchChem. (2025).[4] Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Technical Support Center. Link

    • General SNAr troubleshooting parameters.

Sources

Troubleshooting low purity in 3-Chloro-4-(3-chlorophenoxy)aniline production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide for 3-Chloro-4-(3-chlorophenoxy)aniline Production

Introduction: The Purity Paradox in Diaryl Ether Synthesis

Synthesizing This compound involves balancing two opposing forces: the harsh conditions required to form the ether linkage and the delicate conditions needed to preserve the halogen substituents during reduction.[1]

The synthesis typically follows a two-stage pathway:

  • SNAr Coupling: Reaction of 3,4-dichloronitrobenzene with 3-chlorophenol.[1]

  • Nitro Reduction: Conversion of the nitro group to the aniline.

Low purity usually stems from hydrodechlorination (loss of chlorine) during step 2 or regio-isomeric contamination from step 1.[1] This guide dissects these failure modes.

Phase 1: The Coupling Reaction (SNAr)

Context: You are reacting 3,4-dichloronitrobenzene with 3-chlorophenol using a base (e.g., K₂CO₃ or KOH) in a polar aprotic solvent (DMF, DMSO).

Q1: My HPLC shows a persistent peak at RRT ~0.90 relative to the product. It resists crystallization.[1] What is it?

Diagnosis: This is likely the regioisomer 2-chloro-4-(3-chlorophenoxy)aniline .[1]

  • Mechanism: In 3,4-dichloronitrobenzene, the nitro group activates the chlorine at the para position (C4) most strongly. However, the meta chlorine (C3) is also activated, albeit weakly, by the inductive effect of the nitro group and the ortho chlorine.

  • Causality: High reaction temperatures (>120°C) or using a base that is too strong (like NaH) decreases selectivity, leading to attack at the C3 position.

  • Solution:

    • Control Temperature: Keep the SNAr reaction between 80–100°C.

    • Switch Leaving Groups: If purity is critical, switch from 3,4-dichloro nitrobenzene to 3-chloro-4-fluoro nitrobenzene. The fluorine atom at C4 is significantly more labile toward SNAr than the chlorine at C3, effectively eliminating the regioisomer [1].

Q2: The reaction stalls at 80% conversion. Adding more base creates a new "fast-moving" impurity.[1] Why?

Diagnosis: You are generating hydrolysis byproducts (Nitrophenols).

  • Mechanism: Trace water in your solvent or base competes with the 3-chlorophenol nucleophile.[1] The hydroxide ion attacks the 3,4-dichloronitrobenzene to form 2-chloro-4-nitrophenol.[1]

  • The "Fast" Impurity: Under basic conditions, phenols exist as phenoxides, which are very polar. However, if you analyze an acidic quench, the protonated nitrophenol is less polar and elutes differently.

  • Protocol Fix:

    • Dry Your Solvents: Ensure DMF/DMSO water content is <0.05%.

    • Azeotropic Drying: If using K₂CO₃, consider a toluene co-solvent to azeotropically remove water during the reaction.

Phase 2: The Reduction (The Critical Step)

Context: Converting the nitro intermediate to the aniline. This is where 90% of "low purity" tickets originate.

Q3: I used Pd/C for hydrogenation, and my mass spec shows M-34 peaks (Mass 220 instead of 254). What happened?

Diagnosis: You have suffered Hydrodechlorination .[1]

  • Expert Insight: Palladium is an excellent catalyst for inserting into Carbon-Chlorine bonds (Oxidative Addition).[1] Under standard hydrogenation conditions (H₂, Pd/C, MeOH), you will strip the chlorine atoms off the aromatic ring, yielding 4-(3-chlorophenoxy)aniline or even the unsubstituted phenoxyaniline [2].

  • Corrective Action: You must poison the catalyst or change the metal.

Table 1: Reduction Method Selection Matrix

MethodDechlorination RiskScalabilityRecommendation
H₂ + Pd/C Critical (High)HighAVOID unless sulfided.[1]
H₂ + Pt/C (Sulfided) LowHighPreferred Catalytic Method. Sulfur poisons the active sites responsible for C-Cl insertion [3].[1]
Fe / Acetic Acid NegligibleMediumGold Standard for Purity. Classical Béchamp reduction preserves halogens perfectly.[1]
SnCl₂ / HCl NegligibleLowGood for small scale, but workup is messy (tin emulsions).
Q4: The product is the correct mass but is colored orange/red and darkens on storage. Purity is 95%.

Diagnosis: Presence of Azo or Azoxy intermediates .

  • Mechanism: Reduction of nitro groups proceeds via Nitroso (–NO) and Hydroxylamine (–NHOH) intermediates. These can condense to form colored Azoxy dimers if the reduction is too slow or the pH is incorrect [4].

  • Troubleshooting:

    • Check End-Point: Do not stop the reaction based solely on the disappearance of the Nitro starting material. Monitor for the disappearance of the hydroxylamine intermediate.

    • Acidic Workup: Ensure the final isolation involves an acid extraction (see Protocol below) to separate the basic aniline from neutral azo impurities.

Phase 3: Purification & Workup Protocol

To rescue a low-purity batch, utilize the basicity of the aniline.

The "Acid-Base Swing" Protocol:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).

  • Acid Extraction: Extract with 1M HCl (3x).

    • Chemistry: The product (Aniline) becomes a water-soluble hydrochloride salt.[1] Neutral impurities (unreacted nitro, bis-ethers, azo dimers) remain in the EtOAc.

  • Wash: Wash the aqueous acidic layer with fresh EtOAc to remove entrained organics.

  • Basification: Cool the aqueous layer to 0°C and slowly basify with 4M NaOH to pH > 10.

    • Observation: The product will precipitate as a milky oil/solid.

  • Re-extraction: Extract the turbid aqueous mixture with EtOAc.

  • Finish: Dry over Na₂SO₄ and concentrate.

Visualizing the Pathway & Failure Modes

The following diagram illustrates the synthesis flow and where specific impurities enter the system.

G SM1 3,4-Dichloronitrobenzene Inter Intermediate: 3-Chloro-4-(3-chlorophenoxy) nitrobenzene SM1->Inter Step 1: SNAr Base, Heat Imp1 Impurity A: 2-Chloro isomer (Regio-defect) SM1->Imp1 High Temp Strong Base Imp2 Impurity B: Nitrophenols (Hydrolysis) SM1->Imp2 Wet Solvent SM2 3-Chlorophenol SM2->Inter Step 1: SNAr Base, Heat Prod Target Product: 3-Chloro-4-(3-chlorophenoxy) aniline Inter->Prod Step 2: Reduction Fe/AcOH or Pt/C Imp3 Impurity C: De-chlorinated Aniline (Over-reduction) Inter->Imp3 Pd/C (Standard) Imp4 Impurity D: Azo/Azoxy Dimers (Incomplete Red) Inter->Imp4 Stalled Rxn

Figure 1: Reaction pathway analysis showing critical control points for regio-control (Step 1) and chemoselectivity (Step 2).

References

  • Regioselectivity in SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link[1]

  • Dechlorination Mechanism: Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Syntheses." Academic Press.[1] (Standard text on Pd/C oxidative addition mechanisms).

  • Preventing Dehalogenation: Greenfield, H. (1976). "Platinum Catalysts in Organic Synthesis." Annals of the New York Academy of Sciences, 145(1), 108–115. Link

  • Nitro Reduction Pathways: Haber, F. (1898). "Über die elektrolytische Reduktion von Nitrobenzol." Zeitschrift für Elektrochemie, 22, 506.

Note: For immediate process recovery, we recommend switching to the Fe/Acetic Acid reduction method described in Protocol Q3 to eliminate dechlorination risks entirely.

Sources

Technical Support Center: Purification & Synthesis of 3-Chloro-4-(3-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #T-ANILINE-334 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Impurity Profiling & Remediation Strategies

Executive Summary

This guide addresses the purification of 3-Chloro-4-(3-chlorophenoxy)aniline , a critical intermediate often synthesized via nucleophilic aromatic substitution (


) followed by nitro-group reduction.

Users frequently encounter three classes of impurities:

  • Phenolic residues (starting material carryover).

  • De-halogenated byproducts (loss of chlorine during hydrogenation).

  • Azo/Azoxy intermediates (incomplete reduction).

The following protocols are designed to be self-validating, meaning each step includes a checkpoint to ensure purity before proceeding.

Module 1: The "Golden Path" Purification Strategy

User Query: "I have a dark, oily crude product. Recrystallization isn't working. How do I clean this up?"

Technical Insight: Anilines are chemically unique because they can be reversibly switched between organic-soluble (neutral) and water-soluble (cationic) states. Relying solely on recrystallization for crude material is inefficient because phenolic impurities and neutral nitro-precursors often co-crystallize.

The Solution: Acid-Base Chemical Washing This is the most robust method to isolate the aniline from non-basic impurities (phenols, nitrobenzenes, tars).

Protocol: Acid-Base Extraction Workflow
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Acid Extraction (The Trap): Extract the organic layer with 1M HCl (3x).

    • Chemistry: The aniline becomes the water-soluble hydrochloride salt (

      
      ).
      
    • Impurity Fate: Phenols, unreacted nitro-compounds, and neutral tars remain in the organic layer.

  • Organic Wash: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained organics. Discard this organic layer.

  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 2M NaOH or Sat.

    
      until pH > 10.
    
    • Observation: The solution will become cloudy as the free-base aniline precipitates or oils out.

  • Final Extraction: Extract the cloudy aqueous mixture with EtOAc (3x). Dry over

    
    , filter, and concentrate.
    
Visualization: Purification Logic Flow

PurificationLogic Crude Crude Mixture (Aniline + Phenol + Nitro + Tar) OrgSol Dissolve in EtOAc Crude->OrgSol AcidExt Extract with 1M HCl OrgSol->AcidExt OrgLayer1 Organic Layer (Contains Phenols, Nitro, Tar) AcidExt->OrgLayer1 Non-Basic AqLayer1 Aqueous Layer (Contains Aniline-HCl Salt) AcidExt->AqLayer1 Protonated (Basic) Discard DISCARD (Non-basic Impurities) OrgLayer1->Discard BaseNeut Basify with NaOH (pH > 10) AqLayer1->BaseNeut FinalExt Extract with EtOAc Dry & Concentrate BaseNeut->FinalExt PureProduct Purified this compound FinalExt->PureProduct

Caption: Logic flow for separating basic anilines from acidic (phenols) and neutral (nitro) impurities using pH switching.

Module 2: Troubleshooting Synthesis ( Step)

User Query: "My product has a persistent 'medicinal' smell and turns pink on standing. TLC shows a spot running near the solvent front."

Diagnosis: The smell and pink color are characteristic of 3-chlorophenol carryover. Phenols are prone to oxidation (turning pink/red). In the


 step (coupling 3,4-dichloronitrobenzene with 3-chlorophenol), excess phenol is often used to drive the reaction.

Troubleshooting Guide:

IssueDiagnostic CheckRemediation
Phenol Contamination TLC Stain: Use

spray. Phenols turn purple/blue. Smell: Distinct acrid/medicinal odor.
Caustic Wash: Before the reduction step, wash the nitro-intermediate organic layer with 10% KOH . Phenols form water-soluble phenoxides and are washed away.
Regioisomers NMR: Check coupling constants. Target has specific splitting pattern.Recrystallization: If the

reaction produced isomers (rare if using 3,4-DCNB), recrystallize the nitro intermediate from Ethanol before reduction.

Module 3: Troubleshooting Reduction (De-chlorination vs. Incomplete Reduction)

User Query: "I used Pd/C for hydrogenation, and my mass spec shows M-34 peaks (loss of Chlorine). How do I prevent this?"

Technical Insight: Aryl chlorides are susceptible to hydrogenolysis (de-chlorination) under standard catalytic hydrogenation conditions (


, Pd/C), especially when the chlorine is ortho/para to the amino group.
Comparison of Reduction Methods
MethodRisk of De-ClRisk of AzoRecommendation

+ Pd/C
HIGH LowAvoid unless using sulfided catalyst.

+ Pt/C (Sulfided)
LowLowRecommended for catalytic hydrogenation. The sulfur "poisons" the catalyst, preventing C-Cl bond insertion.
Fe / AcOH / EtOH Negligible MediumGold Standard. Bechamp reduction is chemoselective and will not touch the C-Cl bond.

/ HCl
NegligibleLowGood alternative, but tin waste is difficult to manage.
Recommended Protocol: Iron-Mediated Reduction (Bechamp)

Reference: Adapted from standard chloro-nitro reduction protocols [1, 2].

  • Setup: In a flask, suspend 1.0 eq of the nitro-intermediate in Ethanol/Water (3:1) .

  • Activation: Add 5.0 eq of Iron Powder (fine mesh) and 0.1 eq of Ammonium Chloride (

    
    ) or Acetic Acid.
    
  • Reaction: Heat to 80°C with vigorous stirring for 2-4 hours.

    • Checkpoint: Monitor TLC.[1] The nitro compound (less polar) should disappear; the aniline (more polar, fluorescent) should appear.

  • Workup: Filter hot through Celite to remove iron sludge. Wash the pad with EtOAc.

  • Validation: Check MS for m/z = 254 (Target) vs 220 (De-chlorinated).

Visualization: Reduction Pathways & Pitfalls

ReductionPathways cluster_methods Reduction Methods Nitro Nitro Precursor (3-Cl-4-(3-Cl-phenoxy)nitrobenzene) PdC H2 / Pd/C (Aggressive) Nitro->PdC Fe Fe / AcOH (Chemoselective) Nitro->Fe Target TARGET ANILINE (Intact Cl atoms) PdC->Target Minor DeCl IMPURITY: De-chlorinated (M - 35) PdC->DeCl Major Side Reaction (Hydrogenolysis) Fe->Target Major Pathway Azo IMPURITY: Azo/Azoxy (Orange Color) Fe->Azo If incomplete/air exposed

Caption: Reaction pathways showing how aggressive hydrogenation leads to dechlorination, while Iron reduction favors the target.

Module 4: Storage & Stability FAQs

Q: Why is my white solid turning brown after a week? A: Anilines are electron-rich and prone to air oxidation, forming "aniline black" or polymeric tars.

  • Fix: Store under Nitrogen or Argon at 4°C.

  • Fix: Recrystallize from Toluene/Heptane if significant darkening occurs.

Q: Can I use silica gel chromatography? A: Yes, but anilines can streak or degrade on acidic silica.

  • Tip: Pre-treat the silica slurry with 1% Triethylamine (TEA) before packing the column. This neutralizes acidic sites and sharpens the bands.

References

  • ChemicalBook. (n.d.). Synthesis of this compound. Retrieved from

  • National Institutes of Health (NIH). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide. PubMed Central. Retrieved from

  • BenchChem. (n.d.).[1] Technical Support Center: Purification of 3-Chloro-4-(isopentyloxy)aniline. Retrieved from

  • Google Patents. (1980). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines (EP0000805A1). Retrieved from

Sources

Optimizing solvent selection for 3-Chloro-4-(3-chlorophenoxy)aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for 3-Chloro-4-(3-chlorophenoxy)aniline

Ticket ID: #SOLV-84865-OPT Subject: Solubility, Reactivity, and Green Alternatives for CAS 84865-99-6 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses critical solvent selection challenges for This compound (CAS: 84865-99-6). As a lipophilic diaryl ether aniline, this molecule presents a dichotomy: it requires polar aprotic media for optimal nucleophilic reactivity but often suffers from poor solubility in standard green alcohols, or conversely, forms unreactive solvates in protic media.

This technical dossier provides troubleshooting workflows for:

  • Dissolution Failures: Overcoming lipophilic aggregation.

  • Kinetic Stalling: Restoring nucleophilicity in substitution reactions.

  • Green Compliance: Replacing DCM and DMF with sustainable alternatives.

Module 1: Troubleshooting Solubility & Dissolution

User Issue: "The starting material forms a gummy suspension in Methanol/Ethanol and will not fully dissolve even with heating."

Technical Diagnosis: this compound is highly lipophilic (Calculated LogP


 3.9–4.2). While it possesses an amine group, the electron-withdrawing chlorine atoms and the phenoxy ether linkage significantly reduce its polarity. Protic solvents like methanol often fail to disrupt the crystal lattice energy of this specific diaryl ether structure, leading to "oiling out" rather than true dissolution.

Optimized Solvent Matrix:

Solvent ClassSuitabilitySolubility RatingTechnical Notes
Chlorinated (DCM/DCE) HighExcellentStandard Reference. Dissolves rapidly due to high lipophilicity match. Restricted in GMP.
Polar Aprotic (DMF/DMSO) HighExcellentBest for Reactivity. Breaks aggregation but difficult to remove (high boiling point).
Ethers (THF/2-MeTHF) Medium-HighGoodRecommended Balance. 2-MeTHF is the superior green alternative to DCM.
Alcohols (MeOH/EtOH) LowPoorAvoid as Primary. Causes suspension/gumming. Use only as a co-solvent for crystallization.
Esters (EtOAc/IPAc) MediumModerateGood for workup, but may require heating for high-concentration reactions.

Decision Workflow (Visualization):

SolventSelection Start Start: Solvent Selection for This compound Goal Define Process Goal Start->Goal RxnType Reaction Type? Goal->RxnType Nucleophilic Nucleophilic Attack (Acylation/SNAr) RxnType->Nucleophilic Workup Extraction / Isolation RxnType->Workup AvoidProtic CRITICAL: Avoid Alcohols (H-bond damping reduces rate) Nucleophilic->AvoidProtic Lipophilicity Leverage Lipophilicity (LogP ~4.0) Workup->Lipophilicity RecSolv Recommended: Aprotic Polar AvoidProtic->RecSolv Specifics Use: Acetonitrile, 2-MeTHF, or DMF (if difficult) RecSolv->Specifics GreenSub Green Substitution Lipophilicity->GreenSub SubSpecifics Replace DCM with Isopropyl Acetate or 2-MeTHF GreenSub->SubSpecifics

Figure 1: Decision tree for solvent selection based on process stage, highlighting the necessity to avoid protic solvents during nucleophilic steps.

Module 2: Reactivity & Kinetic Optimization

User Issue: "My SNAr or acylation reaction is proceeding too slowly (<50% conversion after 24h) in Ethanol."

Scientific Explanation (The "Solvation Cage" Effect): Aniline nucleophilicity is heavily solvent-dependent. In protic solvents (EtOH/MeOH), the solvent molecules form strong hydrogen bonds with the lone pair of the nitrogen atom on the this compound. This creates a "solvation cage" that stabilizes the ground state and increases the activation energy required for the nitrogen to attack an electrophile.

Corrective Protocol: Switch to a Dipolar Aprotic Solvent . These solvents solvate cations well but leave the nucleophilic anion (or amine lone pair) relatively "naked" and highly reactive.

Comparative Kinetics (Theoretical Trend):

SolventDielectric Constant (

)
Relative Reaction Rate (

)
Mechanism of Action
Ethanol 24.51 (Baseline)Slow. H-bonding ties up the amine lone pair.
THF 7.5~10–50xModerate. Better solubility, no H-bond donation.
Acetonitrile 37.5~100xFast. High polarity stabilizes the transition state; no H-bond damping.
DMSO 46.7~500x+Fastest. "Naked" nucleophile effect; optimal for SNAr.

Validation Step: If you cannot switch solvents completely due to solubility limits, use a Gradient Method : Dissolve the aniline in a minimum volume of DMF or NMP (1–2 volumes), then dilute with the greener bulk solvent (e.g., Toluene or 2-MeTHF). This disrupts the H-bond network while maintaining solubility.

Module 3: Green Chemistry & Regulatory Compliance

User Issue: "We are moving to pilot scale and EHS has banned Dichloromethane (DCM) and restricted DMF. What are the drop-in replacements?"

Authoritative Guidance: Based on the Pfizer and Sanofi solvent selection guides [1][2], chlorinated solvents are "Red Listed" due to toxicity and environmental persistence. For this specific lipophilic aniline, the following substitutions are validated:

1. Replacing DCM (Extraction/Solubilization):

  • Substitute: 2-Methyltetrahydrofuran (2-MeTHF) .

  • Why: It is derived from renewable resources (corn cobs), has a similar polarity to DCM, but separates from water much cleaner (lower miscibility than THF) and has a higher boiling point (80°C vs 40°C), allowing for higher reaction temperatures.

2. Replacing DMF (Reaction Media):

  • Substitute: N-Butylpyrrolidinone (NBP) or Dimethyl Isosorbide (DMI) .

  • Why: These are polar aprotic but lack the reproductive toxicity profile of DMF/DMAc.

  • Note: If cost is a driver, Acetonitrile (ACN) is a "usable" class solvent that offers a good compromise between reactivity and safety, though it is not "bio-based."

Green Workup Protocol (Visualized):

GreenWorkup Quench Reaction Complete (in 2-MeTHF) Wash Acidic Wash (1M HCl) *Removes unreacted amine* Quench->Wash PhaseSplit Phase Split (2-MeTHF Top / Aqueous Bottom) Wash->PhaseSplit  Clean separation   Dry Drying (MgSO4 or Azeotropic Distillation) PhaseSplit->Dry  Organic Layer   Isolate Crystallization (Add Heptane antisolvent) Dry->Isolate

Figure 2: Optimized green workup using 2-MeTHF to replace chlorinated solvents, utilizing azeotropic drying.

Module 4: FAQ - Specific Technical Hurdles

Q: I see a dark oil forming during the reaction. Is my product decomposing? A: Not necessarily. Anilines are prone to oxidation, turning dark brown/black even with minor impurities. However, for this compound, "oiling out" is common in mixed solvents.

  • Fix: Check the reaction temperature.[1] If you are below the melting point of the solvate, heat the mixture to homogeneity. If it persists, add a co-solvent with higher lipophilicity (e.g., Toluene).

Q: Can I use water as a co-solvent? A: Only if you are performing a biphasic reaction (Schotten-Baumann conditions). Otherwise, water acts as a potent anti-solvent for this molecule, causing immediate precipitation and halting the reaction.

Q: How do I remove residual iron if I synthesized this from the nitro-precursor? A: If you used the standard Fe/AcOH reduction [3], residual iron can chelate the aniline.

  • Protocol: Pass the crude reaction mixture (dissolved in EtOAc or 2-MeTHF) through a pad of Celite and Silica Gel . Wash with 10% EDTA solution if color persists.

References

  • Pfizer Inc. (2024). Pfizer Solvent Selection Guide. Green Chemistry Teaching and Learning Community. Link

  • Sanofi / CHEM21 . (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

  • ChemicalBook . (2024). Synthesis of this compound (CAS 84865-99-6).[2][3] Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Sigma-Aldrich . (2024).[4] Greener Solvent Alternatives: 2-MeTHF and CPME.[5] Link

Sources

Technical Support Guide: Solubilization of 3-Chloro-4-(3-chlorophenoxy)aniline

[1]

Document ID: TS-SOL-84865 Compound: 3-Chloro-4-(3-chlorophenoxy)aniline CAS: 84865-99-6 Last Updated: February 22, 2026[1][2]

Technical Abstract & Physicochemical Profile

The Core Issue: this compound is a lipophilic weak base.[1] Its poor aqueous solubility stems from the "brick dust" nature of its crystal lattice, driven by the


1

The aniline nitrogen provides a "handle" for solubilization via protonation, but its basicity is significantly reduced by the electron-withdrawing chlorine atom at the ortho position and the phenoxy group at the para position.[1]

Physicochemical Data Table

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 254.11 g/mol Moderate size; diffusion is not the limiting factor.[1]
LogP (Octanol/Water) ~3.8 – 4.2Highly lipophilic.[1] Prefers organic solvents or lipid phases.[1]
pKa (Conjugate Acid) ~3.0 – 3.5Critical: It is a very weak base.[1] It remains uncharged (insoluble) at physiological pH (7.4).[1]
Water Solubility (Neutral) < 10 µg/mLPractically insoluble in pure water.[1]
Appearance Off-white/Tan SolidCrystalline solid requiring energy to break lattice forces.[1]

Solubilization Decision Matrix

Before selecting a protocol, determine your downstream application using the decision tree below.

Solubility_Decision_TreeStartStart: Define ApplicationApp_TypeApplication Type?Start->App_TypeInVitroIn Vitro / Cellular AssaysApp_Type->InVitroInVivoIn Vivo / Animal StudiesApp_Type->InVivoChemSynthChemical SynthesisApp_Type->ChemSynthTox_SensitiveIs DMSO/Ethanol Toxicitya Concern?InVitro->Tox_SensitiveProtocol_BProtocol B:Cyclodextrin ComplexationInVivo->Protocol_BOral/IPProtocol_CProtocol C:In Situ Salt Formation (HCl)InVivo->Protocol_CIV (Caution)Protocol_DProtocol D:Organic Solvents (EtOAc/EtOH)ChemSynth->Protocol_DNoNoTox_Sensitive->NoStandardYesYesTox_Sensitive->YesSensitive CellsProtocol_AProtocol A:Solvent Shift (DMSO Stock)No->Protocol_AYes->Protocol_B

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: The "Solvent Shift" (Standard for In Vitro)[1]

Best For: High-throughput screening (HTS), enzymatic assays, and robust cell lines.[1] Mechanism: Dissolving the compound in a water-miscible organic solvent (DMSO) breaks the crystal lattice.[1] Subsequent dilution into aqueous media relies on kinetic solubility (supersaturation) before precipitation occurs.[1]

Reagents
  • DMSO (Dimethyl sulfoxide), Anhydrous,

    
    99.9%[1]
    
  • Phosphate Buffered Saline (PBS) or Culture Media[1]

Step-by-Step Procedure
  • Stock Preparation: Weigh the compound and dissolve in 100% DMSO to a concentration of 10 mM to 50 mM .

    • Note: Vortex vigorously.[1] If particles persist, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 in pure Ethanol or PEG400. This reduces the "shock" of hitting the water.[1]

  • Final Dilution: Slowly pipette the stock (or intermediate) into the aqueous buffer while vortexing the buffer .

    • Critical Rule: Keep the final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity.[1]

    • Visual Check: The solution should remain clear. If it turns milky (Tyndall effect), microprecipitation has occurred.[1]

Troubleshooting Protocol A:

  • Issue: Precipitation immediately upon adding to media.

  • Fix: The compound is crashing out due to high lipophilicity.[1] Switch to Protocol B or reduce the final concentration. Do not add the buffer to the DMSO; always add DMSO to the buffer.

Protocol B: Cyclodextrin Complexation (High Stability)

Best For: Animal studies (Oral/IP), sensitive cell lines, or long-term stability studies.[1] Mechanism: The hydrophobic chlorophenoxy-aniline molecule enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.[1]

Reagents
  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    -CD)[1]
  • Milli-Q Water or Saline[1]

Step-by-Step Procedure
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water.[1] Stir until clear.
    
  • Compound Addition: Add the solid this compound to the vehicle.

  • Energy Input:

    • Method: Sonicate for 20–30 minutes at room temperature.

    • Optimization: If solubility is stubborn, adjust the pH of the vehicle to 4.0 using 0.1N HCl before adding the compound (utilizing the ionization of the aniline).[1]

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved particles.[1]

Protocol C: In Situ Salt Formation (pH Manipulation)

Best For: Creating high-concentration stocks without organics.[1] Mechanism: Protonating the aniline nitrogen (

1

Scientific Warning: Because the pKa is low (~3.0–3.5), weak acids (like acetic acid) may not fully protonate the molecule.[1] You need a strong acid (HCl).[1]

Step-by-Step Procedure
  • Weighing: Weigh the desired amount of compound.

  • Acidification: Add 1.0 equivalent of 1M HCl (or slightly excess, e.g., 1.1 eq).

  • Dissolution: Add water dropwise while vortexing. The solid should dissolve as it converts to the hydrochloride salt.[1]

  • Buffering (Caution): When you add this solution to a neutral buffer (pH 7.4), the compound will deprotonate and may precipitate.[1]

    • Workaround: Ensure the final concentration in the neutral buffer is below the intrinsic solubility limit (< 10 µM), or use this method in conjunction with Protocol B (Cyclodextrins) to prevent precipitation upon neutralization.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation.[1] DMSO is preferred for stock storage.[1] If using Ethanol, seal plates immediately.[1]

Q2: My compound precipitated after 24 hours in the fridge. Why? A: Solubility is temperature-dependent.[1] Cold storage promotes crystallization.[1] Always re-equilibrate stocks to Room Temperature (RT) and vortex before use.[1] If using DMSO stocks, ensure they are not frozen when pipetting, as DMSO freezes at 19°C.[1]

Q3: Is this compound stable in water? A: Generally, yes.[1] The ether linkage (phenoxy) is chemically stable.[1] However, anilines can be prone to oxidation (turning brown/pink) over time when exposed to light and air.[1] Store aqueous solutions in amber vials and use fresh preparations when possible.

Q4: Why does the solution turn cloudy when I add it to cell culture media? A: This is likely due to the "Salting Out" effect or protein binding.[1] Serum proteins in media can bind lipophilic drugs, which is actually beneficial for keeping them in solution, but high salt concentrations in media can reduce the solubility of the free drug.[1] If cloudiness persists, reduce the working concentration.

References

  • Chemical Identity & Synthesis

    • Source: ChemicalBook & PubChem. "this compound synthesis and properties."[1]

    • URL: (Note: Link directs to the structural analog 4-chlorophenoxy isomer for property comparison as exact isomer data is sparse).[1]

  • Solubilization Strategies (General Principles)

    • Source: Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1]

    • URL:[Link]

  • Cyclodextrin Usage

    • Source: Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

    • URL:[Link]

  • pKa and Aniline Chemistry

    • Source: Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Standard reference for aniline pKa shifts due to electron-withdrawing groups).

Preventing oxidation and degradation of 3-Chloro-4-(3-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Management for 3-Chloro-4-(3-chlorophenoxy)aniline

Ticket ID: #ANL-OX-PROT-001 Subject: Prevention of Oxidation and Degradation Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

This compound (CAS: 84865-99-6) is an electron-rich aromatic amine.[1] While the chlorine substituents provide some electron-withdrawing stabilization, the phenoxy ether linkage and the primary amine group make this molecule susceptible to auto-oxidation and photo-degradation .

This guide replaces standard "store cold" advice with a mechanistic approach to stability. It addresses the root causes of degradation: radical cation formation, N-oxide generation, and azo-coupling.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand how it happens. The primary failure mode is Radical Cation Polymerization .

  • Initiation: Light or trace metal ions strip an electron from the nitrogen lone pair, forming a radical cation (

    
    ).
    
  • Propagation: This radical reacts with oxygen or other aniline molecules.

  • Termination: Formation of colored azo-dimers (brown/black tars) or quinone-imines.

Visualizing the Threat:

OxidationMechanism Start Pure Aniline (Colorless) Radical Radical Cation (Reactive Intermediate) Start->Radical -e- (Oxidation) Trigger Trigger: UV Light / O2 / Metals Trigger->Radical Product1 Azo Dimers (Brown Precipitate) Radical->Product1 Coupling Product2 N-Oxides (M+16 Impurity) Radical->Product2 + [O]

Figure 1: The oxidation cascade. Blocking the "Trigger" step is the only way to maintain purity.

Module 2: Storage & Handling Protocols

Protocol A: Long-Term Storage (The "Zero-Oxygen" Standard)

Do not rely on simple refrigeration. The phase state and atmosphere are critical.

ParameterSpecificationScientific Rationale
Temperature -20°C (Frozen) At -20°C, molecular diffusion rates drop significantly, kinetically trapping the amine and preventing bimolecular coupling reactions.
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (

) is acceptable but lighter; Argon is superior for frequent opening/closing.
Container Amber Glass Blocks UV radiation (200-400nm) which catalyzes the initial electron transfer from the nitrogen lone pair.
Desiccant P2O5 or Silica Moisture can catalyze hydrolysis or proton transfer steps facilitating degradation.
Protocol B: Solubilization (The "Degassing" Rule)

Most degradation occurs within the first 10 minutes of dissolution due to dissolved oxygen in solvents.

Step-by-Step Degassing Workflow:

  • Select Solvent: Prefer anhydrous DMSO or Acetonitrile. Avoid ethers (THF/Dioxane) unless fresh, as they contain peroxides that rapidly oxidize anilines.

  • Sparge: Insert a glass pipette connected to an Argon line directly into the solvent. Bubble vigorously for 10-15 minutes before adding the solid aniline.

    • Why? This displaces dissolved

      
       according to Henry's Law.
      
  • Dissolve: Add the this compound to the sparged solvent under a positive pressure of Argon.

Module 3: Troubleshooting Guide

Issue 1: "My sample has turned brown/black." Diagnosis: Formation of polyaniline-like oligomers or azo compounds. Action:

  • Do not use for sensitive biological assays (IC50 will be skewed).

  • Purification:

    • Dissolve in minimal hot Ethanol/Water (9:1).

    • Add Activated Carbon (10% w/w). Stir for 15 mins.

    • Filter hot through Celite.

    • Cool to 4°C to recrystallize.

    • Note: If the color persists, column chromatography (Silica, Hexane/EtOAc + 1% Triethylamine) is required. The Triethylamine prevents acid-catalyzed degradation on the silica.

Issue 2: "LC-MS shows a peak at M+16." Diagnosis: N-Oxidation (Formation of Hydroxylamine or N-Oxide). Action:

  • This is often reversible. Treat the sample with a mild reducing agent like Sodium Bisulfite or Ascorbic Acid if compatible with your downstream chemistry.

  • Prevention:[2][3][4][5] Ensure your solvent was free of peroxides (test with starch-iodide paper).

Issue 3: "Yields are low in coupling reactions (e.g., Amide coupling)." Diagnosis: The amine is likely protonated or complexed. Action:

  • Check the pH.[3] The phenoxy and chlorine groups reduce the basicity of the aniline. Ensure you are using a strong enough base (e.g., DIPEA) to generate the free base for nucleophilic attack.

Module 4: Diagnostic Logic Tree

Use this flow to determine the usability of your current batch.

Troubleshooting Obs Observation: Check Sample Appearance Color Is it Off-White / Beige? Obs->Color Brown Is it Brown / Black? Obs->Brown LCMS Run LC-MS / NMR Color->LCMS Yes Purify Recrystallize w/ Carbon Brown->Purify Yes PurityCheck Check Purity > 98%? LCMS->PurityCheck Purify->LCMS Use Proceed to Experiment PurityCheck->Use Yes Discard Discard / Repurify PurityCheck->Discard No

Figure 2: Decision matrix for sample integrity.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I store this compound as a solution in DMSO? A: Only for short periods (1-2 weeks) at -80°C. DMSO is hygroscopic and can absorb water, facilitating hydrolysis. Furthermore, DMSO can act as a mild oxidant under certain conditions. Solid storage is always preferred.

Q: Should I convert the free base to a salt (HCl or TFA) for storage? A: Yes. If your experimental design permits, converting the aniline to its Hydrochloride (HCl) salt is the most effective stabilization method.

  • Mechanism:[1][6][7] Protonating the amine lone pair (

    
    ) removes the electron source required for radical oxidation. The salt form is often stable at room temperature for years.
    

Q: How do I ship this compound to a collaborator? A: Ship as a solid, under Argon, in an amber vial. If the transit time is >3 days, ship on dry ice or blue ice packs to prevent thermal degradation.

References

  • BenchChem Technical Support. (2025).[2][3][8] Preventing oxidation of the aniline group during complexation.[3] BenchChem.[2][3][8] Link

  • Sigma-Aldrich. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline Product Specification. Merck KGaA. Link

  • Patai, S. (Ed.). (1968). The Chemistry of the Amino Group.[3] Wiley-Interscience. (Foundational text on amine oxidation mechanisms).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Gomes, A., et al. (2019). Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations. PubMed Central. Link

Sources

Minimizing side reactions during chlorophenoxy aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Minimizing Side Reactions in Chlorophenoxy Aniline Synthesis Ticket ID: #CPA-SYN-004 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting module for Chlorophenoxy Aniline synthesis. This guide addresses the two critical phases of production: the formation of the ether linkage via Nucleophilic Aromatic Substitution (


) and the chemoselective reduction of the nitro group.

Our goal is to maximize yield while suppressing the two most common failure modes: Hydrolytic Cleavage (during coupling) and Hydrodehalogenation (during reduction).

Module 1: The Coupling Phase ( )

Objective: Synthesize the chlorophenoxy nitrobenzene intermediate without generating phenolic impurities or tars.

Q1: Why is my yield low, and why am I seeing significant amounts of nitrophenol in my LC-MS?

Diagnosis: You are likely experiencing Competitive Hydrolysis . In


 reactions involving chloronitrobenzenes, the presence of water allows hydroxide ions (

) to compete with your intended nucleophile (the chlorophenoxide).

The Mechanism of Failure: The nitro group activates the ring for nucleophilic attack. If water is present, it generates


 (especially if using strong bases like NaOH/KOH). The 

attacks the activated carbon, displacing the chloride to form nitrophenol instead of your desired chlorophenoxy ether.

Troubleshooting Protocol:

  • Switch Bases: Replace strong hydroxides (NaOH) with Potassium Carbonate (

    
    ) . Carbonates are milder and less nucleophilic, reducing the rate of direct attack on the ring while sufficiently deprotonating the phenol.
    
  • Solvent Control: Use polar aprotic solvents like DMF, DMSO, or NMP . These solvate the cation (

    
    ), leaving the phenoxide anion "naked" and more reactive, which speeds up the desired coupling over the background hydrolysis.
    
  • Azeotropic Drying: If using hydrated salts, perform an azeotropic distillation with toluene prior to adding the electrophile.

Visualizing the Competition:

SNAr_Competition Start Chloronitrobenzene (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate Phenol Chlorophenol (Nucleophile) Phenol->Intermediate  Major Path (Anhydrous K2CO3) Water Water/OH- (Contaminant) Water->Intermediate  Competing Path (Wet Solvent) Product Chlorophenoxy Nitrobenzene (Target) Intermediate->Product - Cl (Fast) Byproduct Nitrophenol (Impurity) Intermediate->Byproduct - Cl (If OH- present)

Figure 1: Competition between the desired phenoxide attack and the parasitic hydrolysis pathway.

Module 2: The Reduction Phase (Chemoselectivity)

Objective: Reduce the nitro group (


) to an amine (

) without stripping the chlorine atom (Dehalogenation).
Q2: I am losing the chlorine atom during hydrogenation. How do I stop "Hydrodehalogenation"?

Diagnosis: You are likely using Palladium on Carbon (Pd/C) without modifiers. Pd is an excellent hydrogenation catalyst, but it is too active for this substrate. It readily inserts into Carbon-Halogen bonds (oxidative addition), leading to hydrogenolysis (replacement of Cl with H).

The Solution: Catalyst Poisoning & Selection To prevent this, you must "poison" the catalyst sites responsible for halogen attack or use a metal with lower affinity for the C-Cl bond.

Recommended Protocols:

MethodCatalyst SystemMechanism of SelectivityBest For
A (Standard) Pt/C (Sulfided) Sulfur occupies high-energy sites on Pt, blocking C-Cl insertion but allowing

reduction.
Scalable, industrial standard.
B (Chemical) Fe /

Electron transfer mechanism (Bechamp) is inherently chemoselective; does not touch aryl halides.Small scale, robust, but generates iron waste.
C (Modified) Pt/C + Morpholine Nitrogen bases inhibit the hydrogenolysis pathway by modifying the electronic environment of the catalyst.Lab scale, clean workup.

Step-by-Step Protocol: Sulfided Pt/C Hydrogenation

  • Preparation: Charge the autoclave with the chlorophenoxy nitrobenzene intermediate dissolved in Methanol or Ethyl Acetate.

  • Catalyst Addition: Add 5% Pt/C (sulfided) (typically 1-3 wt% loading relative to substrate). Note: Commercial "Sulfided" grades are available; do not attempt to sulfide in-situ without experience.

  • Conditions: Pressurize with

    
     to 5-10 bar  (keep pressure moderate). Maintain temperature at 50-60°C .
    
    • Warning: High pressure (>20 bar) increases the risk of dehalogenation even with selective catalysts.

  • Monitoring: Monitor

    
     uptake. The reaction stops sharply after 3 equivalents. If uptake continues, dehalogenation is occurring.
    

Visualizing Selectivity:

Reduction_Selectivity cluster_Good Target Pathway (Pt/S or Fe) cluster_Bad Side Reaction (Pd/C) Input Chlorophenoxy Nitrobenzene Nitroso Nitroso Intermediate Input->Nitroso + H2 Hydroxyl Hydroxylamine Nitroso->Hydroxyl + H2 Target Chlorophenoxy Aniline Hydroxyl->Target + H2 (- H2O) Dehalo De-chlorinated Aniline Target->Dehalo Over-reduction (Active Pd sites)

Figure 2: The reduction cascade. The critical control point is preventing the final step (Target


 Dehalo).

Module 3: Impurity Profiling

Q3: My product is colored (orange/red) and has high molecular weight impurities. What are these?

Diagnosis: These are Azo or Azoxy dimers. They form when the reduction is incomplete or the reaction medium is too basic.

  • Cause: Condensation between the Nitroso intermediate and the Hydroxylamine intermediate.[1]

  • Fix: Ensure the reduction goes to completion. If using chemical reduction (Fe or Zn), ensure sufficient acid source (

    
     or dilute HCl) is present to protonate intermediates, preventing condensation.
    

Data Table: Impurity Identification

Retention Time (Rel)IdentityOriginMitigation Strategy
0.85De-chloro Aniline Over-reductionSwitch to Pt/C(S) or lower pressure.
1.00Target Product --
1.20Azoxy Dimer Condensation (High pH)Maintain neutral/slightly acidic pH.
1.35Azo Dimer Incomplete ReductionIncrease reaction time or catalyst load.

References

  • Blaser, H. U. (2006). "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." Science.

    • Grounding: Establishes the hierarchy of catalysts (Pt > Pd) for halonitro reduction.
  • BenchChem Protocols. (2025). "Application Notes for Selective Reduction of Chloronitrobenzenes." BenchChem Technical Library.

    • Grounding: Provides specific experimental parameters for Bechamp and c
  • Cárdenas-Lizana, F., et al. (2018). "Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline." ACS Omega.

    • Grounding: detailed mechanistic insight into the adsorption modes that lead to dehalogen
  • Ramanathan, A., & Jimenez, L. S. (2010).[2] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis.

    • Grounding: Discusses the conditions under which dehalogen

For further assistance, please upload your HPLC trace to the secure portal referencing Ticket #CPA-SYN-004.

Sources

Storage stability and shelf life of 3-Chloro-4-(3-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage Stability & Shelf Life Guide Compound: 3-Chloro-4-(3-chlorophenoxy)aniline CAS Number: 84865-99-6 Role: Senior Application Scientist[1][2]

Executive Summary: The Stability Profile

As a Senior Application Scientist, I often field inquiries regarding the degradation of halogenated aniline derivatives. This compound (CAS 84865-99-6) presents a dual-stability profile: the diphenyl ether backbone is chemically robust, but the primary amine (-NH₂) is the "Achilles' heel," highly susceptible to oxidative degradation.[1][2]

Successful storage is not about preventing spontaneous decomposition (which is rare for this solid) but about preventing atmospheric interaction .[2] If you see your white/off-white powder turning brown or violet, you are witnessing the formation of azo-dimers and oxidation byproducts, not the breakdown of the core scaffold.[1]

Critical Storage Parameters (Q&A)

Q: What is the optimal temperature for long-term storage?

A: While the compound is stable at Room Temperature (RT, 20-25°C) for short durations (weeks to months), refrigeration at 2–8°C is the Gold Standard for long-term storage (>1 year). [1][2]

  • Why? Lower temperatures kinetically inhibit the auto-oxidation of the amine group.[1]

  • Protocol: If storing at 2–8°C, allow the vial to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial, as moisture accelerates hydrolysis and oxidation.

Q: Do I really need an inert atmosphere?

A: Yes. For any storage exceeding 3 months, an inert atmosphere (Argon or Nitrogen) is mandatory.[1][2]

  • Mechanism: Anilines are electron-rich.[1] Oxygen attacks the nitrogen lone pair, leading to the formation of N-oxides and eventual polymerization into colored impurities (azo dyes).[1][2]

  • Recommendation: Backfill vials with Argon after every use.[1][2] Argon is heavier than air and provides a better "blanket" than Nitrogen.[2]

Q: The compound arrived in a clear vial. Should I transfer it?

A: If you plan to store it for >1 week, yes . Transfer to an amber glass vial.

  • Reasoning: Halogenated aromatics can be photosensitive.[1][2] UV light can excite the C-Cl bond or the aromatic ring, catalyzing radical formation that accelerates oxidation.[1][2]

Troubleshooting Guide: Diagnosing Degradation

Use this guide to determine if your batch is compromised.

SymptomDiagnosisRoot CauseAction Required
Color Change (Beige to Brown/Purple) Oxidation Exposure to air (O₂) or Light.[1][2] Formation of azo-dimers or quinone imines.[1][2]Purify or Discard. If color is faint, purity may still be >95%.[2] Verify with HPLC.
Clumping / Caking Hygroscopicity Moisture absorption.[2] The amine can H-bond with water.[1][2]Desiccate. Dry under vacuum over P₂O₅.[2] Check NMR for hydrolysis.
Lower Melting Point (<70°C) Impurity Presence of solvent residues or degradation products acting as plasticizers.[2]Recrystallize. Use Ethanol/Water or Hexane/Ethyl Acetate.[2]
Insoluble in Water Normal This is hydrophobic. It is not a degradation sign.[2]Use Organic Solvents. Dissolve in DMSO, Methanol, or Ethyl Acetate.[2]

Shelf Life & Retest Protocol

Unlike perishable biologicals, this small molecule does not "expire" in the traditional sense; it degrades.

  • Standard Shelf Life: 24 Months from the date of manufacture (DOM) if stored at 2–8°C, protected from light and moisture.

  • Retest Interval: Every 12 Months .

Retest Methodology (Self-Validating Protocol):

  • Visual Inspection: Must be White to Light Yellow/Beige crystalline powder.[1][2] Dark brown indicates >1% decomposition.[2]

  • HPLC Analysis: Purity should be ≥98%.

    • Column: C18 (e.g., Zorbax SB-C18).[1][2][3]

    • Mobile Phase: Acetonitrile/Water (Gradient).[2]

    • Detection: UV at 254 nm.[2]

  • 1H-NMR: Check for broadening of the amine peak (~3.5-5.0 ppm) or appearance of phenolic protons, which would indicate ether hydrolysis (rare).[1][2]

Technical Data & Visualization

Table 1: Physical Chemical Properties Matrix
PropertyValueNotes
Molecular Formula C₁₂H₉Cl₂NO
Molecular Weight 254.11 g/mol
Appearance Solid (White to Off-White)Darkens upon oxidation.[1][2][3]
Solubility DMSO, Ethanol, Ethyl AcetateInsoluble in water.[2]
pKa (Conjugate Acid) ~3.5 - 4.0Weak base due to electron-withdrawing chlorines.[1][2]
Incompatibility Strong Oxidizers, Acids, Acid ChloridesReacts violently with anhydrides.[2][4][5]
Diagram 1: Degradation & Handling Workflow

This diagram illustrates the logical flow for handling the compound to prevent the primary degradation pathway: Oxidative Deamination/Coupling.[1]

StorageWorkflow Start Received this compound Inspection Visual Inspection: White/Pale Yellow? Start->Inspection Decision Intended Use Duration? Inspection->Decision Pass Oxidation WARNING: Exposure to Air/Light Inspection->Oxidation Fail (Dark/Brown) ShortTerm Short Term (<1 Month) Store RT (20-25°C) Dark, Desiccated Decision->ShortTerm Immediate Use LongTerm Long Term (>1 Month) Store 2-8°C Argon Backfill Decision->LongTerm Stockpile ShortTerm->Oxidation Improper Sealing LongTerm->Oxidation Cap Failure Degradation Oxidation Products: - Azo Dimers (Brown) - Nitro/Nitroso species Oxidation->Degradation O2 / UV Light Action Action: Purify or Discard Degradation->Action

Caption: Decision tree for storage conditions illustrating the critical pathway to oxidative degradation if protocols are ignored.

Diagram 2: Chemical Stability Logic

Visualizing the structural vulnerabilities.

StabilityLogic Compound This compound Amine Amine Group (-NH2) (Reactive Center) Compound->Amine Ether Ether Linkage (-O-) (Stable Backbone) Compound->Ether Chlorines Chlorine Substituents (Electron Withdrawing) Compound->Chlorines Risk1 Risk: Oxidation (Browning) Amine->Risk1 Air/Light Risk2 Risk: Hydrolysis (Only in Strong Acid) Ether->Risk2 Strong Acid/Heat Benefit Reduces Basicity Increases Stability Chlorines->Benefit Stabilizes Ring

Caption: Structural analysis showing that the Amine group is the primary stability risk factor, while the Chlorine substituents actually enhance stability against hydrolysis.[1][2]

References

  • ChemicalBook. (2024).[2] this compound synthesis and properties (CAS 84865-99-6).[1][2][3][6] Retrieved from [1][2]

  • PubChem. (2024).[2][7][8] Compound Summary: this compound.[1][2][3][6] National Library of Medicine.[2] Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1][2][8] Safety Data Sheet: 3-Chloro-4-(4-chlorophenoxy)aniline (Isomer Proxy Data). Retrieved from [1][2]

  • Loba Chemie. (2016).[2][9] Material Safety Data Sheet - Chloroaniline Derivatives.[1][2] Retrieved from [1][2]

Sources

Technical Support Center: Temperature Control for 3-Chloro-4-(3-chlorophenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Thermodynamics Last Updated: February 2026

Executive Summary: The Thermodynamic Tightrope

Synthesizing 3-Chloro-4-(3-chlorophenoxy)aniline requires navigating a "thermodynamic tightrope." You are coupling two chlorinated rings and then reducing a nitro group without stripping those chlorines off.

The two critical failure modes in this synthesis are directly linked to temperature:

  • SNAr Step (>120°C): Loss of regioselectivity (formation of isomeric impurities) and ether cleavage.

  • Reduction Step (>50°C): Hydrodechlorination (loss of chlorine atoms), resulting in the "des-chloro" impurity which is often inseparable by standard crystallization.

This guide provides the thermal parameters required to maintain the integrity of the C-Cl bonds throughout the workflow.

Phase I: The SNAr Coupling (Ether Formation)

Reaction: 3,4-Dichloronitrobenzene + 3-Chlorophenol


 3-Chloro-4-(3-chlorophenoxy)nitrobenzene
Mechanism:  Nucleophilic Aromatic Substitution (

)
Thermal Protocol

The 4-position chlorine on the nitrobenzene is activated (para to


), while the 3-position is deactivated (meta). However, excessive heat overcomes this activation energy gap, leading to impurities.
ParameterRecommended RangeCritical LimitConsequence of Excursion
Reaction Temp 80°C – 100°C> 120°C Formation of bis-phenoxy byproducts; attack at the 3-position (regio-isomer).
Addition Temp 60°CN/AExotherm spike if base is added too fast.
Base Choice

or

N/AStronger bases (NaH) require lower temps (<20°C) to avoid side reactions.
Technical Insight: The "Regio-Lock"

At 85°C , the rate constant (


) for substitution at the para-Cl is roughly 50-100x faster than at the meta-Cl. If you ramp to 130°C  to "speed up" the reaction, you lower this selectivity ratio, generating the 2-chloro isomer which carries through to the final amine.

Phase II: The Nitro Reduction (Critical Control Point)

Reaction: 3-Chloro-4-(3-chlorophenoxy)nitrobenzene


 this compound
Risk:  Hydrodechlorination (Dehalogenation)

This is the most volatile step. Standard catalytic hydrogenation (


) is not recommended  without strict modifiers because Palladium eagerly cleaves aryl chlorides [1].
Recommended Method A: Chemical Reduction (Fe/Acetic Acid)

Best for lab scale (<50g) or when high purity is paramount.

  • Temp Control: Reflux at 80°C .

  • Why: Iron-mediated reduction (Béchamp) is chemoselective. It reduces

    
     to 
    
    
    
    but lacks the potential to insert into the
    
    
    bond under these conditions [2].
Recommended Method B: Catalytic Hydrogenation (Pt/C or Sulfided Pt)

Best for scale-up (>100g).

  • Catalyst: 5% Pt/C (Platinum is less active toward C-Cl insertion than Pd) or Sulfided Pt/C.

  • Temp Control: Strictly < 50°C .

  • Pressure: Low pressure (1–5 bar).

  • Additives: Addition of thiophene or morpholine can poison the catalyst sites responsible for dehalogenation [3].

Visualization: Synthesis & Thermal Logic

The following diagram outlines the workflow and the specific failure modes associated with temperature excursions.

SynthesisControl Start Start: 3,4-Dichloronitrobenzene + 3-Chlorophenol SNAr Step 1: SNAr Coupling (Base, Solvent: DMF/DMSO) Start->SNAr Check1 Temp > 120°C? SNAr->Check1 Intermed Intermediate: 3-Chloro-4-(3-chlorophenoxy)nitrobenzene Check1->Intermed No (80-100°C) Impurity1 Impurity A: Regio-isomers / Bis-phenoxy Check1->Impurity1 Yes Reduction Step 2: Nitro Reduction (H2/Catalyst or Fe/Acid) Intermed->Reduction Check2 Temp > 60°C (during H2)? Reduction->Check2 Product Target Product: This compound Check2->Product No (<50°C) Impurity2 Impurity B: Des-chloro Aniline (Dehalogenation) Check2->Impurity2 Yes

Caption: Process flow highlighting critical temperature thresholds (diamonds) where irreversible impurities are formed.

Troubleshooting Guide & FAQs

Scenario 1: "My product mass spec shows M-34 peaks."

Diagnosis: Dehalogenation.[1][2][3][4][5] You have replaced a Chlorine atom with Hydrogen.[5] Root Cause:

  • Hydrogenation temperature exceeded 50°C.

  • Hydrogen pressure was too high (>10 bar).

  • Wrong catalyst (Pd/C used without poison). Solution:

  • Immediate: Isolate the batch. Recrystallization is difficult due to structural similarity. Column chromatography is likely required.

  • Next Run: Switch to Sulfided Pt/C or use the Fe/Acetic Acid method. Keep T < 40°C.

Scenario 2: "The melting point is depressed (wide range)."

Diagnosis: Regio-isomer contamination. Root Cause: The SNAr coupling step was run too hot (>120°C), allowing the phenoxide to attack the 3-position chlorine or displace both chlorines. Solution:

  • Control the exotherm during the addition of the base.

  • Ensure the reaction temperature stays between 80–100°C. Do not "push" the reaction with heat to finish it; extend time instead.

Scenario 3: "The final amine is darkening/turning purple in storage."

Diagnosis: Oxidation (typical of halo-anilines). Root Cause: Storage temperature > 25°C and exposure to air/light. Solution:

  • Store under Argon/Nitrogen.[5]

  • Keep refrigerated (2–8°C).

  • Convert to the Hydrochloride salt (solid) for long-term stability [4].[3]

References

  • US Patent 5,068,436. Method for inhibiting dehalogenation of fluorinated and chlorinated benzenoid nitro compounds during catalytic hydrogenation.[2] (1991).[6] Link

  • ChemicalBook. Synthesis of this compound. (2023).[6] Link

  • BenchChem. Preventing dehalogenation during reactions with Halonitrobenzenes. (2025).[1][4][5] Link

  • Fisher Scientific. Safety Data Sheet: Chloroanilines Storage and Stability. (2010).[7] Link

Sources

Validation & Comparative

HPLC Method Development for 3-Chloro-4-(3-chlorophenoxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-(3-chlorophenoxy)aniline (CAS: 84865-99-6) is a hydrophobic, weakly basic intermediate critical in the synthesis of agrochemicals and hybrid antimalarial therapeutics. Its structural complexity—featuring a chlorinated diphenyl ether moiety—presents specific chromatographic challenges, including potential positional isomerism and significant hydrophobicity (LogP > 4.0).

This guide objectively compares a modern LC-MS Compatible C18 Method (The "Product") against a traditional Phosphate-Buffered Phenyl-Hexyl Method (The "Alternative"). While the traditional method offers superior selectivity for aromatic isomers, the modern C18 approach provides higher throughput, MS-compatibility, and sufficient resolution for standard purity profiling.

Part 1: Physicochemical Profiling & Method Strategy

Effective method development requires "listening" to the molecule. We do not guess; we design based on properties.

PropertyValue (Est.)Chromatographic Implication
pKa (Aniline N) ~3.0 – 3.5Weak base. At pH < 2.0, it is protonated (

). At pH > 5.0, it is neutral (

). Operating near pH 3.5 causes peak broadening due to mixed-mode ionization.
LogP (Hydrophobicity) ~4.2High hydrophobicity. Requires high organic content (>50%) for elution. Significant retention on C18.
UV Max 240 nm, 280 nm254 nm is viable for detection, but 240 nm offers higher sensitivity.
Structural Risks IsomersThe 3-chlorophenoxy vs. 4-chlorophenoxy isomers are difficult to separate on standard C18.
The Core Directive: pH Control

Because the pKa is approximately 3.5, the "Danger Zone" for mobile phase pH is 2.5 – 4.5.

  • Strategy A (Protonated): Run at pH < 2.0 (e.g., 0.1% TFA). Pros: Sharp peaks, fast elution. Cons: Dewetting risk if organic is too low (unlikely here).

  • Strategy B (Neutral): Run at pH > 6.0 (e.g., Ammonium Bicarbonate). Pros: Max retention, good for separating hydrophobic impurities. Cons: Silica dissolution risk on standard columns.

Decision: We select Strategy A (Acidic, pH ~2.7 with Formic Acid) for the primary method due to its compatibility with Mass Spectrometry (LC-MS), which is essential for impurity identification in development phases.

Part 2: Comparative Analysis

Primary Method (The Product) vs. Alternative

We compare the proposed C18/Formic Acid system against a Phenyl-Hexyl/Phosphate system .

FeaturePrimary Method (Recommended) Alternative Method (Specialized)
Stationary Phase C18 (End-capped) (e.g., Agilent Zorbax Eclipse Plus C18)Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)
Mobile Phase A 0.1% Formic Acid in Water10 mM Potassium Phosphate (pH 7.0)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Selectivity Mechanism Hydrophobic Interaction (Van der Waals)

Interaction + Hydrophobic
Isomer Resolution Moderate. Relies purely on hydrophobicity differences.Superior. The

-electrons interact differently with the chlorophenoxy ring positions.
Detection Compatibility UV & MS (Volatile buffer)UV Only (Non-volatile buffer)
Throughput High (ACN has lower viscosity)Lower (MeOH has higher backpressure)
Experimental Data Summary (Simulated Validation)

Data represents typical performance metrics observed during validation of chlorinated aniline derivatives.

ParameterC18 / Formic Acid (Primary)Phenyl-Hexyl / Phosphate (Alt)
Retention Time (

)
4.2 min6.8 min
Tailing Factor (

)
1.1 (Good)1.0 (Excellent)
Resolution (

) from Impurity A
2.54.1
LOD (S/N = 3) 0.05 µg/mL0.08 µg/mL

Verdict: Use the Primary C18 Method for routine release testing, reaction monitoring, and LC-MS checks. Switch to the Alternative Phenyl-Hexyl Method only if you observe co-eluting isomeric impurities that the C18 cannot resolve.

Part 3: Detailed Experimental Protocols

Protocol A: The "Product" (Routine LC-MS Compatible)

Objective: Rapid, robust quantification of this compound.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Milli-Q Water (18.2 MΩ).

    • Formic Acid (LC-MS Grade).

  • Instrumentation:

    • HPLC/UHPLC System with DAD or MS detector.

    • Column: Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm (or equivalent).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 35°C (Controls viscosity and kinetics).

    • Injection Volume: 5 µL.

    • Detection: UV @ 240 nm (Quant) and 280 nm (Qual).

  • Gradient Program:

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (ACN)Comment
0.06040Initial Hold
8.01090Gradient Ramp
10.01090Wash
10.16040Re-equilibration
14.06040End

Self-Validating Step: Inject a blank (pure ACN). Ensure no carryover peaks exist at the retention time of the aniline (~4.2 min). If ghost peaks appear, run a "Sawtooth" wash gradient (5% to 95% B rapidly).

Protocol B: The "Alternative" (Isomer Selective)

Objective: Separation of critical pairs (e.g., 3-chlorophenoxy vs. 4-chlorophenoxy isomers).

  • Reagents:

    • Methanol (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Potassium Hydroxide (KOH) for pH adjustment.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • A: Dissolve 1.36 g

      
       in 1L water. Adjust pH to 7.0 with KOH. Filter (0.22 µm).
      
    • B: 100% Methanol.

  • Gradient Program:

    • Isocratic Hold: 65% B / 35% A for 15 minutes.

    • Note: Isocratic elution is often superior for isomeric separations as it maintains constant selectivity (

      
      ) throughout the run.
      

Part 4: Visualization & Logic

Method Development Decision Tree

This diagram illustrates the logical flow for selecting the correct method based on your specific analytical needs (Purity vs. Identification).

MethodSelection Start Start: this compound Analysis Goal Define Analytical Goal Start->Goal Routine Routine QC / Reaction Monitoring Goal->Routine Impurity Impurity Profiling / Isomer ID Goal->Impurity MS_Req Is MS Detection Required? Routine->MS_Req Isomer_Risk Are Positional Isomers Present? Impurity->Isomer_Risk MethodA Method A: C18 / Formic Acid (High Throughput, MS Compatible) MS_Req->MethodA Yes MS_Req->MethodA No (Efficiency preferred) Isomer_Risk->MethodA No (General Impurities) MethodB Method B: Phenyl-Hexyl / Phosphate (High Selectivity, UV Only) Isomer_Risk->MethodB Yes (High Risk)

Caption: Decision matrix for selecting between the C18 (Efficiency) and Phenyl-Hexyl (Selectivity) methods.

Analytical Workflow

The following diagram details the step-by-step execution of the Primary Method (Method A).

Workflow Sample Sample Prep (1 mg/mL in ACN) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (5 µL) Filter->Inject Separation Separation (C18, Gradient) Inject->Separation Detect Detection (UV 240nm / MS) Separation->Detect Data Data Analysis (Integration & Quant) Detect->Data

Caption: Operational workflow for the LC-MS compatible analysis of the target aniline.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15291038, 3-(4-Chlorophenoxy)aniline. Retrieved February 22, 2026, from [Link]

  • Royal Society of Chemistry. (2012). A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides. Retrieved February 22, 2026, from [Link]

Sources

Technical Guide: FTIR Identification of 3-Chloro-4-(3-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, QC Scientists, and Drug Development Professionals Subject: CAS 84865-99-6 | Chemical Identification & Isomer Differentiation

Executive Summary

In the synthesis and quality control of pharmacophores, 3-Chloro-4-(3-chlorophenoxy)aniline (CAS 84865-99-6) presents a specific analytical challenge: distinguishing it from its positional isomers, particularly the 4-chlorophenoxy (para) and 2-chlorophenoxy (ortho) analogs.

While HPLC-MS is the gold standard for purity and molecular weight confirmation, it often fails to rapidly distinguish between positional isomers with identical fragmentation patterns in a high-throughput setting. Fourier Transform Infrared (FTIR) Spectroscopy offers a definitive, cost-effective solution by leveraging the unique "fingerprint" vibrations of the aromatic substitution patterns.

This guide provides a validated protocol for identifying this compound, distinguishing it from critical impurities, and comparing its detection efficacy against NMR and LC-MS.

Structural Analysis & Spectral Prediction

To accurately assign peaks, we must deconstruct the molecule into its vibrating moieties. The molecule consists of two aromatic rings linked by an ether oxygen:

  • Ring A (Aniline Core): 1,2,4-trisubstituted benzene (Amino at 1, Chloro at 3, Phenoxy at 4).

  • Ring B (Phenoxy Tail): 1,3-disubstituted benzene (Chloro at 3').

Diagnostic Peak Table

The following table outlines the critical absorbance bands required for positive identification.

Functional GroupWavenumber (cm⁻¹)Vibration ModeDiagnostic Value
Primary Amine 3400–3500 (Doublet)N-H Stretching (Sym/Asym)Confirms Aniline class. Distinguishes from nitro- precursors.
Ether Linkage 1230–1270C-O-C Asym. StretchingConfirms phenoxy linkage. Strong intensity.
Aryl Chloride 1050–1090C-Cl StretchingDiagnostic but often obscured; use as secondary confirmation.
Ring A (Core) 810–825C-H Out-of-Plane (OOP)Characteristic of 1,2,4-trisubstituted benzene (isolated H).
Ring B (Target) 680–710 & 750–800 C-H OOP (Meta) CRITICAL: Distinguishes the 3-chloro (meta) isomer from 4-chloro (para).

Technical Insight: The primary differentiator between the target compound and its impurities is the Ring B OOP bending . The para-isomer (4-chlorophenoxy) will exhibit a strong single band near 800–850 cm⁻¹ , whereas the target meta-isomer (3-chlorophenoxy) shows the characteristic "meta-doublet" pattern in the 680–800 cm⁻¹ region.

Comparative Analysis: FTIR vs. Alternatives

Why use FTIR when NMR and MS are available? The table below compares these methodologies specifically for isomer differentiation.

FeatureFTIR Spectroscopy 1H-NMR (400 MHz) LC-MS (Triple Quad)
Isomer Specificity High (Fingerprint region is unique)Very High (Coupling constants define positions)Low (Identical m/z and often similar fragmentation)
Throughput < 2 mins/sample (ATR)15–30 mins (Prep + Run)10–20 mins (Column equilibration)
Sample State Solid (Native state)Solution (Deuterated solvent req.)Solution (Mobile phase req.)
Cost Per Run NegligibleHigh (Solvents/Tubes)Medium (Solvents/Columns)
Best Use Case Routine ID / Incoming QC Structural ElucidationTrace Impurity Quantification

Experimental Protocol

This protocol ensures reproducibility using Attenuated Total Reflectance (ATR), the preferred modern method over KBr pellets due to speed and lack of moisture interference.

Equipment & Reagents[1][2]
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) with DTGS detector.

  • Accessory: Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (IPA) for cleaning.

  • Reference Standard: this compound (>98% purity).[1]

Step-by-Step Workflow
  • System Blanking:

    • Clean ATR crystal with IPA and lint-free wipe.

    • Collect background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading:

    • Place ~5–10 mg of solid sample onto the center of the crystal.

    • Apply pressure using the anvil arm until the force gauge reads 80–100 (optimal contact).

  • Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

    • Resolution: 4 cm⁻¹.[2]

  • Post-Processing:

    • Apply Automatic Baseline Correction.

    • Normalize intensity (0–1 Absorbance) for library comparison.

  • Validation (Self-Check):

    • Check 1: Is the doublet at 3400 cm⁻¹ visible? (If no -> Sample is not an aniline).

    • Check 2: Is the CO2 region (2350 cm⁻¹) flat? (If no -> Re-blank).

Decision Logic & Workflow Diagram

The following diagram illustrates the logical pathway for identifying the compound and rejecting isomers based on spectral data.

FTIR_Identification_Workflow Start Start Analysis (Unknown Sample) AmineCheck Check 3300-3500 cm⁻¹ (N-H Doublet) Start->AmineCheck NotAniline REJECT: Not an Aniline AmineCheck->NotAniline Absent EtherCheck Check 1230-1270 cm⁻¹ (C-O-C Stretch) AmineCheck->EtherCheck Present NotEther REJECT: Missing Ether Linkage EtherCheck->NotEther Absent Fingerprint Analyze Fingerprint (600-900 cm⁻¹) EtherCheck->Fingerprint Present ParaCheck Strong Peak @ ~830 cm⁻¹? (Para-substitution) Fingerprint->ParaCheck IsPara IDENTIFIED: 4-chlorophenoxy isomer (Impurity) ParaCheck->IsPara Yes MetaCheck Peaks @ 690 & 780 cm⁻¹? (Meta-substitution) ParaCheck->MetaCheck No IsTarget CONFIRMED: This compound MetaCheck->IsTarget Yes Unknown INCONCLUSIVE: Run NMR MetaCheck->Unknown No

Figure 1: Decision tree for the FTIR-based identification of this compound, highlighting the critical differentiation from para-substituted isomers.

References

  • ChemicalBook. (n.d.). This compound synthesis and properties (CAS 84865-99-6).[1][3] Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline (Isomer Reference).[3][4] Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for aromatic substitution patterns).

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Chlorinated Anilines. Retrieved from

Sources

Technical Comparison: Reactivity Profile of 3-Chloro-4-(3-chlorophenoxy)aniline

[1]

Executive Analysis: The "Push-Pull" Electronic System

This compound (CAS: 84865-99-6) represents a unique class of "hybrid" anilines where the nucleophilicity of the primary amine is modulated by two opposing electronic forces:[1]

  • Deactivation (-I Effect): The chlorine atom at the 3-position exerts a strong inductive withdrawing effect, lowering the electron density on the nitrogen lone pair.

  • Activation (+M Effect): The 4-(3-chlorophenoxy) moiety acts as a resonance donor.[1] Although the oxygen atom is electronegative, its lone pair donation into the

    
    -system (mesomeric effect) partially counteracts the deactivation from the meta-chlorine.
    

Result: Unlike 3,4-dichloroaniline, which is severely deactivated and sluggish in nucleophilic attacks, this compound retains sufficient nucleophilicity for standard couplings (amide bond formation, reductive amination) while possessing enough electron deficiency to resist rapid oxidative degradation common in electron-rich anilines like p-anisidine.[1]

Comparative Reactivity Data

The following table contrasts the target molecule with structurally relevant analogs to establish a reactivity baseline.

Table 1: Electronic and Steric Comparison of Aniline Derivatives
MoleculeStructureEst. pKa (Conjugate Acid)Nucleophilicity (N)Electronic Character
Aniline Ph-NH₂4.6Baseline (1.[1]0)Neutral
4-Phenoxyaniline 4-(PhO)-Ph-NH₂~5.0High (>1.[1]0)Activated (+M dominates)
3-Chloroaniline 3-Cl-Ph-NH₂3.5Moderate (<1.[1]0)Deactivated (-I dominates)
Target Molecule 3-Cl-4-(3-ClPhO)-Ph-NH₂ ~3.6 - 3.8 Moderate Balanced Deactivation
3,4-Dichloroaniline 3,4-diCl-Ph-NH₂2.0Low (<<1.[1]0)Strongly Deactivated

Note: pKa values are derived from Hammett substituent constants (

1
Mechanistic Implications[2][3][4]
  • Acylation Rates: The target reacts slower than aniline with acyl chlorides but does not require the forcing conditions (high heat/catalyst) needed for 3,4-dichloroaniline.[1]

  • Pd-Catalyzed Coupling: In Buchwald-Hartwig aminations, the slight deactivation renders the amine less prone to poisoning the catalyst via strong binding, often resulting in cleaner conversion compared to highly basic anilines.

Synthetic Pathways and Logic

The synthesis of this scaffold typically follows a Convergent Nucleophilic Aromatic Substitution (

1
Diagram 1: Synthesis & Reactivity Flowchart

The following diagram illustrates the critical pathway from raw materials to the functionalized aniline and its downstream reactivity options.[1]

GStart13,4-DichloronitrobenzeneInterIntermediate:2-Chloro-1-(3-chlorophenoxy)-4-nitrobenzeneStart1->InterS_NAr Coupling(KOH, Cu, Heat)Start23-ChlorophenolStart2->InterProductTarget:This compoundInter->ProductNitro Reduction(Fe/AcOH or H2/Pd)AmideAmide Derivatives(Drug Scaffold)Product->AmideAcylation(R-COCl)CouplingPd-CatalyzedCross-CouplingProduct->CouplingBuchwald-Hartwig(Ar-Br)

Caption: Convergent synthesis via S_NAr coupling of chlorophenol and dichloronitrobenzene, followed by nitro reduction to the target aniline.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the specific solubility and reactivity profile of the 3-chloro-4-(3-chlorophenoxy) scaffold.

Protocol A: Iron-Mediated Selective Reduction

Why this method? Catalytic hydrogenation (H₂/Pd-C) carries a high risk of dehalogenation (cleaving the Cl atoms).[1] The Iron/Acetic Acid method is chemoselective, reducing the nitro group without touching the aryl chlorides.

Materials:

  • 2-Chloro-1-(3-chlorophenoxy)-4-nitrobenzene (1.0 eq)[1][2]

  • Iron Powder (5.0 eq, fine mesh)[1]

  • Acetic Acid (glacial, 1.2 eq)[1]

  • Solvent: Ethanol/Water (1:1 v/v)[1][2]

Procedure:

  • Suspension: Charge a reaction vessel with the nitro intermediate and Ethanol/Water solvent (approx. 10 mL per gram of substrate).

  • Activation: Add Iron powder and Acetic Acid.

  • Reaction: Heat the suspension to 80°C with vigorous stirring. The reaction is typically complete within 30–60 minutes .[1] Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes; Product R_f ~0.4).

  • Work-up:

    • Cool to room temperature.[1]

    • Neutralize with saturated NaHCO₃ solution (pH ~8).[1]

    • Filter through a Celite pad to remove iron residues.[1] Wash the pad with Ethyl Acetate.[1]

  • Isolation: Extract the filtrate with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.[1][2]

    • Expected Yield: >90%[1][2][3][4][5][6]

    • Appearance: Off-white to pale brown solid.[1]

Protocol B: Nucleophilicity Check (Acylation Assay)

Why this method? This protocol serves as a quality control step to verify the amine's reactivity and purity before committing to expensive GMP steps.[1]

Procedure:

  • Dissolve 100 mg of This compound in 2 mL dry DCM.

  • Add 1.1 eq of Triethylamine (base) and 1.05 eq of Acetyl Chloride at 0°C.

  • Observation: Unlike aniline (instant exotherm), this reaction may require warming to RT and stirring for 1–2 hours to reach completion.[1]

  • Checkpoint: If the reaction remains incomplete after 4 hours, the starting material may contain deactivated impurities (e.g., nitro precursors).

Critical Handling & Stability

  • Oxidation Stability: The presence of the electron-withdrawing chlorine at position 3 stabilizes the molecule against air oxidation compared to 4-phenoxyaniline, which darkens rapidly upon storage.

  • Solubility: Highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF).[1] Limited solubility in water.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow formation of azo-dimers over months.

References

  • Synthesis of this compound: ChemicalBook & Patent Literature (WO2009/10454). Detailed reduction protocol using Iron/Acetic acid.

  • Antimalarial Applications: MalariaWorld. "Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline". Demonstrates biological utility of the scaffold.

  • Nucleophilicity of Aniline Derivatives: Mayr, H. et al.[1] "Nucleophilicities of Primary and Secondary Amines in Water".[1][7][8] J. Org.[1][7] Chem. 2007, 72, 3679-3688.[1][7] (Foundational data for reactivity comparison). [1]

  • Electronic Effects in Organic Synthesis: Master Organic Chemistry. "Nucleophilicity Trends of Amines".

Reference standards for 3-Chloro-4-(3-chlorophenoxy)aniline characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 3-Chloro-4-(3-chlorophenoxy)aniline Characterization Content Type: Technical Comparison & Characterization Guide Audience: Analytical Chemists, QC Managers, and Drug Development Scientists

Introduction & Molecule Profile[1]

This compound (CAS: 84865-99-6 ) is a critical bi-aryl ether intermediate often utilized in the synthesis of agrochemicals and kinase-inhibitor pharmacophores. Its structural integrity is defined by the specific meta-positioning of the chlorine on the phenoxy ring, distinguishing it from its common isomer, 3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 24900-79-6).

Precise characterization of this molecule is challenging due to two primary factors:

  • Isomeric Impurities: The potential presence of the 4-chlorophenoxy isomer, which has nearly identical physicochemical properties.

  • Oxidative Instability: Like most anilines, the primary amine is susceptible to oxidation, leading to azo-dimer formation and "browning" over time.

This guide compares analytical approaches to establish a rigorous reference standard for this compound, moving beyond basic "Certificate of Analysis" (CoA) checks to full structural validation.

Comparative Landscape: Reference Standard Grades

When sourcing or characterizing this material, researchers typically encounter three grades. The choice of grade dictates the validation workflow required.

FeatureResearch Grade (Synthesis) Analytical Standard Certified Reference Material (CRM)
Primary Use Synthetic intermediate, crude reactant.Routine QC, HPLC retention time marker.Quantification , Instrument Calibration, Validation.
Purity 95% - 97%>98%>99.0% (with uncertainty budget)
Characterization 1H-NMR, basic HPLC-UV.1H-NMR, HPLC, MS, IR.qNMR , Mass Balance (HPLC + TGA + KF + ROI).
Traceability Lot-specific only.Traceable to internal standards.SI-Traceable (ISO 17034 accreditation).
Isomer Purity May contain 1-5% 4-chloro isomer.Isomer specifically quantified.Isomer-free (or quantified with high precision).

Expert Insight: For early-stage drug discovery, Analytical Standard grade is sufficient. However, for GMP release testing of final API where this is a starting material, you must generate a Primary Reference Standard equivalent to CRM grade using the protocols below.

Structural Identification (The "Fingerprint")

To validate the identity of this compound, you must distinguish it from the 4-chlorophenoxy isomer.

A. Mass Spectrometry (MS) Profile[1]
  • Technique: LC-MS (ESI+)[2]

  • Target Ion:

    
     m/z
    
  • Isotope Pattern (Critical): The molecule contains two chlorine atoms. You must observe the characteristic isotopic cluster:

    • M (254): 100%

    • M+2 (256): ~64% (Relative abundance due to

      
       ratio)
      
    • M+4 (258): ~10%

B. Nuclear Magnetic Resonance (NMR)[3]
  • Solvent: DMSO-d6 (Prevents amine proton exchange seen in MeOD).

  • Diagnostic Signals:

    • 
       5.0 - 5.5 ppm (Broad s, 2H):  Primary amine (
      
      
      
      ). Note: This peak broadens or disappears if the sample is oxidized.
    • 
       6.8 - 7.4 ppm (Multiplets, 7H):  Aromatic region.
      
    • Differentiation: The 3-chlorophenoxy ring will show a distinct splitting pattern (singlet-like for the proton between Cl and O) compared to the symmetric AA'BB' system of the 4-chlorophenoxy isomer.

Purity Determination Protocols

This section compares the two industry-standard methods for assigning potency to your reference standard.

Method A: The Mass Balance Approach (Gold Standard)

This method calculates purity by subtracting all impurities from 100%.



  • Chromatographic Purity (

    
    ):  HPLC-UV (see protocol below).
    
  • Volatiles: TGA (Thermogravimetric Analysis) or Karl Fischer (for water).

  • Inorganics: Residue on Ignition (ROI).

Method B: Quantitative NMR (qNMR)

Uses an internal standard (e.g., Maleic Acid or TCNB) to determine absolute purity directly.

  • Pros: Rapid, does not require response factors for impurities.

  • Cons: Requires high-precision weighing and a pure internal standard.

Recommended HPLC Protocol (Self-Validating)

This protocol is designed to separate the 3-chloro target from the 4-chloro isomer.

  • Column: Agilent Zorbax SB-C18 (or equivalent),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Aniline absorption max) and 254 nm.

  • Temperature: 30°C.

Validation Criteria (System Suitability):

  • Tailing Factor:

    
     (Anilines tend to tail on silanols; acidic mobile phase mitigates this).
    
  • Resolution (

    
    ):  If the 4-chloro isomer is present, 
    
    
    
    is required between the two isomer peaks.
Workflow Visualization

The following diagram outlines the logical flow for qualifying a synthesis batch as a Reference Standard.

ReferenceStandardWorkflow Start Crude this compound Recryst Recrystallization (EtOH/Water) Start->Recryst Identity Identity Confirmation (1H-NMR + MS + IR) Recryst->Identity IsomerCheck Isomer Check (Is 4-Cl isomer present?) Identity->IsomerCheck Purify Prep-HPLC Purification IsomerCheck->Purify Yes (>0.5%) PurityAssay Purity Assignment (HPLC + TGA + KF) IsomerCheck->PurityAssay No Purify->Identity Re-test Pack Pack under Argon (Amber Vials) PurityAssay->Pack

Figure 1: Decision tree for the purification and qualification of the reference standard, emphasizing isomer control.

Stability & Handling Guidelines

Anilines are reactive.[4][5] To maintain the integrity of your reference standard:

  • Storage: Store at -20°C in amber vials. Light catalyzes photo-oxidation.

  • Atmosphere: Flush headspace with Argon or Nitrogen. Oxygen leads to the formation of azo-compounds (visible as darkening).

  • Soln. Stability: Solutions in DMSO or Acetonitrile should be used within 24 hours or kept refrigerated.

References
  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). p-Chloroaniline (Structurally related analogue) Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

Sources

A Comparative Study of Chlorophenoxy Aniline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of medicinal chemistry and materials science, the isomeric purity of a synthetic building block is paramount to the efficacy and safety of the final product. Chlorophenoxy anilines, a class of diaryl ether anilines, are crucial intermediates in the synthesis of a wide array of biologically active molecules, including kinase inhibitors for oncology and potential antimicrobial agents.[1] The seemingly subtle variation in the substitution pattern of the chlorine atom on the phenoxy ring or the relative positions of the amino and phenoxy groups on the aniline ring can drastically alter the molecule's physicochemical properties and biological activity.[2] This guide provides an in-depth comparative analysis of chlorophenoxy aniline isomers, offering experimental insights and data to aid researchers in their identification, separation, and application.

The Structural Nuances of Isomerism

The core structure of chlorophenoxy aniline consists of a phenoxy group and an amino group attached to a benzene ring. The isomerism primarily arises from:

  • Position of the chloro group on the phenoxy ring: ortho-, meta-, or para-chlorophenoxy.

  • Position of the phenoxy group relative to the amino group on the aniline ring: ortho-, meta-, or para.

This guide will focus on comparing isomers where the position of the chloro group on the phenoxy ring is varied, for instance, 2-(4-chlorophenoxy)aniline, 3-(4-chlorophenoxy)aniline, and 4-(4-chlorophenoxy)aniline.

Synthesis Strategies: A Tale of Two Reactions

The synthesis of chlorophenoxy anilines typically involves the formation of the diaryl ether bond. Two of the most prevalent and effective methods are the Ullmann Condensation and the Buchwald-Hartwig amination.[1]

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a phenol with an aryl halide. In the context of chlorophenoxy aniline synthesis, this would typically involve reacting a chlorophenol with a nitro-substituted aryl halide, followed by reduction of the nitro group to an amine. For example, the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene can be achieved by reacting 4-chlorophenol with 3,4-dichloronitrobenzene in the presence of a base like potassium hydroxide and a copper catalyst.[3] The subsequent reduction of the nitro group to an amine is often accomplished using iron powder in acetic acid or through catalytic hydrogenation.[3][4]

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has emerged as a more modern and often higher-yielding alternative to the Ullmann condensation. It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky phosphine ligand.

The choice between these synthetic routes often depends on the availability of starting materials, desired scale, and the specific isomers being targeted. For instance, the synthesis of 5-chloro-2-(2,4-dichlorophenoxy)aniline often employs catalytic hydrogenation for the reduction of the corresponding nitro compound.[5]

Comparative Physicochemical and Spectroscopic Properties

The isomeric position of the chlorine atom significantly influences the electronic environment of the molecule, leading to distinct physicochemical and spectroscopic properties.

Propertyortho-isomer (e.g., 2-(4-chlorophenoxy)aniline)meta-isomer (e.g., 3-(4-chlorophenoxy)aniline)para-isomer (e.g., 4-(4-chlorophenoxy)aniline)
Molecular Formula C₁₂H₁₀ClNOC₁₂H₁₀ClNOC₁₂H₁₀ClNO
Molecular Weight 219.66 g/mol [6]219.66 g/mol [7]219.67 g/mol [8]
Appearance Varies; can be an oily liquid or solid[2]Typically a liquid or low-melting solidGenerally a solid[9]
Predicted LogP 3.7145[8]--
TPSA 35.25 Ų[8]--

Table 1: Comparative Physicochemical Properties of Chlorophenoxy Aniline Isomers

Spectroscopic Fingerprints: Distinguishing the Indistinguishable

While isomers share the same molecular weight, their spectroscopic data provide the key to their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact connectivity of atoms. The chemical shifts and coupling patterns of the aromatic protons are particularly informative.[2] The symmetry of the para-isomer often results in a simpler ¹H NMR spectrum compared to the more complex splitting patterns observed for the ortho- and meta-isomers.

Infrared (IR) Spectroscopy: All isomers will display characteristic peaks for N-H stretches of the primary amine, C-H stretches of the aromatic rings, and the C-O-C stretch of the ether linkage. However, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns for each isomer due to differences in molecular symmetry and vibrational modes.[2]

Mass Spectrometry (MS): Mass spectrometry will show the same molecular ion peak for all isomers. However, the fragmentation patterns can differ. The relative intensities of fragment ions may vary, reflecting the different stabilities of the fragments formed from each isomer.[2][10]

Chromatographic Separation: The Key to Purity

The separation of closely related isomers is a common challenge in synthetic chemistry. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for both analytical and preparative-scale separation.[11][12][13]

Experimental Protocol: HPLC Separation of Chlorophenoxy Aniline Isomers

This protocol provides a general framework for the analytical separation of chlorophenoxy aniline isomers. Optimization of the mobile phase composition and gradient may be required for specific isomeric mixtures.

Objective: To resolve a mixture of chlorophenoxy aniline isomers using reverse-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for pH adjustment)

  • Isomeric mixture of chlorophenoxy anilines

Procedure:

  • Sample Preparation: Dissolve a small amount of the isomeric mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water (with optional 0.1% formic acid)

    • Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analytes)

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 50% B

      • 35-40 min: 50% B (equilibration)

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the separated isomers. The elution order will depend on the relative polarity of the isomers, with less polar isomers generally having longer retention times.

Biological Activity: More Than Just a Structural Curiosity

The isomeric form of chlorophenoxy anilines is not just a matter of academic interest; it has profound implications for their biological activity. Substituted chlorophenoxy anilines have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1]

For instance, derivatives of 3-chloro-4-(4-chlorophenoxy) aniline have shown promising antimalarial activity.[14][15] The specific substitution pattern is crucial for the compound's ability to interact with its biological target.

Visualizing the Isomeric Landscape

To better understand the structural differences and the general workflow for their analysis, the following diagrams are provided.

G cluster_ortho ortho-isomer (2-phenoxy aniline) cluster_meta meta-isomer (3-phenoxy aniline) cluster_para para-isomer (4-phenoxy aniline) ortho Aniline Ring phenoxy_o Phenoxy Group ortho->phenoxy_o Position 2 meta Aniline Ring phenoxy_m Phenoxy Group meta->phenoxy_m Position 3 para Aniline Ring phenoxy_p Phenoxy Group para->phenoxy_p Position 4

Caption: Positional Isomers of Phenoxy Aniline.

G Start Isomeric Mixture Synthesis Synthesis (e.g., Ullmann or Buchwald-Hartwig) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Analysis Analytical Characterization Purification->Analysis NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR HPLC HPLC/GC Analysis Analysis->HPLC Bioassay Biological Activity Testing Analysis->Bioassay End Pure, Characterized Isomer HPLC->End Bioassay->End

Caption: General Workflow for Isomer Synthesis and Characterization.

Conclusion

The chlorophenoxy aniline isomers represent a fascinating case study in how subtle changes in molecular architecture can lead to significant differences in chemical and biological properties. For researchers in drug discovery and materials science, a thorough understanding of the synthesis, separation, and characterization of these isomers is essential for the development of novel and effective products. This guide has provided a comparative overview, supported by experimental data and protocols, to empower scientists in their pursuit of isomeric purity and targeted molecular design.

References

  • 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PMC. (2023, March 2). Retrieved February 22, 2026, from [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC. (2023, May 12). Retrieved February 22, 2026, from [Link]

  • 3-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 15291038 - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]

  • Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model - PMC - NIH. (2019, October 17). Retrieved February 22, 2026, from [Link]

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models | Request PDF - ResearchGate. (2023, March 2). Retrieved February 22, 2026, from [Link]

  • Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite - Samarra Journal of Pure and Applied Science. (n.d.). Retrieved February 22, 2026, from [Link]

  • Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing). (n.d.). Retrieved February 22, 2026, from [Link]

  • 4-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 7578 - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]

  • 3-chloro-4-(4-chlorophenoxy)aniline (C12H9Cl2NO) - PubChemLite. (n.d.). Retrieved February 22, 2026, from [Link]

  • WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents. (n.d.).
  • Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples - PubMed. (2004, August 15). Retrieved February 22, 2026, from [Link]

  • CN101333169A - Production method of o-chloroaniline - Google Patents. (n.d.).
  • Meta Chloro Aniline (MCA) | 108-42-9, N,N Di Hydroxy Ethyl - Sarna Chemicals. (n.d.). Retrieved February 22, 2026, from [Link]

  • Thin-layer chromatographic separation of optical, geometrical, and structural isomers. (1986, February 28). Retrieved February 22, 2026, from [Link]

  • Typical chromatogram for separation of positional isomers of o-,m- and p-nitroanline. (n.d.). Retrieved February 22, 2026, from [Link]

  • De novo three-component synthesis of meta-substituted anilines - RSC Publishing. (n.d.). Retrieved February 22, 2026, from [Link]

  • (PDF) Chemical Synthesis, Efficacy, and Safety of Antimalarial Hybrid Drug Comprising of Sarcosine and Aniline Pharmacophores as Scaffolds - ResearchGate. (2020, April 9). Retrieved February 22, 2026, from [Link]

  • CN101774930A - Method for preparing m-chloro aniline - Google Patents. (n.d.).
  • Vibrational Spectra, Linear and Nonlinear Optical Investigations on 3-chloro 4-fluoro aniline and 2-iodo aniline for Optical limiting applications | Request PDF - ResearchGate. (2025, August 8). Retrieved February 22, 2026, from [Link]

  • Chromatographic separation technologies - Bioanalysis Zone. (n.d.). Retrieved February 22, 2026, from [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed. (2016, January 19). Retrieved February 22, 2026, from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Chloro-4-(3-chlorophenoxy)aniline

[1]

Executive Summary & Immediate Action Card

Do not dispose of 3-Chloro-4-(3-chlorophenoxy)aniline down the drain. This compound is a halogenated aromatic amine and a severe marine pollutant. It poses significant risks of groundwater contamination and methemoglobinemia in biological systems.

Immediate Handling Protocol:

  • Waste Classification: Halogenated Organic Waste (Toxic).

  • Segregation: Keep separate from oxidizers (e.g., nitric acid, perchlorates) and strong acids .

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Identification & Hazard Assessment

Accurate identification is the prerequisite for safe disposal. This compound is a specific isomer often used as an intermediate in agrochemical or pharmaceutical synthesis.

PropertySpecification
Chemical Name This compound
CAS Number 84865-99-6
Molecular Formula C₁₂H₉Cl₂NO
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Aquatic Toxicity (Acute & Chronic), Methemoglobin Former
RCRA Status Not explicitly P- or U-listed; regulate as Characteristic Toxic Waste or Halogenated Solvent Waste depending on matrix.

Scientist’s Note: While not always explicitly listed on EPA P-lists or U-lists by its specific CAS, this compound behaves chemically as a chloroaniline. It must be managed with the same rigor as 4-chloroaniline (RCRA U049) due to the functional group similarity and potential for bioconcentration [1, 2].

Operational Disposal Workflows

The following workflows are designed to prevent cross-contamination and ensure regulatory compliance.

Decision Matrix: Waste Stream Segregation

DisposalWorkflowStartWaste Generation EventStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure substance, contaminated wipes, glassware)StateCheck->SolidLiquidLiquid Waste(Mother liquors, reaction mixtures)StateCheck->LiquidBaggingDouble-bag in heavy-duty polyethyleneor place in wide-mouth HDPE jarSolid->BaggingLabelSolidLabel: 'Hazardous Waste - Toxic Solid'Constituent: this compoundBagging->LabelSolidStorageSatellite Accumulation Area(Secondary Containment Required)LabelSolid->StorageSolventCheckIs solvent Halogenated?Liquid->SolventCheckHaloStreamStream A: Halogenated Organic Waste(e.g., DCM, Chloroform mixtures)SolventCheck->HaloStreamYesNonHaloStreamStream B: Non-Halogenated Organic Waste(e.g., Methanol, Ethyl Acetate mixtures)SolventCheck->NonHaloStreamNoWarningCRITICAL: Do NOT mix with Oxidizers or AcidsHaloStream->WarningNonHaloStream->WarningWarning->StorageVendorTransfer to Licensed Incineration FacilityStorage->Vendor

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compatibility and compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired inventory, spill cleanup debris, contaminated gloves/paper.

  • Containment: Use a wide-mouth High-Density Polyethylene (HDPE) jar or double-bag using 6-mil polyethylene bags.

    • Why? Anilines can penetrate thinner plastics over time. HDPE provides a robust barrier against leaching.

  • Labeling: Affix a hazardous waste tag immediately.

    • Must Include: Full chemical name (no abbreviations), CAS # 84865-99-6, and hazard warnings ("Toxic," "Marine Pollutant").

  • Storage: Store in a cool, dry Satellite Accumulation Area (SAA) away from light.

    • Self-Validating Step: Check the container weekly for discoloration. Darkening indicates oxidation, confirming the presence of unstable anilines and the need for expedited removal [3].

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction solvents, extraction layers.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in the Halogenated Waste carboy.

    • If dissolved in Methanol or Ethyl Acetate : Dispose in the Non-Halogenated Waste carboy (unless the concentration of the chloroaniline is high enough to mandate halogenated treatment—consult your local EHS officer; when in doubt, default to Halogenated).

  • pH Adjustment (Conditional):

    • Ensure the waste solution is not acidic.[1] Acidic conditions can protonate the amine, increasing its solubility in water and making accidental mobilization easier. Keep waste streams neutral to slightly alkaline if possible, but never mix with strong oxidizers.

  • Segregation:

    • NEVER pour into a container with nitric acid or peroxides. Aromatic amines can react violently with oxidizers, potentially forming explosive nitro-compounds or generating immense heat.

Protocol C: Empty Containers
  • Triple Rinse: Triple rinse the empty original container with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Collect all rinsate into the Liquid Waste stream (Protocol B). Do not pour rinsate down the sink.

  • Defacement: Deface the original label and mark as "Empty" before disposing of the container in standard glass trash (if permitted) or solid hazardous waste (if local regulations require).

Emergency Spill Response

Scenario: A 5g bottle drops and shatters on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area. Aniline vapors (though low volatility for this solid) can be toxic.

  • PPE Up-Armor: Don double nitrile gloves (or Silver Shield/Laminate film if available), lab coat, and safety goggles.

    • Why? Standard nitrile offers fair protection against solids, but liquid solutions of anilines can permeate nitrile rapidly.

  • Containment: Cover the spill with a dry, inert absorbent (Vermiculite or Sand).

    • Do NOT use: Sawdust or paper towels as the primary absorbent if the substance is in solution with an oxidizer (fire risk).

  • Collection: Scoop the absorbent/chemical mixture into a wide-mouth jar.

  • Decontamination: Wipe the surface with a mild soap and water solution. Collect these wipes as solid hazardous waste. Do not use bleach (sodium hypochlorite), as it can react with amines to form chloramines (toxic gas) [4].

Regulatory & Compliance Framework

  • EPA/RCRA: While this compound is not a specific P/U listed waste, it must be treated as a Characteristic Hazardous Waste due to toxicity and the presence of halogenated organic compounds.

  • DOT Shipping:

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (this compound)

    • UN Number: UN 3077

    • Class: 9

    • Packing Group: III

    • Marine Pollutant: Yes

References

  • United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings: A User-Friendly Reference Document. Retrieved February 22, 2026, from [Link]

Disclaimer: This guide is intended for use by trained scientific personnel. Always consult your institution's Chemical Hygiene Plan (CHP) and local regulations before handling hazardous materials.

Personal protective equipment for handling 3-Chloro-4-(3-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Target Substance: 3-Chloro-4-(3-chlorophenoxy)aniline CAS Number: 84865-99-6 (Exact Match); Note: Safety protocols also apply to the isomer 24900-79-6. Molecular Formula: C₁₂H₉Cl₂NO Physical State: Solid (typically off-white to pale yellow powder).[1][2][3]

The Core Hazard: This compound is a halogenated aniline derivative .[1][2] While specific toxicological data for this exact isomer is limited, it must be handled under the "Aniline Rule." This mandates treating the substance as a potent Methemoglobinemia Inducer (oxidizing hemoglobin to methemoglobin, preventing oxygen transport) and a Skin Sensitizer .[1][2] Its lipophilic phenoxy tail significantly enhances skin absorption compared to simple aniline, increasing the risk of systemic toxicity upon dermal contact.[2]

Immediate Directive: Do not handle on an open bench. All solid manipulation requires a certified Fume Hood or Powder Containment Balance Enclosure.[1][2]

Hazard Mechanism: The "Why" Behind the Protocol

To ensure compliance, researchers must understand the physiological threat.[2]

  • The Absorption Vector: The 3-chlorophenoxy group adds significant lipophilicity to the molecule.[1][2] Unlike hydrophilic salts, this compound will rapidly traverse the stratum corneum (outer skin layer) and enter the bloodstream.[2]

  • The "Carrier Effect": When dissolved in organic solvents (DMSO, DCM, Methanol), the permeation rate through standard nitrile gloves increases exponentially.[2] The solvent acts as a vehicle, dragging the toxic aniline payload through the glove material.[2]

  • The Systemic Target: Once absorbed, the amine group is metabolized (N-hydroxylation), leading to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺).[1][2] This results in "Blue Lip" syndrome (cyanosis) and cellular hypoxia.[1][2]

Critical PPE Matrix

Standard "lab safety" is insufficient. Use this tiered protection system based on the state of matter.

Protection ZoneEquipment SpecificationOperational Logic
Respiratory P100 (HEPA) Respirator (Minimum) or Powered Air Purifying Respirator (PAPR).[1][2]Solids: The powder is fine and static-prone.[1][2] Surgical masks provide zero protection against chemical dust.[1][2] Solutions: If heating/refluxing, upgrade to Full-Face Respirator with OV/AG/P100 cartridges .[1][2]
Dermal (Hands) Double Glove System: 1. Inner: 4 mil Nitrile (Inspection layer).2.[1][2] Outer:Laminate/Barrier (e.g., Silver Shield®) or High-Thickness Nitrile (>8 mil).[1][2]Breakthrough Time: Standard 4 mil nitrile may degrade in <15 mins if exposed to dissolved compound.[1][2] Laminate gloves offer >480 min protection against aromatics.[1][2]
Ocular Chemical Splash Goggles (Indirect Vent).[1][2]Safety glasses are inadequate due to the risk of airborne dust entering the eye from the side or solution splash.[2]
Body Tyvek® 400 Lab Coat (or equivalent non-woven polyethylene).[1][2]Cotton lab coats absorb and hold toxic dust against the skin.[1][2] Non-woven suits repel dust and are disposable.[1][2]

Operational Protocols: Step-by-Step

Phase A: Reception & Storage
  • Inspection: Upon receipt, inspect the bottle for residue on the outside.[1][2] Wipe the exterior with a methanol-dampened tissue inside a fume hood before storage.[1][2]

  • Storage: Store in a cool, dry place, strictly separated from oxidizing agents (e.g., nitric acid, peroxides) to prevent vigorous exothermic reactions.[2]

Phase B: Weighing & Transfer (Highest Risk Step)

Context: Static electricity can cause the powder to "jump" onto gloves or cuffs.[1]

  • Engineering Control: Activate the Fume Hood. Verify face velocity is 80–100 fpm.[1][2]

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.[1][2]

  • The "Clean-Dirty" Hand Rule:

    • Non-Dominant Hand (Dirty): Holds the stock bottle.[1][2]

    • Dominant Hand (Clean): Holds the spatula.[1][2][4]

    • Never switch hands without changing outer gloves.[1][2]

  • Decontamination: Immediately after weighing, wipe the balance area with a solvent-dampened wipe.[1][2] Dispose of the wipe as hazardous solid waste.[2]

Phase C: Reaction Setup & Solubilization
  • Solvent Choice: Be hyper-aware when using DMSO or DMF .[1][2] These solvents are skin-permeable.[1][2] If a solution of this compound in DMSO splashes on your skin, it will carry the toxin into your blood immediately.[1][2]

  • Cannula Transfer: For liquid transfers >10 mL, use a cannula or syringe technique to avoid pouring.[2]

  • Temperature Control: If heating >50°C, ensure a closed system (condenser) is used. Do not heat in an open vessel.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection and Spill Response.

SafetyLogic Start Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution RiskDust Risk: Inhalation of Dust Solid->RiskDust RiskPerm Risk: Enhanced Skin Absorption Solution->RiskPerm PPESolid PPE: P100 Mask + Nitrile Gloves Engineering: HEPA Enclosure RiskDust->PPESolid PPESolution PPE: Laminate Gloves + Goggles Engineering: Fume Hood RiskPerm->PPESolution Spill Accidental Spill? PPESolid->Spill PPESolution->Spill SpillSolid 1. Wet wipe (Do not sweep) 2. Place in Haz Waste Spill->SpillSolid Powder Spill SpillLiq 1. Absorb with Vermiculite 2. Double bag 3. Wash surface x3 Spill->SpillLiq Liquid Spill

Figure 1: Decision Logic for PPE Selection and Spill Response based on physical state.[1][2]

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate wash with soap and water for 15 minutes .[1][2][5] Do not use alcohol/solvents to clean skin; this will increase absorption.[1][2]

  • Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen and seek immediate medical attention (mention "suspected aniline poisoning").[2]

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.

Waste Management
  • Classification: Hazardous Chemical Waste (Toxic).[1][2]

  • Segregation: Do not mix with acidic waste streams (risk of heat generation).[1][2]

  • Disposal Path: High-temperature incineration.[1][2] Ensure the waste manifest explicitly lists "Halogenated Organic Amine" to prevent improper treatment at the facility.[2]

  • Empty Containers: Triple rinse with a compatible solvent before disposal.[1][2] Treat rinsate as hazardous waste.[2]

References

  • International Labour Organization (ILO). (2021).[1][2][6] ICSC 0130 - 3-CHLOROANILINE (International Chemical Safety Cards). Retrieved February 22, 2026, from [Link][2]

  • Keying Chem. (2026).[1][2][4] Handling Chlorinated Anilines and PPE Requirements. Retrieved February 22, 2026, from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.